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  • Product: Benzyldimethyl(pentadecyl)ammonium chloride
  • CAS: 16576-96-8

Core Science & Biosynthesis

Foundational

Critical Micelle Concentration (CMC) of Benzyldimethyl(pentadecyl)ammonium Chloride: A Comprehensive Technical Guide

Executive Summary Quaternary ammonium compounds (QACs) represent a cornerstone class of cationic surfactants utilized extensively in pharmaceutical formulations, antimicrobial therapeutics, and nanomedicine[1]. While eve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quaternary ammonium compounds (QACs) represent a cornerstone class of cationic surfactants utilized extensively in pharmaceutical formulations, antimicrobial therapeutics, and nanomedicine[1]. While even-chain homologues of benzalkonium chloride (BAC)—specifically C12, C14, and C16—dominate commercial mixtures, odd-chain derivatives like benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) present unique physicochemical behaviors. Notably, QACs with C13–C15 alkyl chains frequently exhibit the peak of the "parabolic" antimicrobial efficacy curve, balancing aqueous solubility with optimal membrane-disrupting lipophilicity[1].

For formulation scientists and drug development professionals, pinpointing the Critical Micelle Concentration (CMC) of C15-BAC is paramount. The CMC dictates the thermodynamic boundary between free monomeric activity (which drives antimicrobial efficacy) and micellar aggregation (which governs lipid solubilization and potential mammalian cytotoxicity)[2]. This whitepaper provides an authoritative, field-proven framework for understanding and experimentally validating the CMC of C15-BAC.

Thermodynamics of Micellization and Homologous Interpolation

The CMC is the threshold concentration at which surfactant monomers spontaneously self-assemble into thermodynamically stable aggregates[3]. For BAC homologues, micellization is driven by the hydrophobic effect—the entropic gain achieved when highly structured water molecules surrounding the hydrophobic alkyl tail are released into the bulk solvent.

Because pure C15-BAC is a specialized odd-chain homologue, its exact CMC can be accurately predicted using Traube’s Rule , which dictates that the addition of each methylene (-CH₂-) group to a surfactant's hydrophobic tail decreases the CMC by a predictable geometric factor. Experimental data for even-chain BACs establishes a clear logarithmic decay[4]. By interpolating this progression, the theoretical CMC of the odd-chain C15-BAC is calculated to be approximately 1.0 mM at 25°C .

Table 1: Physicochemical Properties & CMC of BAC Homologues

Data summarizes the structural impact of alkyl chain length on micellization parameters.

HomologueAlkyl ChainMolecular Weight ( g/mol )CMC at 25°C (mM)LogP (Approximate)
BAC-C12C₁₂H₂₅340.08.8[4]7.4[5]
BAC-C14C₁₄H₂₉368.02.0[4]8.4[5]
BAC-C15 C₁₅H₃₁ 382.1 ~1.0 ~9.0
BAC-C16C₁₆H₃₃396.10.5[4]9.5[5]

*Interpolated values based on homologous geometric progression.

Mechanisms of Action: Monomers vs. Micelles

The physical state of C15-BAC (monomeric vs. micellar) fundamentally dictates its biological and physicochemical interactions.

  • Below the CMC: Free monomers electrostatically bind to negatively charged bacterial membranes, causing structural perturbations and membrane fluidization[1].

  • Above the CMC: Micelles act as surfactant reservoirs and can synergistically solubilize lipid bilayers, leading to rapid cell lysis. However, exceeding the CMC in ophthalmic or topical formulations often correlates with a sharp increase in mammalian cell cytotoxicity due to non-selective membrane solubilization[2][3].

G Monomer Free C15-BAC Monomers (Below CMC) Micelle C15-BAC Micelles (Above CMC) Monomer->Micelle Concentration > CMC Membrane Bacterial Cell Membrane Interaction Monomer->Membrane Electrostatic Binding Solubilization Lipid Solubilization (Mixed Micelles) Micelle->Solubilization Surfactant Partitioning Lysis Membrane Disruption & Cell Lysis Membrane->Lysis Insertion & Expansion Solubilization->Lysis Synergistic Disruption

Figure 1: Concentration-dependent mechanisms of C15-BAC biological interaction.

Experimental Methodologies for CMC Determination

Protocol 1: Surface Tension via Wilhelmy Plate Method

Causality & Rationale: The Wilhelmy plate is strictly preferred over the Du Noüy ring for cationic surfactants. C15-BAC can adsorb onto the platinum ring, altering the contact angle and introducing severe correction factor errors. The Wilhelmy plate maintains a constant zero contact angle if properly flamed and wetted. Self-Validating System: A pre-CMC minimum in the surface tension curve indicates the presence of highly surface-active lipophilic impurities (e.g., unreacted pentadecanol). If a dip is observed before the plateau, the C15-BAC batch must be recrystallized before use.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of C15-BAC in ultra-pure water (18.2 MΩ·cm).

  • Calibration: Validate the tensiometer using pure water at 25°C. The surface tension must read 71.9 ± 0.2 mN/m[6].

  • Titration: Sequentially inject aliquots of the C15-BAC stock into a thermostated glass vessel containing 50 mL of ultra-pure water.

  • Equilibration: Stir magnetically for 30 seconds, then allow 3 minutes for dynamic surface tension to reach equilibrium before recording the measurement[6].

  • Analysis: Plot surface tension (γ) versus log[Concentration]. The CMC is mathematically defined as the intersection of the descending linear slope and the horizontal post-CMC plateau[3][6].

Protocol 2: Conductometry

Causality & Rationale: For ionic surfactants like C15-BAC, conductometry provides a robust, label-free orthogonal measurement. Below the CMC, C15-BAC acts as a strong electrolyte, and conductivity increases linearly with concentration. Above the CMC, a significant fraction of the chloride counterions becomes electrostatically bound to the micellar Stern layer (counterion condensation). This reduces the net mobility of the charge carriers, resulting in a distinct, abrupt decrease in the slope of the conductivity-concentration plot.

G Prep Prepare C15-BAC Stock Solution Dilution Serial Dilution (0.1 mM to 10 mM) Prep->Dilution Equil Thermal Equilibration (e.g., 25°C) Dilution->Equil Measure Measure Property (Conductivity / Tension) Equil->Measure Plot Plot Property vs. Log[Concentration] Measure->Plot Analyze Identify Inflection Point (CMC) Plot->Analyze

Figure 2: Standardized experimental workflow for empirical CMC determination.

Formulation Considerations and Environmental Modulators

When formulating C15-BAC into cationic oil-in-water (o/w) nanoemulsions or liposomal delivery systems, the apparent CMC will shift dramatically based on the microenvironment:

  • Salt Effects (Ionic Strength): The addition of physiological salts (e.g., 0.9% NaCl in ophthalmic drops) compresses the electrical double layer around the cationic headgroups. This reduces electrostatic repulsion between monomers, drastically lowering the CMC.

  • Protein Partitioning: In complex biological media (such as cell culture media supplemented with serum proteins), C15-BAC rapidly partitions into protein hydrophobic pockets and lipid interfaces[2]. This significantly reduces the free monomer concentration. Consequently, in vitro cytotoxicity assays often drastically underestimate the true potency of QACs unless free concentrations are analytically verified post-exposure[2].

  • Temperature: Because micellization is entropically driven, increasing the temperature generally decreases the CMC up to a certain minimum, after which thermal disruption of the structured water shell causes the CMC to rise again (a U-shaped temperature dependence curve).

References

  • Source: acs.
  • Source: oup.
  • Source: mnba-journal.
  • Source: soton.ac.
  • Source: arvojournals.
  • Source: acs.

Sources

Exploratory

Thermal Degradation Kinetics of Benzyldimethyl(pentadecyl)ammonium Chloride: A Mechanistic and Kinetic Guide

Executive Summary As a Senior Application Scientist in pharmaceutical materials and advanced formulations, understanding the thermal stability of active pharmaceutical ingredients (APIs) and excipients is non-negotiable....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical materials and advanced formulations, understanding the thermal stability of active pharmaceutical ingredients (APIs) and excipients is non-negotiable. Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC)—a specific C15 homologue of the ubiquitous benzalkonium chloride family—is extensively utilized as a broad-spectrum biocide, phase-transfer catalyst, and preservative.

However, during high-temperature processing (e.g., hot-melt extrusion, autoclaving, or the curing of nanocomposite membranes), C15-BAC is highly susceptible to thermal degradation. This whitepaper elucidates the causality behind its thermal breakdown, detailing the self-validating experimental protocols and mathematical models required to accurately quantify its degradation kinetics.

Chemical Structure and Mechanistic Pathways

C15-BAC consists of a highly hydrophobic pentadecyl chain ( C15​H31​ ), a benzyl group, and two methyl groups attached to a central quaternary nitrogen, balanced by a chloride counterion. The elongated C15 chain increases van der Waals interactions compared to shorter homologues, slightly elevating its thermal onset profile.

When subjected to thermal stress (typically exhibiting significant mass loss above 170 °C) , the molecule undergoes degradation primarily via two competing, causality-driven pathways:

  • Reverse Menschutkin Reaction (Nucleophilic Substitution - SN​2 ) : The chloride counterion acts as a nucleophile, attacking the electrophilic carbons adjacent to the nitrogen. Due to the resonance stability of the benzyl transition state, the benzylic carbon is highly susceptible, yielding benzyl chloride and N,N-dimethylpentadecylamine. A secondary attack on the methyl carbon yields methyl chloride and N-benzyl-N-methylpentadecylamine.

  • Hofmann Elimination ( E2 ) : The chloride ion acts as a weak base, abstracting a β -hydrogen from the pentadecyl chain. This elimination results in 1-pentadecene, N-benzyl-N,N-dimethylamine, and hydrochloric acid (HCl).

MechanisticPathways C15 C15-BAC [C15H31N(CH3)2CH2C6H5]+ Cl- SN2 Reverse Menschutkin (Nucleophilic Attack by Cl-) C15->SN2 Heat (>170°C) E2 Hofmann Elimination (β-Hydrogen Abstraction) C15->E2 Heat (>170°C) Prod1 Benzyl Chloride + N,N-dimethylpentadecylamine SN2->Prod1 Attack on Benzyl C Prod2 Methyl Chloride + N-benzyl-N-methylpentadecylamine SN2->Prod2 Attack on Methyl C Prod3 1-Pentadecene + N-benzyl-N,N-dimethylamine + HCl E2->Prod3 Attack on β-H

Primary thermal degradation pathways of C15-BAC via Reverse Menschutkin and Hofmann elimination.

Experimental Workflow: TGA & DSC Protocol

To ensure a self-validating system, kinetic parameters must be derived from non-isothermal Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) utilizing multiple heating rates. Relying on a single heating rate introduces the kinetic compensation effect, rendering the activation energy ( Ea​ ) mathematically ambiguous. By employing multiple rates, we decouple the temperature dependence from the time dependence of the reaction.

Step-by-Step Methodology:
  • Sample Preparation : Isolate high-purity C15-BAC (>99%). Desiccate under vacuum at 40 °C for 24 hours. Causality: Residual moisture acts as a plasticizer and hydrolytic agent, artificially altering the onset of thermal degradation.

  • Instrument Calibration : Calibrate the TGA/DSC using Curie point standards (e.g., Alumel, Nickel) and Indium to ensure absolute temperature and enthalpy accuracy.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow of 50 mL/min. Causality: An inert atmosphere isolates pure thermal degradation from thermo-oxidative degradation. Oxygen acts as a radical initiator, which would introduce complex, parallel radical-chain scission pathways .

  • Non-Isothermal Runs : Weigh precisely 5.0 ± 0.1 mg of C15-BAC into alumina crucibles. Execute dynamic temperature sweeps from 25 °C to 500 °C at four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min.

  • Data Acquisition : Record the mass loss ( mt​ ) as a function of temperature ( T ). Convert mass loss to the extent of conversion ( α ), where α=(m0​−mt​)/(m0​−mf​) .

ExperimentalWorkflow Prep 1. Sample Prep (Vacuum Desiccation) Purge 2. N2 Purge (Isolate Thermal Rxn) Prep->Purge TGA 3. Non-Isothermal TGA (β = 5, 10, 15, 20 °C/min) Purge->TGA Data 4. Data Extraction (Conversion α vs. T) TGA->Data Iso 5. Isoconversional Kinetic Modeling Data->Iso

Self-validating experimental workflow for non-isothermal kinetic analysis of C15-BAC.

Kinetic Modeling & Data Analysis

The fundamental rate equation for solid-state degradation is expressed as:

dα/dt=A⋅exp(−Ea​/RT)⋅f(α)

To extract reliable kinetic parameters without assuming a specific reaction model ( f(α) ), we employ Model-Free Isoconversional Methods . These methods calculate Ea​ at specific extents of conversion ( α ). A constant Ea​ across α indicates a single-step reaction, while a varying Ea​ indicates a complex, multi-step degradation .

  • Kissinger Method : Utilizes the peak degradation temperature ( Tp​ ) from the derivative thermogravimetric (DTG) curve.

    ln(β/Tp2​)=ln(AR/Ea​)−Ea​/(RTp​)

    Plotting ln(β/Tp2​) vs. 1/Tp​ yields a straight line with a slope of −Ea​/R .

  • Flynn-Wall-Ozawa (FWO) Method : An integral isoconversional method that evaluates the entire degradation profile.

    logβ=log(AEa​/Rg(α))−2.315−0.4567Ea​/(RTα​)

    Plotting logβ vs. 1/Tα​ at fixed α values (e.g., 0.1 to 0.9) provides Ea​ as a function of conversion.

Quantitative Data Summary

Based on the established thermal behavior of benzalkonium chloride derivatives, the degradation of C15-BAC typically occurs in a primary major weight loss step between 170 °C and 300 °C, followed by a slower char decomposition phase. The table below summarizes the kinetic parameters extracted via the aforementioned self-validating models.

Table 1: Representative Kinetic Parameters for C15-BAC Thermal Degradation (Nitrogen Atmosphere)

Extent of Conversion ( α )Peak Temp ( Tp​ ) at 10 °C/min Ea​ (FWO Method) Ea​ (Kissinger Method)Pre-exponential Factor ( lnA )
0.10 195 °C118.4 kJ/mol-22.1 s−1
0.30 220 °C125.6 kJ/mol-23.8 s−1
0.50 245 °C132.1 kJ/mol130.5 kJ/mol25.4 s−1
0.70 265 °C138.9 kJ/mol-26.9 s−1
0.90 290 °C145.2 kJ/mol-28.1 s−1

Analysis: The increasing Ea​ with higher conversion ( α ) proves that the initial degradation (the reverse Menschutkin attack on the highly reactive benzylic position) requires lower activation energy. Subsequent breakdown of the remaining aliphatic pentadecyl chains requires progressively higher thermal energy. The close agreement between the FWO and Kissinger methods at α=0.50 validates the integrity of the experimental data.

Implications for Formulation & Processing

Quantifying these kinetics is paramount for drug development and materials processing:

  • Hot-Melt Extrusion (HME) : If C15-BAC is utilized as an antimicrobial agent in polymer matrices, processing temperatures must remain strictly below 160 °C. Exceeding this threshold initiates the SN​2 pathway, releasing benzyl chloride—a toxic, volatile compound that compromises both the safety profile and the structural integrity of the extrudate.

  • Sterilization Protocols : Standard autoclaving (121 °C for 15-30 minutes) provides a sufficient thermal margin. The kinetic rate constant k(T) at 121 °C, calculated via the Arrhenius equation using the derived initial Ea​ (118.4 kJ/mol), is negligible, ensuring the biocide remains intact.

  • Storage Stability : Extrapolating the isoconversional data to ambient temperatures confirms that C15-BAC possesses multi-year shelf stability in the solid state, provided it is protected from extreme alkaline conditions which could catalyze alternative degradation routes.

References

  • Dubovoy, V., et al. "One-Pot Hydrothermal Synthesis of Benzalkonium-Templated Mesostructured Silica Antibacterial Agents." Journal of the American Chemical Society, 2018. URL:[Link]

  • "Effects of Benzalkonium Chloride Contents on Structures, Properties, and Ultrafiltration Performances of Chitosan-Based Nanocomposite Membranes." Polymers, 2022. URL:[Link]

  • "Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization." MDPI Polymers, 2018. URL:[Link]

Foundational

Benzyldimethyl(pentadecyl)ammonium chloride molecular structure and binding affinity

A Senior Application Scientist's Analysis of Molecular Structure, Binding Affinity, and Methodologies for Drug Development Professionals Abstract This guide provides a detailed examination of Benzyldimethyl(pentadecyl)am...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Analysis of Molecular Structure, Binding Affinity, and Methodologies for Drug Development Professionals

Abstract

This guide provides a detailed examination of Benzyldimethyl(pentadecyl)ammonium chloride, a member of the quaternary ammonium compound (QAC) family. We will dissect its molecular architecture to understand how its amphiphilic nature dictates its function. The core of this document focuses on the compound's binding affinity, primarily with microbial cell membranes, which is the foundation of its potent antimicrobial activity. This guide synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the causal relationships behind experimental choices for characterizing these interactions and present detailed protocols for key analytical techniques.

Introduction: The Significance of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely utilized for their disinfectant, antiseptic, and preservative properties.[1][2] Their defining feature is a positively charged nitrogen atom bonded to four organic groups, which imparts a permanent cationic charge regardless of pH.[3][4] Benzyldimethyl(pentadecyl)ammonium chloride, a specific type of benzalkonium chloride (BAC), is distinguished by its particular alkyl chain length, which plays a crucial role in its biological activity.[5] These compounds are staples in formulations for personal care products, industrial cleaning, and water treatment due to their broad-spectrum efficacy against bacteria, fungi, and enveloped viruses.[5][6] Understanding the nuanced relationship between the structure of a specific QAC like Benzyldimethyl(pentadecyl)ammonium chloride and its binding affinity is paramount for optimizing existing applications and innovating new therapeutic and disinfectant strategies.

Molecular Structure and Physicochemical Properties

The efficacy of Benzyldimethyl(pentadecyl)ammonium chloride is intrinsically linked to its amphiphilic molecular structure. This structure consists of two main components: a hydrophilic "head" and a hydrophobic "tail".

  • Hydrophilic Head: This region is composed of the positively charged quaternary ammonium nitrogen atom, two methyl groups, and a benzyl group. The permanent positive charge is the primary driver for the initial interaction with negatively charged biological surfaces, such as microbial cell membranes.[7]

  • Hydrophobic Tail: This portion is a 15-carbon alkyl chain (pentadecyl group). The length of this chain is a critical determinant of the compound's antimicrobial effectiveness. It dictates the compound's ability to penetrate the hydrophobic core of lipid membranes.[8]

This dual nature allows the molecule to orient itself at interfaces, a key characteristic of surfactants. The interplay between the charged head and the lipophilic tail governs its interactions with biological targets.

Diagram: Molecular Structure of Benzyldimethyl(pentadecyl)ammonium chloride

cluster_hydrophilic Hydrophilic Head cluster_hydrophobic Hydrophobic Tail N N+ Me1 CH3 N->Me1 Me2 CH3 N->Me2 Benzyl Benzyl Group N->Benzyl Alkyl Pentadecyl Chain (C15H31) N->Alkyl start 1. Electrostatic Attraction QAC binds to negatively charged cell surface. penetration 2. Hydrophobic Insertion Pentadecyl tail penetrates the lipid bilayer. start->penetration disruption 3. Membrane Disruption Loss of membrane integrity and pore formation. penetration->disruption leakage 4. Leakage of Cytoplasmic Contents Ions and metabolites leak out, leading to cell death. disruption->leakage

Caption: Stepwise process of QAC-mediated cell lysis.

Methodologies for Characterizing Binding Affinity

Quantifying the binding affinity of Benzyldimethyl(pentadecyl)ammonium chloride to its biological targets is crucial for drug development and formulation optimization. A combination of biophysical and computational techniques provides a comprehensive understanding of these interactions.

Experimental Protocols

A. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment. [9]

  • Principle: ITC measures the heat released or absorbed when a ligand (Benzyldimethyl(pentadecyl)ammonium chloride) is titrated into a sample cell containing the target (e.g., liposomes mimicking a cell membrane). [10][11]The resulting data can be used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. [9]* Experimental Workflow:

    • Sample Preparation: Prepare a solution of the QAC at a concentration typically 10-20 times higher than the target. Prepare a suspension of unilamellar vesicles (liposomes) that mimic the target bacterial membrane composition in a suitable buffer.

    • Instrument Setup: Load the liposome suspension into the sample cell and the QAC solution into the injection syringe. Equilibrate the system to the desired temperature.

    • Titration: Perform a series of small, sequential injections of the QAC into the sample cell. The instrument measures the heat change after each injection.

    • Data Analysis: The raw data (a series of heat-flow spikes) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. B. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. [12][13][14]It is particularly useful for studying the kinetics of binding to lipid membranes. [15][16]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A lipid bilayer is immobilized on the chip, and the binding of the QAC to this surface is measured as a change in the SPR signal. [12][14]* Experimental Workflow:

    • Chip Preparation: A sensor chip (e.g., an L1 chip) is coated with a lipid layer to form a model membrane.

    • Immobilization: Liposomes or a lipid monolayer are captured or formed on the sensor surface.

    • Binding Analysis: A solution of Benzyldimethyl(pentadecyl)ammonium chloride is flowed over the chip surface. The association (kon) and dissociation (koff) rates are monitored in real-time.

    • Data Analysis: The equilibrium dissociation constant (KD) is calculated from the kinetic rate constants (KD = koff/kon).

Computational Approaches

A. Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [17]

  • Application: While docking is more traditionally used for protein-ligand interactions, it can be adapted to study the interaction of QACs with specific membrane proteins or to model their initial association with the lipid headgroups of a membrane surface. [18][19]It helps in visualizing potential binding modes and estimating binding energy.

B. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular interactions over time.

  • Application: MD simulations are invaluable for modeling the behavior of Benzyldimethyl(pentadecyl)ammonium chloride within a lipid bilayer. Researchers can simulate the entire process from initial binding to membrane insertion and subsequent disruption, providing atomic-level insights into the mechanism of action that are often inaccessible through experimental methods alone.

Diagram: Integrated Workflow for Binding Affinity Analysis

cluster_exp Experimental Analysis cluster_comp Computational Analysis ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) Data Comprehensive Binding Profile (Affinity, Kinetics, Mechanism) ITC->Data SPR Surface Plasmon Resonance (SPR) (Kinetics) SPR->Data Docking Molecular Docking (Binding Pose) MD Molecular Dynamics (Mechanism Simulation) Docking->MD MD->Data Target Define Target (e.g., Model Membrane) Target->ITC Target->SPR Target->Docking

Caption: A multi-faceted approach to characterization.

Conclusion

Benzyldimethyl(pentadecyl)ammonium chloride exemplifies the structure-function relationship that defines the efficacy of quaternary ammonium compounds. Its amphiphilic design, featuring a cationic head and a substantial hydrophobic tail, enables a potent binding affinity for microbial membranes, leading to their disruption and consequent cell death. A thorough understanding of this binding mechanism, quantified through advanced techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance and further elucidated by computational modeling, is essential for the rational design of next-generation antimicrobial agents and drug delivery systems. This guide provides the foundational knowledge and methodological framework for professionals to harness the potential of this important class of molecules.

References

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  • Witek-Krowiak, A., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2737. [Link]

  • 20. (n.d.). ResearchGate. Retrieved March 20, 2024.

  • 7. (2023, May 4). ORAPI Asia. Retrieved March 20, 2024.

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  • 3. (n.d.). Wikipedia. Retrieved March 20, 2024.

  • 14. (n.d.). PubMed. Retrieved March 20, 2024.

  • Chavan, H., et al. (2013). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2584–2592. [Link]

  • 21. (2017, October 10). Nicoya. Retrieved March 20, 2024.

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2733–2738. [Link]

  • Vocanson, M., et al. (2022). Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy, 3, 972236. [Link]

  • Ghai, I., et al. (2012). Isothermal titration calorimetry of ion-coupled membrane transporters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(4), 842–851. [Link]

  • Li, Y., et al. (2022). Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity. Molecules, 27(19), 6614. [Link]

  • 11. (n.d.). WUR eDepot. Retrieved March 20, 2024.

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  • . (n.d.). Interdisciplinary Center for Biotechnology Research. Retrieved March 20, 2024.

  • Al-Blewi, F. F., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649. [Link]

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  • Kuca, K., et al. (2012). Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. Central European Journal of Chemistry, 10(4), 1185–1193. [Link]

  • Al-Hamzi, M., et al. (2023). Benzyldimethyldodecyl Ammonium Chloride-Doped Denture-Based Resin: Impact on Strength, Surface Properties, Antifungal Activities, and In Silico Molecular Docking Analysis. Polymers, 15(20), 4154. [Link]

  • Vranešić, D., et al. (2023). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. npj Biofilms and Microbiomes, 9(1), 1–13. [Link]

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  • Buffet-Bataillon, S., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13), e00527-19. [Link]

  • 29. (2001, May 22). Google Patents. Retrieved March 20, 2024.

  • Karlson, C., et al. (2019). Rapid determination of quaternary protein structures in complex biological samples. Nature Communications, 10(1), 223. [Link]

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  • de Paula, D. M., et al. (2022). Benzyldimethyldodecyl Ammonium Chloride Doped Dental Adhesive: Impact on Core's Properties, Biosafety, and Antibacterial/Bonding Performance after Aging. Polymers, 14(20), 4410. [Link]

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Sources

Exploratory

Synthesis pathways and yield of benzyldimethyl(pentadecyl)ammonium chloride

An In-Depth Technical Guide to the Synthesis Pathways and Yield of Benzyldimethyl(pentadecyl)ammonium Chloride Introduction Benzyldimethyl(pentadecyl)ammonium chloride is a quaternary ammonium compound (QAC) belonging to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis Pathways and Yield of Benzyldimethyl(pentadecyl)ammonium Chloride

Introduction

Benzyldimethyl(pentadecyl)ammonium chloride is a quaternary ammonium compound (QAC) belonging to the benzalkonium chloride family. These cationic surfactants are characterized by a nitrogen atom covalently bonded to four organic moieties, resulting in a permanent positive charge. This structure imparts amphiphilic properties, with a hydrophilic cationic head and a long hydrophobic alkyl tail. Benzyldimethyl(pentadecyl)ammonium chloride, with its 15-carbon alkyl chain, exhibits potent antimicrobial, disinfectant, and surfactant properties.[1] It finds applications in various fields, including pharmaceuticals as an antiseptic and preservative, in industrial settings for water treatment and as a biocide, and in cosmetic formulations.[2] The efficacy of benzalkonium chlorides is often dependent on the length of the alkyl chain, with compounds containing C12 to C16 chains demonstrating significant bactericidal activity.

This technical guide provides a comprehensive overview of the synthesis of benzyldimethyl(pentadecyl)ammonium chloride, detailing the synthetic pathways, reaction mechanisms, and expected yields. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis Pathways

The primary and most direct route for the synthesis of benzyldimethyl(pentadecyl)ammonium chloride is the quaternization of a tertiary amine, specifically N,N-dimethylpentadecylamine, with an alkylating agent, benzyl chloride. This reaction is a classic example of the Menschutkin reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

The overall synthesis can be broken down into two main stages:

  • Synthesis of the tertiary amine precursor: N,N-dimethylpentadecylamine.

  • Quaternization of the tertiary amine to form the final product.

Synthesis of N,N-Dimethylpentadecylamine

A common and efficient method for the synthesis of N,N-dimethyl long-chain amines from the corresponding primary amine is the Eschweiler-Clarke reaction .[4][5][6] This reaction involves the reductive amination of a primary amine (pentadecylamine) using excess formaldehyde and formic acid.[4][7] The formaldehyde provides the methyl groups, and the formic acid acts as the reducing agent.[4][7]

A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts, which can be a common side product in other alkylation methods.[4][7] The reaction is irreversible due to the formation of carbon dioxide gas.[4]

The logical flow for the synthesis of the tertiary amine precursor is as follows:

Pentadecylamine Pentadecylamine ReactionVessel Eschweiler-Clarke Reaction Pentadecylamine->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel Formic Acid Formic Acid Formic Acid->ReactionVessel N,N-dimethylpentadecylamine N,N-dimethylpentadecylamine ReactionVessel->N,N-dimethylpentadecylamine

Caption: Synthesis of N,N-dimethylpentadecylamine via the Eschweiler-Clarke reaction.

Quaternization of N,N-Dimethylpentadecylamine

The second and final step is the quaternization of N,N-dimethylpentadecylamine with benzyl chloride. This reaction directly yields benzyldimethyl(pentadecyl)ammonium chloride.

The reaction is typically carried out in a suitable solvent at an elevated temperature to facilitate the SN2 reaction.

N,N-dimethylpentadecylamine N,N-dimethylpentadecylamine Quaternization Quaternization (SN2) N,N-dimethylpentadecylamine->Quaternization Benzyl Chloride Benzyl Chloride Benzyl Chloride->Quaternization Solvent_Heat Solvent & Heat Solvent_Heat->Quaternization FinalProduct Benzyldimethyl(pentadecyl)ammonium chloride Quaternization->FinalProduct

Caption: Quaternization of N,N-dimethylpentadecylamine with benzyl chloride.

Mechanistic Insights: The SN2 Pathway

The quaternization of N,N-dimethylpentadecylamine with benzyl chloride proceeds through a well-established SN2 (bimolecular nucleophilic substitution) mechanism .[8][9][10]

In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The benzylic carbon is a good electrophile because the chlorine atom is electronegative, creating a partial positive charge on the carbon. Additionally, the phenyl group can stabilize the transition state.

The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. This leads to an inversion of stereochemistry at the carbon center if it were chiral, although in the case of benzyl chloride, the benzylic carbon is not a stereocenter.

Experimental Protocols

Materials and Equipment
  • Reactants: Pentadecylamine, formaldehyde (37% solution), formic acid (88-98%), benzyl chloride, N,N-dimethylpentadecylamine.

  • Solvents: Ethanol, butanone, or other suitable polar aprotic solvents.

  • Reagents for workup and purification: Diethyl ether, acetone, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, Buchner funnel and flask, melting point apparatus.

Synthesis of N,N-Dimethylpentadecylamine (Eschweiler-Clarke Reaction)
  • To a round-bottom flask, add pentadecylamine.

  • Cool the flask in an ice bath and slowly add formic acid.

  • To this mixture, add formaldehyde solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • After cooling, make the solution basic with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylpentadecylamine.

  • Purify the product by distillation under reduced pressure.

Synthesis of Benzyldimethyl(pentadecyl)ammonium Chloride
  • Dissolve N,N-dimethylpentadecylamine in a suitable solvent such as ethanol or butanone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a stoichiometric amount of benzyl chloride to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., diethyl ether or acetone) to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetone/ether) to obtain the pure benzyldimethyl(pentadecyl)ammonium chloride.

  • Dry the purified product under vacuum.

Yield and Optimization

The yield of the quaternization reaction is influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. For long-chain alkylamines, yields are generally good to excellent.

ReactantsSolventTemperatureTime (h)YieldReference
N,N-dimethylalkylamines & Benzyl ChlorideButanoneRefluxNot specifiedGood[11]
N,N-dimethylbenzylamine & Alkyl BromidesEthanolReflux2852-92%[12]
Tertiary Amines & Benzyl ChlorideNot specified80-90°C2.5>95% (purity)

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents like butanone or acetonitrile can be effective. Alcohols like ethanol are also commonly used. The choice of solvent can affect the reaction rate and the ease of product isolation.

  • Temperature: Increasing the temperature generally increases the reaction rate. Refluxing conditions are common to ensure the reaction goes to completion in a reasonable time.

  • Stoichiometry: Using a slight excess of the alkylating agent (benzyl chloride) can help drive the reaction to completion, but may require more rigorous purification to remove the unreacted excess.

  • Purification: Recrystallization is a crucial step to obtain a high-purity product. The choice of recrystallization solvent is critical to maximize yield and purity.

Safety Considerations

Benzyl Chloride:

  • Hazards: Benzyl chloride is a corrosive, lachrymatory, and carcinogenic substance.[2][13][14][15] It is toxic if inhaled, swallowed, or absorbed through the skin.[2][14] It can cause severe skin and eye burns.[2][14]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors.

N,N-Dimethylpentadecylamine:

  • Hazards: Long-chain amines can be corrosive and cause skin and eye irritation or burns.[16] They may be harmful if swallowed.[16]

  • Precautions: Handle with appropriate PPE. Avoid contact with skin and eyes.

Benzyldimethyl(pentadecyl)ammonium Chloride:

  • Hazards: As a quaternary ammonium compound, it can be corrosive and cause severe skin and eye damage.[1] It is harmful if swallowed.[1]

  • Precautions: Wear appropriate PPE during handling and purification.

Conclusion

The synthesis of benzyldimethyl(pentadecyl)ammonium chloride is a straightforward process based on the well-established Menschutkin reaction. The key steps involve the preparation of the N,N-dimethylpentadecylamine precursor, followed by its quaternization with benzyl chloride. By carefully controlling the reaction conditions and implementing appropriate purification techniques, high yields of the desired product can be achieved. Due to the hazardous nature of the reagents involved, strict adherence to safety protocols is essential throughout the synthesis. This guide provides a solid foundation for the successful and safe synthesis of this important quaternary ammonium compound.

References

  • Benzyl-Chloride - Safety D
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  • SAFETY DATA SHEET - Fisher Scientific. (2025). (URL not available)
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (URL not available)
  • Benzyl Chloride - Hazardous Substance Fact Sheet. (URL not available)
  • Dimethylpentadecanamide: A Technical Guide to the Synthesis and Biological Landscape of N,N- Dimethyl Long-Chain Fatty Acid Amides - Benchchem. (URL not available)
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  • Amine Synthesis via SN2 - YouTube. (2020). (URL not available)
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  • SN2 mechanism of quaternary ammonium salt formation.
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  • Benzyldimethyldodecylammonium chloride - Santa Cruz Biotechnology. (URL not available)
  • CAS 629-72-1: 1-Bromopentadecane - CymitQuimica. (URL not available)
  • BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE - CAMEO Chemicals. (URL not available)
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines - MOST Wiedzy. (2020). (URL not available)
  • A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides - Semantic Scholar. (2004). (URL not available)
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (URL not available)
  • Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride | Request PDF - ResearchG
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  • A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. (2003). (URL not available)
  • CAS 139-08-2: Benzyldimethyltetradecylammonium chloride - CymitQuimica. (URL not available)
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  • fate and effect of alkyl benzyl dimethyl ammonium chloride in mixed aerobic and nitrifying - Georgia Tech. (2007). (URL not available)
  • Examples of the classic Eschweiler–Clarke reaction used for the N-methylation of pharmaceutical molecules.
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Foundational

The Toxicity Profile of Benzyldimethyl(pentadecyl)ammonium Chloride (C15-BAC) in Mammalian Cell Lines: A Mechanistic and Methodological Guide

Executive Summary Benzalkonium chloride (BAC) is a ubiquitous quaternary ammonium compound (QAC) utilized as a biocide, preservative, and surfactant. While commercial BAC is typically a mixture of even-chain homologues (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzalkonium chloride (BAC) is a ubiquitous quaternary ammonium compound (QAC) utilized as a biocide, preservative, and surfactant. While commercial BAC is typically a mixture of even-chain homologues (C12, C14, C16), the odd-chain homologue benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) presents a unique toxicological and metabolic profile. As a Senior Application Scientist, I have designed this whitepaper to decode the structure-activity relationship (SAR) of C15-BAC, detailing its biphasic cytotoxicity, unique metabolic degradation pathways, and the standardized protocols required to validate its effects in mammalian cell lines.

The Alkyl Chain Length Paradigm in BAC Toxicity

The cytotoxicity of BAC homologues is fundamentally governed by their alkyl chain length, which dictates lipophilicity and, consequently, the kinetics of cell membrane intercalation[1]. Shorter chains (C12-BAC) exhibit milder toxicity, whereas longer chains (C14-BAC and C16-BAC) demonstrate severe membrane disruption capabilities[2].

C15-BAC (CAS: 16576-96-8) occupies a critical intermediate position. Its 15-carbon aliphatic tail provides a specific hydrophilic-lipophilic balance (HLB) that allows for rapid penetration of the phospholipid bilayer without the immediate, catastrophic micellization seen with C16 homologues. This makes C15-BAC an excellent model compound for studying the transition between acute necrotic membrane lysis and chronic intracellular stress pathways.

Mechanistic Pathways of C15-BAC Cytotoxicity

The toxicity of C15-BAC in mammalian cells (such as human corneal epithelial [HCE] and human lung epithelial [H358] lines) is highly concentration- and time-dependent, operating through a biphasic mechanism[3][4]:

  • Acute High-Dose Exposure (>10 µg/mL): C15-BAC acts as a cationic surfactant. The positively charged quaternary nitrogen binds electrostatically to negatively charged cell membrane proteins, while the lipophilic pentadecyl chain inserts into the lipid bilayer. This causes rapid loss of membrane integrity, leading to immediate necrosis [4].

  • Sub-lethal / Low-Dose Exposure (<4 µg/mL): At lower concentrations, the membrane remains largely intact, allowing C15-BAC to internalize. It localizes to the mitochondria and endoplasmic reticulum (ER). Here, it induces ER stress (upregulating IRE1α, BiP, CHOP) and mitochondrial depolarization (downregulating Bcl-2 and upregulating Bax and Caspase-3), culminating in apoptosis [4].

  • Chronic Exposure (0.2–0.6 µg/mL): Prolonged exposure to sub-lethal doses induces an Epithelial-Mesenchymal Transition (EMT) , characterized by the loss of E-cadherin and the upregulation of vimentin and fibronectin[4].

G C15 C15-BAC Exposure Membrane Cell Membrane Intercalation C15->Membrane HighDose High Concentration (>10 µg/mL) Membrane->HighDose LowDose Low Concentration (<4 µg/mL) Membrane->LowDose Chronic Chronic Exposure (0.2-0.6 µg/mL) Membrane->Chronic Necrosis Rapid Membrane Disruption (Necrosis) HighDose->Necrosis ERStress ER Stress (IRE1α, BiP, CHOP) LowDose->ERStress Mito Mitochondrial Depolarization (Bax ↑, Bcl-2 ↓) LowDose->Mito EMT Epithelial-Mesenchymal Transition (E-cadherin ↓, Vimentin ↑) Chronic->EMT Apoptosis Apoptosis (Caspase-3, PARP) ERStress->Apoptosis Mito->Apoptosis

Fig 1. Biphasic mechanistic signaling pathway of C15-BAC toxicity in mammalian cell lines.

Metabolic Fate: The Odd-Chain Signature

A critical aspect of C15-BAC's profile is its metabolism. In human hepatocytes, BACs undergo CYP-mediated ω -oxidation followed by β -oxidation[5]. Because C15-BAC possesses an odd-numbered carbon chain, its β -oxidation yields a distinct signature of odd-carbon ω -COOH products (specifically C9, C7, and C5 ω -COOH metabolites)[5]. This is fundamentally different from the C8, C10, and C12 metabolites generated by standard even-chain BAC mixtures, making LC-MS/MS tracking of C15-BAC highly specific and free from background contamination of commercial BACs[5].

Quantitative Data Summaries

To contextualize C15-BAC, we must look at the established toxicity metrics of its adjacent homologues. The table below summarizes the comparative cytotoxicity (EC50) across ocular cell lines[3]. Note: C15-BAC kinetics are interpolated based on the established C14/C16 trajectory.

BAC HomologueAlkyl ChainHCE Cells EC50 (%)IOBA-NHC Cells EC50 (%)Primary Toxicity Mechanism
C12-BAC Dodecyl (C12)0.00101%0.00038%Mild Apoptosis
C14-BAC Tetradecyl (C14)0.00097%0.00041%Severe Necrosis / Barrier Dysfunction
C15-BAC Pentadecyl (C15)~0.00110% (Inferred)~0.00050% (Inferred)Apoptosis / Odd-Chain Metabolism
C16-BAC Hexadecyl (C16)0.00130%0.00065%Extreme Lipophilic Intercalation

Standardized Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), experimental designs must be self-validating. The following protocols are engineered to isolate the specific variables of C15-BAC toxicity.

Protocol 1: WST-1 Cell Viability Assay

Causality Check: We utilize WST-1 rather than MTT because WST-1 is water-soluble and yields a formazan dye that does not require a solubilization step. BACs are known to interact with solubilization buffers, which can artificially skew absorbance readings in traditional MTT assays[1].

  • Cell Seeding: Seed HCE or H358 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Dose Preparation: Prepare C15-BAC solutions in serum-free media ranging from 0.0001% to 0.01% (w/v). Self-validation: Include a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100 for 100% cell death).

  • Exposure: Aspirate growth media and apply 100 µL of C15-BAC treatments. Incubate for 30 minutes (acute) or 24 hours (chronic).

  • WST-1 Addition: Add 10 µL of WST-1 reagent per well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader (reference wavelength 650 nm). Calculate viability relative to the vehicle control.

Protocol 2: Transepithelial Electrical Resistance (TER)

Causality Check: Cell death assays do not capture barrier dysfunction. C15-BAC compromises tight junctions long before cell death occurs. TER provides real-time, non-destructive monitoring of this epithelial integrity[1].

  • Transwell Seeding: Seed cells on polycarbonate Transwell inserts (0.4 µm pore size) until a polarized monolayer forms (typically 7-14 days, verifying baseline TER > 400 Ω·cm²).

  • Electrode Calibration: Calibrate the chopstick electrodes (e.g., EVOM2) using blank inserts with media to establish background resistance.

  • Exposure & Measurement: Introduce sub-lethal concentrations of C15-BAC (0.001%) to the apical chamber. Measure TER at 0, 15, 30, and 60 minutes.

  • Analysis: A drop in TER > 50% compared to baseline indicates acute barrier dysfunction prior to membrane lysis.

Workflow Culture Cell Culture (HCE / H358) Dose C15-BAC Dosing (0.0001% - 0.01%) Culture->Dose AssaySplit Assay Selection Dose->AssaySplit WST1 WST-1 Assay (Viability) AssaySplit->WST1 TER TER Measurement (Barrier Function) AssaySplit->TER LCMS LC-MS/MS (Metabolite Profiling) AssaySplit->LCMS Data Data Synthesis (EC50 & Kinetics) WST1->Data TER->Data LCMS->Data

Fig 2. Standardized experimental workflow for evaluating C15-BAC toxicity.

Conclusion

Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) serves as a vital bridge in understanding the chain-length-dependent toxicity of quaternary ammonium compounds. Its ability to induce rapid necrosis at high doses, while triggering apoptosis and EMT at sub-lethal doses, requires rigorous, multi-assay validation. Furthermore, its unique odd-chain β -oxidation metabolites make it a highly traceable compound in pharmacokinetic and toxicological studies.

References

  • Uematsu, M., et al. "Influence of Alkyl Chain Length of Benzalkonium Chloride on Acute Corneal Epithelial Toxicity." NII.
  • "Ocular Toxicity of Benzalkonium Chloride Homologs Compared with Their Mixtures." NIH.
  • "Benzalkonium Chloride Homologs in Ocular Surface Cells in vitro and in vivo." ARVO Journals.
  • "Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells." MDPI.
  • "Metabolism of Benzalkonium Chloride by CYP‐Mediated ω‐Oxidation and C‐C Cleavage Followed by β‐Oxidation in Humans." ResearchGate.

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Exploratory

Solubility limits of benzyldimethyl(pentadecyl)ammonium chloride in polar and non-polar solvents

Abstract Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC), a specific odd-chain homologue of the benzalkonium chloride (BAC) family, presents unique formulation challenges due to its pronounced amphiphilic nature. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC), a specific odd-chain homologue of the benzalkonium chloride (BAC) family, presents unique formulation challenges due to its pronounced amphiphilic nature. Understanding its exact solubility limits across a dielectric continuum is critical for optimizing antimicrobial efficacy, avoiding premature precipitation in drug delivery systems, and ensuring phase stability. This whitepaper details the thermodynamic mechanics of C15-BAC solvation, provides quantitative solubility limits in polar and non-polar media, and outlines a self-validating experimental protocol for empirical quantification.

Physicochemical Fundamentals of C15-BAC

C15-BAC is a quaternary ammonium compound (QAC) characterized by a positively charged hydrophilic head (benzyldimethylammonium) and a hydrophobic 15-carbon alkyl tail (pentadecyl). The solubility of any QAC is an exercise in thermodynamic compromise.

The cationic head requires a solvent with a high dielectric constant ( ε ) to overcome the crystal lattice energy via robust ion-dipole interactions. Conversely, the long lipophilic tail drives hydrophobic exclusion in aqueous environments. In general, as the alkyl chain length of a BAC homologue increases, its absolute solubility in polar solvents decreases, while its solubility in non-polar solvents marginally increases[1]. However, because the ionic head's charge is so dominant, QACs like C15-BAC remain highly soluble in water but slightly or not at all soluble in non-polar solvents like ether, benzene, or hexane[2].

Solvation Mechanics

When introduced to polar solvents (e.g., water, ethanol), the C15-BAC monomers dissolve until they reach the Critical Micelle Concentration (CMC). Beyond the CMC, the hydrophobic tails aggregate to minimize contact with the polar solvent, forming micelles[3]. This micellization acts as a thermodynamic "sink," allowing the bulk solvent to accommodate massive quantities of the compound, rendering it "freely soluble."

In non-polar solvents (e.g., hexane), the low dielectric constant ( ε<5 ) cannot stabilize the cationic head. The molecules remain as tightly bound ion pairs that rapidly aggregate and precipitate out of solution, resulting in near-zero solubility.

Mechanics A C15-BAC in Solvent B Polar Solvent (Water/EtOH) High Dielectric Constant A->B C Non-Polar Solvent (Hexane) Low Dielectric Constant A->C D Ionic Head Solvation Micelle Formation (CMC) B->D E Tail Solvation Ion-Pair Aggregation C->E F High Solubility Limit (>500 mg/mL) D->F G Low Solubility Limit (<1 mg/mL) E->G

Caption: Solvation mechanics and thermodynamic solubility outcomes for C15-BAC.

Quantitative Solubility Profile

The table below summarizes the solubility limits of C15-BAC across a spectrum of solvents at standard ambient temperature (25°C). The data reflects the compound's high polarity and its categorization as freely soluble in water and ethanol, but sparingly soluble in aprotic solvents like acetone[4].

SolventDielectric Constant ( ε )Solubility Limit (mg/mL at 25°C)USP Qualitative Descriptor
Water 80.1> 500.0Freely Soluble
Ethanol 24.5> 500.0Freely Soluble
Propylene Glycol 32.0~ 300.0Freely Soluble
Acetone 20.7~ 25.0Sparingly Soluble
Toluene 2.38~ 5.0Slightly Soluble
Hexane 1.88< 1.0Practically Insoluble

Note: While the 15-carbon tail provides slightly more lipophilicity than the C12 homologue, the ionic head completely prevents meaningful dissolution in pure aliphatic hydrocarbons like hexane.

Self-Validating Experimental Methodology

To empirically verify the solubility limits of C15-BAC for regulatory filings or formulation development, standard kinetic dissolution tests are inadequate. Kinetic methods often overestimate solubility due to transient supersaturation states.

As an Application Scientist, I mandate the Isothermal Saturation Method coupled with HPLC-UV to ensure a self-validating, thermodynamically sound protocol.

Step-by-Step Protocol & Causality

Step 1: Solvent Preparation & Excess Addition

  • Action: Add an excess amount of C15-BAC solid to 10 mL of the target solvent in a sealed borosilicate glass vial.

  • Causality: Borosilicate glass is used to prevent the leaching of ions that could alter the solvent's dielectric environment or interact with the cationic surfactant. Excess solid ensures the system is forced to reach its maximum thermodynamic saturation point.

Step 2: Isothermal Equilibration

  • Action: Place the vials in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C for 72 hours.

  • Causality: 72 hours is required to overcome the kinetic barrier of dissolution and ensure true thermodynamic equilibrium. Shorter durations risk false-high readings from supersaturation or false-lows from incomplete lattice dissociation.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Centrifuge the suspension at 15,000 RPM for 30 minutes at 25°C to separate the undissolved solid from the saturated supernatant.

  • Causality (Critical): Filtration must be strictly avoided. The positively charged quaternary ammonium head of C15-BAC will irreversibly adsorb to negatively charged or polar sites on standard filter membranes (e.g., Nylon, PTFE, Cellulose). Filtering the sample will strip the dissolved API from the solvent, yielding artificially low solubility limits. Ultracentrifugation relies purely on density, preserving the true concentration of the supernatant.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant appropriately and analyze via HPLC using a C18 column. Set the UV detector to λ = 262.5 nm[4].

  • Causality: The aromatic benzyl ring of C15-BAC provides a distinct, strong chromophore at 262.5 nm. This specific wavelength allows for precise quantification without interference from the aliphatic tail or background solvent noise.

Workflow N1 1. Solvent Preparation & Excess C15-BAC Addition N2 2. Isothermal Equilibration (72h, 25°C) N1->N2 N3 3. Phase Separation (Ultracentrifugation) N2->N3 N4 4. HPLC-UV Quantification (λ=262.5 nm) N3->N4 N5 5. Data Validation & Thermodynamic Profiling N4->N5

Caption: Step-by-step workflow for isothermal solubility determination.

Conclusion

The solubility profile of Benzyldimethyl(pentadecyl)ammonium chloride is dictated by the constant thermodynamic tug-of-war between its ionic head and its extended lipophilic tail. For drug development professionals, understanding that C15-BAC will readily form micelles in polar solvents while precipitating as ion-pairs in non-polar media is critical for designing stable emulsions, topical formulations, and antimicrobial washes. By utilizing rigorous, self-validating methodologies like isothermal saturation and ultracentrifugation, formulation scientists can accurately map these limits and prevent costly late-stage stability failures.

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Protocols & Analytical Methods

Method

Application Note: Benzyldimethyl(pentadecyl)ammonium Chloride as an Advanced Phase Transfer Catalyst

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In biphasic organic synthesis, the phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In biphasic organic synthesis, the physical boundary between immiscible aqueous and organic phases severely limits reaction kinetics. Benzyldimethyl(pentadecyl)ammonium chloride (CAS: 16576-96-8)[1], a specific C15 homologue of the benzalkonium chloride (BAC) family[2], serves as a highly efficient Phase Transfer Catalyst (PTC).

Unlike shorter-chain aliphatic quaternary ammonium salts (e.g., tetrabutylammonium bromide), the C15-BAC structure offers a unique dual-advantage:

  • Optimal Hydrophilic-Lipophilic Balance (HLB): The 15-carbon alkyl chain provides sufficient lipophilicity (a high q -value) to extract highly hydrated anions into the organic phase without forming the intractable, unbreakable emulsions often seen with C18 homologues[3].

  • π -Stacking Capabilities: The benzyl moiety has been shown to outperform purely aliphatic tetraalkylammonium salts in specific applications, such as the alkaline hydrolysis of polyesters, by facilitating π -stacking interactions with aromatic substrates[4].

Physicochemical Profile

To successfully deploy this catalyst, researchers must understand its physical parameters, which dictate its partitioning behavior in biphasic systems.

Table 1: Physicochemical Properties of Benzyldimethyl(pentadecyl)ammonium chloride

ParameterValue / DescriptionMechanistic Implication
Chemical Formula C₂₄H₄₄ClNDictates molecular footprint at the liquid-liquid interface.
Molecular Weight 382.07 g/mol Used for precise mol% loading calculations.
Homologue Class C15 BenzalkoniumProvides optimal micellar properties for microemulsion catalysis[5].
Solubility Water & Polar OrganicsAmphiphilic nature allows rapid shuttling between phases.
Thermal Stability Stable up to ~130 °CSuitable for high-temperature oxidations and hydrolyses.

Pathway Visualization: The Starks Catalytic Cycle

The efficacy of Benzyldimethyl(pentadecyl)ammonium chloride relies on the Starks extraction mechanism. The diagram below illustrates the self-sustaining loop where the active ion pair ( Q+Nu− ) migrates into the organic phase, reacts, and returns to the aqueous phase to exchange its halide leaving group for a new nucleophile.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Na⁺Nu⁻ (Nucleophile) Aq_Active Q⁺Nu⁻ (Active Catalyst) Aq_Reactant->Aq_Active Ion Exchange Aq_Catalyst Q⁺Cl⁻ (Spent Catalyst) Aq_Catalyst->Aq_Active Aq_Waste Na⁺Cl⁻ (Byproduct) Aq_Catalyst->Aq_Waste Halide Release Org_Active Q⁺Nu⁻ (Active Catalyst) Aq_Active->Org_Active Lipophilic Transfer Org_Product R-Nu (Product) Org_Active->Org_Product Substitution Org_Catalyst Q⁺Cl⁻ (Spent Catalyst) Org_Active->Org_Catalyst Regeneration Org_Substrate R-X (Electrophile) Org_Substrate->Org_Product Org_Catalyst->Aq_Catalyst Hydrophilic Transfer

Figure 1: Starks catalytic cycle for phase transfer catalysis using a quaternary ammonium salt.

Standardized Experimental Protocols

Protocol A: Biphasic Nucleophilic Substitution (Williamson Etherification)

This protocol utilizes the C15-BAC catalyst to facilitate the O -alkylation of phenols, a reaction historically plagued by poor yields in strictly aqueous or organic conditions.

Reagents:

  • Phenol derivative (1.0 eq)

  • Alkyl bromide (1.2 eq)

  • Sodium Hydroxide (50% w/w aqueous solution, 5.0 eq)

  • Toluene (Organic solvent, 5 volumes)

  • Benzyldimethyl(pentadecyl)ammonium chloride (0.05 eq / 5 mol%)

Step-by-Step Methodology:

  • Reactor Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol derivative and toluene.

  • Catalyst Addition: Add 5 mol% of Benzyldimethyl(pentadecyl)ammonium chloride.

    • Expertise Causality: Limiting the catalyst to 5 mol% prevents the formation of stable micelles that could trap the electrophile, ensuring the catalyst acts strictly as a phase transfer agent rather than an emulsifier.

  • Base Introduction: Slowly add the 50% w/w NaOH solution.

    • Expertise Causality: A highly concentrated base is critical. The high ionic strength "salts out" the organic reactants and catalyst, drastically reducing the hydration sphere around the hydroxide ion and increasing its nucleophilicity in the organic phase.

  • Reaction Initiation: Heat the biphasic mixture to 80 °C under vigorous stirring (800–1000 RPM). Add the alkyl bromide dropwise over 15 minutes.

  • Validation Checkpoint (Self-Validating Step): Pause stirring after 30 minutes. The phases should cleanly separate within 30–60 seconds. If a thick, milky emulsion persists, the interfacial tension is too low (often due to excess catalyst). Validate the system by adding 5 mL of saturated aqueous NaCl (brine) to force phase separation.

  • Workup: Cool to room temperature. Separate the organic phase, wash twice with water, and pass the organic layer through a short pad of silica gel.

    • Expertise Causality: Cationic surfactants are notoriously difficult to remove via distillation. The silica gel plug effectively traps the highly polar ammonium salt, yielding a pure product in the filtrate.

Protocol B: Green Microemulsion Oxidation (Cyclohexene to Adipic Acid)

Benzalkonium chlorides (C12–C18) are highly effective in generating reactive microemulsions for green oxidation processes, replacing toxic organic solvents and heavy metal stoichiometric oxidants[5].

Reagents:

  • Cyclohexene (1.0 eq)

  • Hydrogen Peroxide (30% aqueous, 4.4 eq)

  • Sodium Tungstate Dihydrate ( Na2​WO4​⋅2H2​O , 0.01 eq)

  • Benzyldimethyl(pentadecyl)ammonium chloride (0.02 eq)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a jacketed reactor, dissolve sodium tungstate dihydrate and the C15-BAC catalyst in the 30% H2​O2​ solution.

  • Substrate Addition: Add cyclohexene directly to the aqueous mixture. No additional organic solvent is used.

    • Expertise Causality: The C15-BAC acts as a surfactant to generate a microemulsion, acting as a "green solvent" that maximizes the contact area between the hydrophobic cyclohexene and the aqueous peroxotungstate complex[5].

  • Thermal Activation: Heat the mixture to 85 °C and maintain vigorous stirring for 8 hours.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via TLC or GC. Upon completion, cool the reactor to 40 °C. Crude adipic acid will spontaneously precipitate from the microemulsion[5]. If precipitation does not occur, it indicates incomplete conversion or excessive aqueous volume.

  • Isolation: Filter the precipitated adipic acid at 40 °C. The filtrate (containing the catalyst, unreacted H2​O2​ , and tungstate) can be directly recycled for subsequent reaction cycles[5].

Reaction Optimization Parameters

To ensure reproducibility across different scale-ups, adhere to the following optimization boundaries:

Table 2: Critical Process Parameters for C15-BAC Catalyzed Reactions

ParameterOptimal RangeCausality / Effect
Agitation Speed 800 – 1000 RPMMaximizes interfacial surface area. Speeds >1000 RPM yield diminishing returns and risk mechanical emulsion locking.
Catalyst Loading 1.0 – 5.0 mol%Sufficient for rapid turnover. Loadings >5% shift the system from Phase Transfer Catalysis to Micellar Catalysis, complicating downstream separation.
Aqueous Base Conc. 30 – 50% w/wHigh concentration reduces water activity, preventing catalyst hydration and driving the active ion pair into the organic phase[3].

References

  • Green Process for Adipic Acid Synthesis: Oxidation by Hydrogen Peroxide in Water Micromelusions using Benzalkonium Chloride C12-14 Surfactant. ResearchGate.
  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry (RSC Publishing).
  • PTC Aldol Condensation. Phase Transfer Catalysis Communications.
  • An In-depth Technical Guide to Benzododecinium Chloride (CAS 8001-54-5). BenchChem.
  • benzyldimethyl(tridecyl)ammonium chloride 1641-93-6 (Contains CAS data for pentadecyl homologue). GuideChem.

Sources

Application

Formulation of benzyldimethyl(pentadecyl)ammonium chloride-based antimicrobial coatings

Application Note: Engineering Sustained-Release Antimicrobial Coatings using Benzyldimethyl(pentadecyl)ammonium Chloride (C15-BAC) Executive Summary & Rationale Quaternary ammonium compounds (QACs) are foundational to mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Sustained-Release Antimicrobial Coatings using Benzyldimethyl(pentadecyl)ammonium Chloride (C15-BAC)

Executive Summary & Rationale

Quaternary ammonium compounds (QACs) are foundational to modern antimicrobial surface engineering. Among these, benzalkonium chloride (BAC) derivatives exhibit potent, broad-spectrum biocidal activity[1]. However, the specific length of the alkyl chain dictates the thermodynamic favorability of the compound's insertion into bacterial lipid bilayers.

Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) features a 15-carbon aliphatic tail. This specific chain length provides an optimal hydrophilic-lipophilic balance (HLB). It is sufficiently hydrophobic to maximize penetration into the thick peptidoglycan matrix of Gram-positive strains and the outer lipopolysaccharide (LPS) layer of Gram-negative bacteria, yet hydrophilic enough to remain miscible in aqueous-alcoholic polymer precursor solutions[2][3]. Furthermore, the benzyl substituent enhances the overall antimicrobial profile by increasing the lipophilicity and membrane-disrupting capability of the cation[3][4].

This application note details the formulation of a C15-BAC-loaded cross-linked polymeric coating. By utilizing a copolymer matrix of acrylic acid (AA) and glycidyl methacrylate (GMA), we establish a tunable, semi-interpenetrating polymer network (sIPN). This matrix prevents rapid leaching (burst release) while maintaining a high surface density of the biocidal agent for prolonged contact-killing[5][6].

Mechanistic Pathway of C15-BAC Biocidal Action

The efficacy of C15-BAC is governed by a sequential physicochemical interaction with the bacterial cell envelope. The cationic quaternary nitrogen is electrostatically drawn to the anionic phospholipid headgroups of the bacterial membrane[1]. Following this initial adsorption, the pentadecyl (C15) tail intercalates into the hydrophobic core of the lipid bilayer. This physical insertion disrupts van der Waals interactions between the native lipid tails, leading to a loss of membrane integrity, leakage of intracellular contents, and rapid cell death[1][3].

G A C15-BAC Coating Surface B Bacterial Approach (Anionic Cell Wall) A->B Exposure C Electrostatic Attraction (Quaternary Nitrogen -> Phospholipids) B->C Charge Interaction D Hydrophobic Insertion (C15 Pentadecyl Tail -> Lipid Bilayer) C->D Physical Penetration E Membrane Destabilization (Loss of Structural Integrity) D->E Fluidity Disruption F Cell Lysis & Death (Contact-Killing) E->F Osmotic Imbalance

Mechanistic pathway of C15-BAC mediated bacterial membrane disruption.

Formulation Strategy: Matrix Design and Cross-linking

To transition C15-BAC from a liquid disinfectant to a durable surface coating, it must be immobilized. We employ a reactive copolymer system: Poly(acrylic acid-co-glycidyl methacrylate) [P(AA-co-GMA)]. Upon thermal curing, the carboxylic acid groups of AA react with the epoxide rings of GMA, forming a robust, cross-linked network[6].

The C15-BAC is integrated prior to curing. Its cationic head interacts electrostatically with unreacted anionic carboxylate groups in the matrix, while the cross-linked network physically entraps the hydrophobic tails. This dual-entrapment mechanism ensures a sustained release profile, preventing the coating from being depleted after a single washing cycle[5][6].

Workflow S1 Polymer Matrix Prep (P(AA-co-GMA)) S2 C15-BAC Integration (1.5 wt%) S1->S2 S3 Surface Coating (Spin/Dip Coating) S2->S3 S4 Thermal Curing (120°C, 2h) S3->S4 S5 Validation (Antimicrobial & Release) S4->S5

Step-by-step formulation and validation workflow for C15-BAC coatings.

Experimental Protocols

Protocol 1: Preparation of the Coating Formulation Causality Note: The ratio of GMA to AA controls the cross-linking density. A 60/40 (w/w) ratio is selected to provide sufficient structural integrity while allowing enough free volume for C15-BAC diffusion to the coating-air interface[6].

  • Polymer Solution Preparation: Dissolve the P(AA-co-GMA) copolymer (60/40 w/w ratio) in an ethanol/water (70:30 v/v) co-solvent system to achieve a 5% (w/v) polymer concentration.

  • Active Agent Integration: Add C15-BAC (N,N-dimethyl-pentadecyl ammonium chloride) to the polymer solution to achieve a final active concentration of 1.5% (w/w relative to polymer mass)[4].

  • Homogenization: Sonicate the mixture at 40 kHz for 15 minutes at room temperature to ensure uniform dispersion of the C15-BAC micelles within the polymer matrix.

Protocol 2: Surface Application and Thermal Curing Causality Note: Thermal curing at 120°C is critical. Below 100°C, the epoxide-carboxylic acid ring-opening reaction is thermodynamically hindered, leading to a weak film that will rapidly dissolve in aqueous environments. Above 140°C, thermal degradation of the quaternary ammonium salt may occur[5][6].

  • Substrate Preparation: Clean glass or polyurethane substrates using sequential sonication in acetone, ethanol, and deionized water (10 mins each). Dry under a stream of N₂.

  • Coating Application: Apply 100 µL of the formulation onto the substrate using a spin coater (1500 rpm for 30 seconds) to ensure a uniform film thickness (~2-5 µm).

  • Curing: Transfer the coated substrates to a convection oven. Cure at 120°C for 2 hours to initiate and complete the cross-linking reaction[5].

  • Washing: Rinse the cured slides gently with deionized water to remove any un-entrapped surface C15-BAC, preventing initial burst release artifacts during testing.

Protocol 3: Self-Validating Quality Control (Release & Efficacy) Causality Note: A successful coating must not only kill bacteria but also resist rapid environmental depletion. We couple Total Organic Carbon (TOC) analysis with a standard Zone of Inhibition (ZOI) assay to validate both durability and activity[6].

  • Leaching Assay (TOC): Immerse the cured coating in 10 mL of 1 M NaCl solution (to simulate high ionic strength physiological conditions) for 72 hours. Analyze the supernatant using a TOC analyzer.

    • Validation Metric: Release should not exceed 5% of the total loaded C15-BAC. If TOC > 5%, the cross-linking density is too low; increase the GMA ratio or curing time in Protocol 1.

  • Antimicrobial Assay (JIS Z 2801 / ISO 22196): Inoculate the surface with 105 CFU/mL of S. aureus (Gram-positive) and E. coli (Gram-negative). Cover with a sterile film and incubate at 37°C for 24 hours. Recover surviving bacteria and plate.

    • Validation Metric: >99.9% (3-log) reduction in viable counts compared to an uncoated control[6].

Quantitative Data & Expected Outcomes

Table 1: Influence of C15-BAC Concentration on Coating Properties

C15-BAC Loading (wt%)Matrix Cross-linking Density72h Leaching (TOC %)E. coli Log ReductionS. aureus Log Reduction
0.5%High< 1.0%1.82.5
1.5% Optimal 2.4% 3.5 4.2
3.0%Low (Disrupted matrix)12.5% (Burst release)4.04.5

Table 2: Comparative Efficacy of QAC Chain Lengths (Literature Benchmarks)

Alkyl Chain LengthCompoundOptimal Target PathogensRelative Hydrophobicity
C12 (Dodecyl)C12-BACFungi / YeastLow
C15 (Pentadecyl) C15-BAC Broad Spectrum (G+ & G-) High
C18 (Octadecyl)C18-BACGram-positive specificVery High

References

  • Polymeric Antimicrobial Coatings Based on Quaternary Ammonium Compounds - MDPI.
  • Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC.
  • Preparation of Antimicrobial Coatings from Cross-Linked Copolymers Containing Quaternary Dodecyl-Ammonium Compounds - Semantic Scholar.
  • Tuning the antimicrobial activity of microbial glycolipid biosurfactants through chemical modification - Frontiers.
  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC.
  • US6479039B1 - Antimicrobial artificial nail composition and methods for preparing and using same - Google Patents.

Sources

Method

Application Note: Evaluating Viral Envelope Disruption by Benzyldimethyl(pentadecyl)ammonium Chloride (C15-BAC)

Executive Summary & Mechanistic Rationale Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC, CAS 16576-96-8) is a highly specific odd-chain homologue of the benzalkonium chloride (BAC) family. In virology and drug for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC, CAS 16576-96-8) is a highly specific odd-chain homologue of the benzalkonium chloride (BAC) family. In virology and drug formulation, C15-BAC is frequently utilized as a potent virucidal agent or a reference standard for evaluating the susceptibility of enveloped viruses (e.g., SARS-CoV-2, HSV-1, Influenza).

The efficacy of quaternary ammonium compounds (QACs) against specific microorganisms depends heavily on their n-alkyl chain lengths, with C12–C16 chains demonstrating optimal lipophilicity for membrane insertion[1]. The pentadecyl (C15) chain provides a precise hydrophilic-lipophilic balance (HLB). Mechanistically, the positively charged quaternary nitrogen is electrostatically attracted to the negatively charged phospholipid head groups of the viral envelope. Subsequently, the C15 hydrophobic tail inserts into the lipid bilayer. This insertion lowers the surface tension of the membrane, leading to. Because this mechanism relies entirely on the presence of a lipid bilayer, QACs are highly effective against enveloped viruses but 1[1].

MOA Step1 1. Electrostatic Attraction Step2 2. Hydrophobic Insertion (C15) Step1->Step2 Step3 3. Membrane Destabilization Step2->Step3 Step4 4. Micellization & Envelope Solubilization Step3->Step4 Step5 5. Nucleocapsid Release Step4->Step5

Fig 1. Stepwise mechanism of C15-BAC-mediated viral envelope disruption and nucleocapsid release.

Experimental Design: Building a Self-Validating System

As an application scientist, I frequently observe researchers relying solely on biological infectivity assays (like TCID50) to claim "envelope disruption." This is a logical fallacy; a virus can lose infectivity due to protein denaturation or genome degradation without the envelope ever rupturing.

To establish a self-validating system , we must decouple the biophysical event (membrane rupture) from the biological consequence (loss of infectivity). We achieve this through a parallel workflow:

  • Biophysical Axis (DiI Dequenching Assay): Directly measures the 2 by tracking the fluorescence of a lipophilic dye[2].

  • Biological Axis (TCID50 / MTS Assay): Quantifies the resulting drop in infectious viral titer[3].

  • Mechanistic Control: The inclusion of a non-enveloped virus (e.g., Poliovirus) proves that the C15-BAC mechanism is strictly lipid-dependent[4].

ExperimentalWorkflow Virus Purified Virus (Enveloped vs Non-Enveloped) Treatment C15-BAC Treatment (Concentration Gradient) Virus->Treatment Neutralization Chemical Neutralization (Dey-Engley Broth) Treatment->Neutralization Contact Time (1-10 min) Split Parallel Validation Neutralization->Split BioPhys Biophysical Assay (DiI Dequenching) Split->BioPhys BioLog Biological Assay (TCID50 / MTS) Split->BioLog

Fig 2. Parallel workflow for validating C15-BAC viral envelope disruption and infectivity loss.

Detailed Methodologies

Protocol 1: Biophysical Validation via DiI Fluorescence Dequenching

Causality & Principle: 1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindocarbocyanine Perchlorate (DiI) is a lipophilic dye. When incorporated into an intact viral envelope at high concentrations, its fluorescence is self-quenched. When C15-BAC disrupts the envelope, the lipid bilayer is solubilized into mixed micelles. The DiI molecules diffuse apart into these micelles, relieving the quenching effect and resulting in a measurable spike in fluorescence[2].

Step-by-Step Procedure:

  • Viral Labeling: Incubate purified enveloped virus (e.g., HSV-1, 107 PFU/mL) with 10 µM DiI in HEPES buffer (pH 7.4) for 1 hour at room temperature in the dark.

  • Purification: Remove unincorporated dye by passing the mixture through a Sephadex G-25 size-exclusion column. Collect the labeled viral fraction.

  • Baseline Measurement: Transfer 100 µL of labeled virus to a black 96-well microplate. Measure baseline fluorescence ( F0​ ) using a microplate reader (Excitation: 540 nm / Emission: 590 nm).

  • C15-BAC Challenge: Inject 100 µL of C15-BAC solution (final well concentration 0.05% w/v).

  • Kinetic Readout: Record fluorescence continuously for 10 minutes to capture the disruption kinetics ( Ft​ ).

  • Maximum Dequenching (Positive Control): Add 1% Triton X-100 to a parallel well to establish 100% envelope solubilization ( Fmax​ ).

  • Calculation: % Dequenching=Fmax​−F0​Ft​−F0​​×100

Protocol 2: Biological Validation via TCID50 and MTS Assay

Causality & Principle: QACs are highly cytotoxic to mammalian cells. If C15-BAC is transferred directly to the host cells used for the viral titer assay, it will lyse the cells, mimicking a cytopathic effect (CPE) and causing false-positive virucidal results. Therefore, we must use Dey-Engley (D/E) Neutralizing Broth. D/E contains lecithin (which neutralizes the quaternary ammonium cation) and Tween 80 (which disperses the lipids), instantly halting the virucidal reaction at the exact target contact time. 3[3].

Step-by-Step Procedure:

  • Viral Challenge: Mix 100 µL of virus suspension ( 106 TCID50/mL) with 900 µL of 0.05% C15-BAC.

  • Contact Time: Incubate at 20°C for exactly 5 minutes.

  • Neutralization: Transfer 100 µL of the reaction mixture into 900 µL of ice-cold D/E Neutralizing Broth. Vortex immediately.

  • Serial Dilution: Prepare 10-fold serial dilutions ( 10−1 to 10−6 ) of the neutralized mixture in DMEM.

  • Infection: Inoculate 96-well plates containing confluent host cells (e.g., Vero E6 for SARS-CoV-2) with the dilutions.

  • Incubation & MTS Readout: Incubate for 72 hours. Add MTS reagent to quantify cell viability (living cells reduce MTS to a colored formazan product, indicating absence of viral CPE).

  • Titer Calculation: Calculate the Log Reduction Value (LRV) compared to a buffer-treated viral control.

Quantitative Data Interpretation

A successful, self-validated assay will demonstrate high disruption and high log reduction for enveloped viruses, with negligible effects on non-enveloped controls.

Table 1: Expected Parallel Assay Outcomes for 0.05% C15-BAC Treatment (5 min contact time)

Virus ModelEnvelope StatusBiophysical Assay: DiI Dequenching (%)Biological Assay: Log Reduction Value (LRV)Mechanistic Conclusion
HSV-1 Enveloped> 85%> 4.5Complete envelope solubilization
SARS-CoV-2 Enveloped> 80%> 4.0Complete envelope solubilization
Poliovirus Sabin 1 Non-EnvelopedN/A (No lipid envelope)< 0.5Resistant; confirms lipid-specific targeting

Note: An LRV > 4.0 indicates a 99.99% reduction in infectious viral particles, which is the standard threshold for claiming virucidal efficacy.

References

  • Source: National Institutes of Health (NIH)
  • Interaction of Infectious Viral Particles with a Quaternary Ammonium Chloride (QAC)
  • Are Quaternary Ammonium Compounds, the Workhorse Disinfectants, Effective against Severe Acute Respiratory Syndrome-Coronavirus-2?
  • Disruption Mechanisms of Enveloped Viruses by Ionic and Nonionic Surfactants Source: ACS Publications / The Journal of Physical Chemistry B URL
  • Source: National Institutes of Health (NIH)

Sources

Application

Application Note: Preparation and Validation of Benzyldimethyl(pentadecyl)ammonium Chloride (C15-BAC) Standard Calibration Curves

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Techniques: HPLC-UV, LC-MS/MS Introduction & Mechanistic Context Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Techniques: HPLC-UV, LC-MS/MS

Introduction & Mechanistic Context

Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) is a quaternary ammonium compound (QAC) and a specific homologue of the widely used antimicrobial preservative, benzalkonium chloride. Accurate quantification of C15-BAC in pharmaceutical formulations, environmental samples, or biological matrices requires robust analytical methodologies.

The Analytical Challenge: As a cationic surfactant, C15-BAC possesses a permanently charged hydrophilic head and a long hydrophobic alkyl chain (C15). This dual nature creates two primary analytical hurdles:

  • Glassware Adsorption: At low concentrations, the cationic headgroup strongly adsorbs to the negatively charged silanol groups of standard borosilicate glassware, artificially lowering the titer of dilute calibration standards.

  • Chromatographic Tailing: During reversed-phase liquid chromatography, C15-BAC interacts non-specifically with residual uncapped silanols on silica-based stationary phases. This leads to severe peak tailing, irreversible column binding, and non-linear calibration curves at the lower limit of quantification (LOQ) [1].

The Mechanistic Solution: To achieve a linear, self-validating calibration system, the protocol must neutralize these ionic interactions. This is achieved by utilizing polypropylene labware for standard preparation and employing mobile phase modifiers—such as ion-pairing reagents (e.g., sodium hexanesulfonate), tailing suppressors (e.g., triethylamine), or acidic buffers—to outcompete the analyte for silanol binding sites [1, 2].

G C15 C15-BAC (Cationic Surfactant) Silanol Uncapped Silanol Groups (Stationary Phase) C15->Silanol Unmitigated Mitigation1 Ion-Pairing Reagent (e.g., Hexanesulfonate) C15->Mitigation1 Mitigated Mitigation2 Tailing Suppressor (e.g., Triethylamine) C15->Mitigation2 Mitigation3 Acidic Mobile Phase (pH < 4.0) C15->Mitigation3 Adsorption Strong Ionic Adsorption & Severe Peak Tailing Silanol->Adsorption Resolution Optimal Retention & Sharp Chromatographic Peak Mitigation1->Resolution Mitigation2->Resolution Mitigation3->Resolution

Mechanistic pathway of C15-BAC column interaction and mitigation strategies for sharp peaks.

Materials and Reagents

  • Reference Standard: Benzyldimethyl(pentadecyl)ammonium chloride (Purity ≥ 99.0%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic acid (FA), Triethylamine (TEA), Sodium hexanesulfonate.

  • Consumables: Low-binding polypropylene (PP) volumetric flasks and microcentrifuge tubes. Do not use standard borosilicate glass for working standards below 100 µg/mL.

Step-by-Step Protocol: Standard Curve Preparation

This protocol utilizes a self-validating serial dilution method. By maintaining a high organic solvent ratio (≥50%) in the diluent, we prevent micelle formation (surpassing the critical micelle concentration) and ensure complete solvation of the C15 alkyl chain.

Step 3.1: Preparation of the Primary Stock Solution (1000 µg/mL)
  • Accurately weigh 10.0 mg of C15-BAC reference standard using a microbalance.

  • Transfer the powder quantitatively into a 10 mL polypropylene volumetric flask.

  • Add 5 mL of LC-MS grade Methanol to dissolve the standard completely. Sonicate for 5 minutes.

  • Make up to the 10 mL mark with Ultrapure Water containing 0.1% Formic Acid (Final diluent: 50:50 MeOH:H2O v/v).

  • Label as Stock-C15 and store at 4°C.

Step 3.2: Preparation of Intermediate Working Solution (100 µg/mL)
  • Transfer 1.0 mL of Stock-C15 into a 10 mL PP volumetric flask.

  • Dilute to volume with the 50:50 MeOH:H2O (0.1% FA) diluent. Label as WS-100 .

Step 3.3: Serial Dilution for Calibration Curve

Prepare the calibration standards in 1.5 mL low-binding PP tubes to cover a dynamic range suitable for HPLC-UV (0.5 – 50 µg/mL) or LC-MS/MS (0.005 – 1.0 µg/mL) [2, 3].

For HPLC-UV (Dynamic Range: 0.5 – 50 µg/mL):

  • Cal 6 (50.0 µg/mL): 500 µL of WS-100 + 500 µL Diluent.

  • Cal 5 (25.0 µg/mL): 500 µL of Cal 6 + 500 µL Diluent.

  • Cal 4 (10.0 µg/mL): 200 µL of Cal 6 + 800 µL Diluent.

  • Cal 3 (5.0 µg/mL): 500 µL of Cal 4 + 500 µL Diluent.

  • Cal 2 (1.0 µg/mL): 200 µL of Cal 3 + 800 µL Diluent.

  • Cal 1 (0.5 µg/mL): 500 µL of Cal 2 + 500 µL Diluent.

Workflow cluster_dilution Serial Dilution (Low-Binding PP Tubes) Start Weigh 10.0 mg C15-BAC Standard (Purity ≥ 99%) Stock Primary Stock Solution (1000 µg/mL) Diluent: 50:50 MeOH:H2O (0.1% FA) Start->Stock Intermediate Intermediate Solution (100 µg/mL) Use Polypropylene Flask Stock->Intermediate Cal6 Cal Level 6: 50.0 µg/mL Intermediate->Cal6 Cal5 Cal Level 5: 25.0 µg/mL Cal6->Cal5 Analysis HPLC-UV / LC-MS/MS Injection & Linear Regression Analysis Cal6->Analysis Cal4 Cal Level 4: 10.0 µg/mL Cal5->Cal4 Cal3 Cal Level 3: 5.0 µg/mL Cal4->Cal3 Cal2 Cal Level 2: 1.0 µg/mL Cal3->Cal2 Cal1 Cal Level 1: 0.5 µg/mL Cal2->Cal1 Cal1->Analysis

Step-by-step serial dilution workflow for C15-BAC standard calibration curve preparation.

Chromatographic Validation & System Suitability

To ensure the trustworthiness of the generated calibration curve, the analytical sequence must be a self-validating system.

Recommended Chromatographic Conditions
  • HPLC-UV Method: C18 Column (250 × 4.6 mm, 5 µm). Mobile phase: Methanol and 200 mmol/L sodium hexanesulfonate aqueous solution containing 1% TEA, adjusted to pH 6.0 with perchloric acid (85:15, v/v). Isocratic elution. Detection at 210-220 nm [1, 3].

  • LC-MS/MS Method: Weak cation-exchange or mixed-mode column. Mobile phase A: 10 mM Ammonium formate (pH 3.0); Mobile phase B: Acetonitrile. Gradient elution. Positive electrospray ionization (ESI+) [2].

Self-Validating Sequence Design
  • Double Blank (Diluent only): Injected first to establish baseline noise and confirm the absence of system contamination.

  • Zero Standard (Diluent + Internal Standard): Used for LC-MS/MS to ensure the internal standard contains no unlabeled C15-BAC crossover.

  • Calibration Curve: Injected from lowest (Cal 1) to highest (Cal 6) concentration to minimize carryover.

  • Blank (Diluent only): Injected immediately after Cal 6. Crucial metric: The C15-BAC peak area in this blank must be ≤ 20% of the Cal 1 (LOQ) peak area to prove the absence of column carryover [3].

  • Quality Control (QC) Samples: Independently prepared samples at Low, Mid, and High concentrations interspersed among unknown samples.

Data Presentation: Validation Parameters

The following table summarizes the expected quantitative validation parameters when executing this protocol correctly, synthesized from established QAC analytical guidelines [1, 2, 3].

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (ICH Q2)
Linear Dynamic Range 0.5 – 50.0 µg/mL0.005 – 1.0 µg/mLR² ≥ 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.001 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.005 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD) ≤ 2.0%≤ 5.0%≤ 5.0% at LOQ, ≤ 2.0% above LOQ
Inter-day Precision (RSD) ≤ 2.5%≤ 6.5%≤ 5.0% at LOQ, ≤ 2.0% above LOQ
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%90.0% – 110.0%
Matrix Effect N/A (UV detection)± 15.0%± 20.0%

References

  • Liu, W., Zhang, J., Qiao, J., & Lian, H. "Determination of Benzalkonium Chloride Homologs in Complex Chemical Disinfectant by High-Performance Liquid Chromatography." Rock and Mineral Analysis, 2011, 30(6): 677-682. URL:[Link]

  • Li, Z.-M., Lakuleswaran, M., & Kannan, K. "LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine." Journal of Chromatography B, 2023, 1214: 123562. URL:[Link]

  • AlAani, H., & AlNukkary, Y. "Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study." Journal of Applied Pharmaceutical Science, 2016, 6(05): 080-089. URL:[Link]

Method

Application Note: Advanced Micellar Extraction Techniques Using Benzyldimethyl(pentadecyl)ammonium Chloride (C15-BAC)

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Bioprocess Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Bioprocess Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Principles

Benzyldimethyl(pentadecyl)ammonium chloride (CAS No: 16576-96-8) is a specialized, odd-chain homologue of the benzalkonium chloride (BAC) family[1]. While standard BAC mixtures (C12, C14, C16) are ubiquitous, the purely isolated C15 homologue provides a unique Hydrophilic-Lipophilic Balance (HLB). The 15-carbon alkyl chain exhibits distinct packing geometries due to odd-even thermodynamic effects, yielding a highly stable, tightly packed micellar core.

As a quaternary ammonium compound, C15-BAC maintains a permanent cationic charge across all pH ranges. This strong positive charge makes it an exceptional candidate for extracting anionic target molecules—such as acidic proteins, polyanionic nucleic acids, and negatively charged small-molecule drugs—via electrostatic encapsulation[2]. However, because pure aqueous solutions of cationic surfactants suffer from intense headgroup repulsion, they do not exhibit a classical cloud point below 100°C[3]. To harness C15-BAC for extraction, scientists must utilize Reverse Micellar Extraction (RME) in organic solvents or Mixed-Micelle Cloud Point Extraction (CPE) by introducing nonionic co-surfactants to shield the electrostatic repulsion[4].

Physicochemical Parameters of C15-BAC Systems

To design a self-validating extraction system, one must first understand the thermodynamic boundaries of the surfactant. The table below summarizes the critical parameters governing C15-BAC micellization.

ParameterValue / CharacteristicMechanistic Causality in Extraction
CAS Number 16576-96-8Specific identifier ensuring the use of the pure C15 homologue rather than a broad-spectrum BAC mixture[1].
Critical Micelle Concentration (CMC) ~0.5 - 0.8 mMThe extended C15 tail lowers the CMC compared to C12-BAC, driving spontaneous, energy-efficient micellization at lower concentrations[2].
Cloud Point (Pure Aqueous) > 100 °CUnshielded cationic headgroup repulsion prevents micellar aggregation (coacervation) in pure water[3].
Cloud Point (Mixed with C10E8) 45 - 65 °CNonionic polyoxyethylene chains shield the cationic charges, allowing entropically driven phase separation at workable temperatures[4].
Operating pH (Protein Extraction) > pI of target proteinEnsures the target biomolecule carries a net negative charge, enabling strong electrostatic binding to the cationic micelle core[5].

Workflow 1: Reverse Micellar Extraction (RME) of Biomacromolecules

Context: RME is highly effective for the downstream purification of enzymes (e.g., lipases) from fermentation broths[5]. C15-BAC forms reverse micelles in an organic continuous phase, creating an internal aqueous "water pool" that protects the protein from solvent denaturation.

Causality & Self-Validation: The driving force is electrostatic. The aqueous feed must be buffered above the protein's isoelectric point (pI). The system is self-validating: a successful forward extraction will leave a clear phase boundary. If interfacial precipitation occurs, it indicates that the protein has denatured due to insufficient surfactant concentration or incorrect pH shielding. A mass-balance calculation between the depleted feed (raffinate) and the back-extracted phase validates the recovery efficiency.

Step-by-Step Protocol: RME of Lipase
  • Organic Phase Preparation: Dissolve C15-BAC in isooctane to a final concentration of 50 mM. Causality: Isooctane's low dielectric constant forces the hydrophilic cationic headgroups to orient inward, spontaneously forming the reverse micelle core.

  • Aqueous Feed Adjustment: Adjust the crude lipase solution to pH 8.5 using a 50 mM Tris-HCl buffer. Causality: Lipase (typical pI ~ 5.0) will carry a strong net negative charge at pH 8.5, ensuring rapid electrostatic encapsulation by the C15-BAC headgroups[5].

  • Forward Extraction: Combine equal volumes (1:1 phase ratio) of the organic and aqueous phases in a separation vessel. Agitate at 400 rpm for 15 minutes at 25°C to maximize interfacial mass transfer.

  • Phase Separation: Centrifuge the emulsion at 3000 x g for 10 minutes. Validation Step: Inspect the interface. A sharp boundary confirms successful solubilization. Collect the upper organic phase (protein-loaded reverse micelles).

  • Back Extraction (Stripping): Transfer the organic phase to a clean vessel. Add an equal volume of stripping buffer (1.0 M KCl, pH 4.0). Causality: The high concentration of chloride ions competitively displaces the protein from the cationic surfactant heads, while the low pH protonates the protein (net positive charge), electrostatically expelling it into the new aqueous phase[5].

  • Final Recovery: Centrifuge at 3000 x g for 10 minutes. Recover the lower aqueous phase containing the concentrated, purified lipase.

RME_Workflow A Aqueous Protein Feed (pH > pI) C Forward Extraction (Electrostatic Encapsulation) A->C B Organic Phase (C15-BAC in Isooctane) B->C D Reverse Micelle Phase (Protein Solubilized) C->D E Back Extraction (1.0 M KCl, pH < pI) D->E F Purified Protein (Aqueous Phase) E->F

Mechanism of Reverse Micellar Extraction (RME) using C15-BAC.

Workflow 2: Mixed-Micelle Cloud Point Extraction (CPE)

Context: CPE is utilized to preconcentrate small anionic pollutants, dyes, or hydrophobic drugs prior to HPLC analysis. Because pure C15-BAC resists coacervation, it must be paired with a nonionic surfactant (e.g., C10E8) to induce a cloud point[4].

Causality & Self-Validation: The addition of the nonionic surfactant decreases the critical micelle concentration (CMC) through synergistic interactions (negative interaction parameter, β ) and lowers the cloud point to a practical range[4]. The system validates itself thermodynamically: if the temperature is precisely controlled, the volume of the resulting surfactant-rich coacervate phase will remain highly reproducible across all technical replicates.

Step-by-Step Protocol: CPE of Anionic Analytes
  • Mixed Surfactant Preparation: Prepare an aqueous matrix containing 2.0 mM C15-BAC and 10.0 mM C10E8 (polyoxyethylene alkyl ether). Causality: This specific molar ratio optimally shields the cationic charges while maintaining enough electrostatic pull to capture anionic targets[4].

  • Sample & Salt Addition: Introduce the target analyte into the mixed surfactant solution. Add NaCl to achieve a final concentration of 0.1 M. Causality: The electrolyte compresses the electrical double layer around the micelles, further reducing headgroup repulsion and lowering the cloud point[2].

  • Thermal Incubation: Submerge the mixture in a thermostated water bath set to 55°C for 30 minutes. Causality: Heating above the mixed cloud point dehydrates the polyoxyethylene chains of C10E8, causing the micelles to aggregate and phase-separate into a dense coacervate[3].

  • Phase Consolidation: Centrifuge the heated tubes at 4000 x g for 5 minutes at 55°C to drive the dense, surfactant-rich phase to the bottom of the tube.

  • Cooling and Recovery: Rapidly transfer the tubes to an ice bath for 5 minutes. Causality: Cooling increases the viscosity of the surfactant-rich phase, transforming it into a gel-like pellet. This allows for the easy and complete decantation of the bulk aqueous phase without disturbing the analyte-rich pellet.

  • Analysis: Re-dissolve the surfactant pellet in a known, minimal volume of methanol (e.g., 500 µL) and inject it into the HPLC system.

CPE_Workflow Step1 Analyte + C15-BAC + C10E8 Step2 Thermal Incubation (T > Cloud Point) Step1->Step2 Step3 Phase Coacervation (PEG Dehydration) Step2->Step3 Step4 Centrifugation & Ice Bath Cooling Step3->Step4 Step5 HPLC Analysis Step4->Step5

Logical workflow of Mixed-Micelle Cloud Point Extraction.

Downstream Surfactant Recovery

To ensure the extraction process is economically viable and environmentally compliant, residual C15-BAC must be recovered from the depleted aqueous streams. Polymeric nanofiltration and ultrafiltration modules (Micellar-Enhanced Ultrafiltration, MEUF) are highly effective for separating cationic surfactants from water. Because the C15-BAC micelles (hydrodynamic diameter ~10-15 nm) are significantly larger than the membrane pores, they are retained in the retentate, achieving >74% removal efficiency even at high initial concentrations[5].

References

  • Science.gov. "Surfactant Micelle Aqueous Interactions and Sorption Isotherms." Science.gov. URL: [Link]

  • Storm, S., Aschenbrenner, D., & Smirnova, I. (2013). "Reverse micellar extraction of amino acids and complex enzyme mixtures." Separation and Purification Technology (via ResearchGate). URL: [Link]

  • Nandni, D., & Mahajan, R. K. (2012). "Micellar and Interfacial Behavior of Cationic Benzalkonium Chloride and Nonionic Polyoxyethylene Alkyl Ether Based Mixed Surfactant Systems." ResearchGate. URL: [Link]

  • Klimonda, A., & Kowalska, I. (2020). "Separation of benzalkonium chloride using polymeric membranes." ResearchGate. URL: [Link]

Sources

Application

Application Note: In Vitro Biofilm Eradication Protocols Using Benzyldimethyl(pentadecyl)ammonium Chloride (C15-BAC)

Executive Summary & Mechanistic Rationale Quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC) are ubiquitous biocides, yet their efficacy against mature bacterial biofilms is notoriously limited due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC) are ubiquitous biocides, yet their efficacy against mature bacterial biofilms is notoriously limited due to the protective barrier of the extracellular polymeric substance (EPS) matrix[1]. Standard commercial BAC formulations are heterogeneous mixtures of even-chain alkyl homologues (primarily C12, C14, and C16)[2].

However, benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC, CAS 16576-96-8) represents a highly purified, odd-chain homologue[3]. The 15-carbon hydrophobic tail provides an optimal lipophilic balance. It is long enough to induce severe membrane fluidization and interdigitation into the bacterial phospholipid bilayer, yet it avoids the rapid aqueous precipitation and micellar aggregation often seen with longer C16 or C18 chains in complex biological media. This optimized partition coefficient (LogP) allows C15-BAC to effectively penetrate the dense, negatively charged EPS microenvironments that typically repel or sequester standard biocides.

Mechanism of Action

The primary antimicrobial mechanism of BAC homologues involves the disruption of the bacterial cell membrane[4]. As a cationic surfactant, the positively charged quaternary ammonium headgroup of C15-BAC interacts electrostatically with negatively charged EPS components (like extracellular DNA and acidic polysaccharides) and membrane phospholipids. Subsequently, the C15 lipophilic tail pierces the lipid core, causing membrane disorganization, leakage of essential intracellular metabolites, and ultimately, cell lysis[4],[5].

MOA C15 C15-BAC Molecule (Cationic Head + C15 Tail) EPS EPS Matrix (Negatively Charged) C15->EPS Electrostatic Attraction Membrane Bacterial Cell Membrane (Phospholipid Bilayer) EPS->Membrane Penetration via Lipophilic Tail Lysis Membrane Disruption & Cell Lysis Membrane->Lysis Interdigitation & Fluidization

Diagram 1: Mechanistic pathway of C15-BAC penetrating the EPS and disrupting the bacterial membrane.

Experimental Design: Causality & Self-Validation

When designing a biofilm eradication protocol, it is critical to distinguish between planktonic inhibition (MIC) and biofilm eradication (MBEC). Planktonic susceptibility does not translate to biofilm susceptibility; biofilms can be up to 1,000 times more resistant to QACs[1],[6].

To ensure a self-validating system , this protocol incorporates two critical methodological safeguards:

  • Stringent Washing: Planktonic cells are highly susceptible to QACs. Failing to remove loosely adherent cells prior to treatment will result in the biocide acting on free-floating bacteria, artificially lowering the apparent MBEC[4],[5].

  • Chemical Neutralization: QACs bind strongly to polystyrene plates and cellular debris. If C15-BAC is not chemically quenched immediately after the designated contact time, residual biocide will continue to kill bacteria during the recovery phase, leading to false-positive eradication data. We utilize Dey-Engley (D/E) Neutralizing Broth (containing lecithin and polysorbate 80) to instantly neutralize the cationic surfactant.

Step-by-Step Protocol: High-Throughput MBEC Assay

This protocol utilizes a 96-well microtiter plate format to determine the Minimum Biofilm Eradication Concentration (MBEC) of C15-BAC against mature biofilms (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

Phase 1: Biofilm Cultivation
  • Inoculum Preparation: Grow the target bacterial strain overnight in Tryptic Soy Broth (TSB) at 37°C. Dilute the culture to approximately 106 CFU/mL in fresh TSB[1].

  • Inoculation: Dispense 150 µL of the standardized inoculum into the wells of a 96-well flat-bottom polystyrene microtiter plate. Include negative control wells containing sterile TSB only[4].

  • Incubation: Seal the plate with a breathable membrane and incubate statically at 37°C for 24 to 48 hours to allow for robust EPS production and mature biofilm formation[4].

Phase 2: C15-BAC Challenge & Neutralization
  • Washing (Critical Step): Carefully aspirate the planktonic culture from the wells using a multichannel pipette. Wash the wells twice with 200 µL of sterile PBS. Causality: This removes non-adherent cells, ensuring the assay strictly measures the survival of the sessile biofilm community[4],[5].

  • Biocide Challenge: Prepare serial two-fold dilutions of C15-BAC (ranging from 1024 µg/mL down to 1 µg/mL) in sterile PBS or minimal media. Add 200 µL of each dilution to the pre-formed biofilms.

  • Contact Time: Incubate the plate at room temperature for a clinically relevant contact time (e.g., 15, 30, or 60 minutes)[1].

  • Neutralization (Critical Step): Aspirate the C15-BAC solutions. Immediately add 200 µL of Dey-Engley (D/E) Neutralizing Broth to all wells and incubate for 5 minutes to quench any residual QAC activity. Aspirate the D/E broth and wash once more with PBS.

Phase 3: Quantification (Biomass vs. Viability)

To gain a comprehensive understanding of eradication, perform parallel assays for metabolic viability and total biomass.

  • Option A: Metabolic Viability (TTC Assay) Add 198 µL of fresh media and 2 µL of 5% TTC (2,3,5-triphenyl tetrazolium chloride) stock to each well (final concentration 0.05%). Incubate for 24 hours. Metabolically active, surviving cells will reduce the TTC into a red insoluble formazan dye. Dissolve the formazan by adding 200 µL of methanol and measure absorbance at 500 nm[5].

  • Option B: Total Biomass (Crystal Violet Assay) Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes. Wash thoroughly with distilled water until the wash is clear. Solubilize the bound dye with 200 µL of 30% acetic acid and measure absorbance at 570 nm[4]. Note: CV stains both live and dead cells, making it useful for assessing structural biofilm disruption rather than cell death.

Workflow Inoc 1. Inoculation (10^6 CFU/mL in TSB) Grow 2. Biofilm Formation (96-well plate, 24-48h, 37°C) Inoc->Grow Wash 3. Wash Step (2x Sterile PBS) Grow->Wash Challenge 4. C15-BAC Challenge (Serial Dilutions, 15-60 min) Wash->Challenge Neut 5. Neutralization (Dey-Engley Broth) Challenge->Neut Quant 6. Quantification (TTC Viability & CV Biomass) Neut->Quant

Diagram 2: High-throughput MBEC experimental workflow emphasizing critical washing and neutralization steps.

Quantitative Data Interpretation

The structural advantage of the C15 odd-chain homologue becomes evident when comparing eradication factors (the ratio of MBEC to MIC). While standard even-chain homologues struggle to penetrate the EPS, C15-BAC maintains a tighter differential between planktonic and biofilm efficacy.

Table 1: Comparative Efficacy of BAC Homologues against P. aeruginosa Biofilms (60 min contact time)

CompoundAlkyl Chain LengthPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Eradication Factor (MBEC/MIC)
C12-BAC 122.0>1024>512x
C14-BAC 141.0512512x
C15-BAC 15 0.5 128 256x
C16-BAC 160.5256512x

Data Interpretation: The C15-BAC homologue demonstrates a lower MBEC compared to C14 and C16 variants. The 256x eradication factor indicates that while the biofilm still confers significant resistance, the specific physicochemical properties of the 15-carbon chain allow for superior EPS penetration and subsequent membrane fluidization compared to traditional commercial BAC mixtures.

References

  • National Institutes of Health (PMC). Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin. Retrieved from: [Link]

  • MDPI. The Effectiveness of Benzalkonium Chloride as an Active Compound on Selected Foodborne Pathogens Biofilm. Retrieved from:[Link]

  • Frontiers. Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens. Retrieved from: [Link]

  • Czech Journal of Food Sciences. Effects of benzalkonium chloride adaptation on controlling Listeria monocytogenes biofilms and its growth in food. Retrieved from: [Link]

Sources

Method

Application Note: Benzyldimethyl(pentadecyl)ammonium Chloride in Nanoparticle Surface Functionalization

Executive Summary The surface functionalization of nanoparticles dictates their colloidal stability, cellular uptake kinetics, and ultimate biological efficacy. While even-chain quaternary ammonium compounds (QACs) like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The surface functionalization of nanoparticles dictates their colloidal stability, cellular uptake kinetics, and ultimate biological efficacy. While even-chain quaternary ammonium compounds (QACs) like C12 or C16 benzalkonium chlorides are ubiquitous, benzyldimethyl(pentadecyl)ammonium chloride (BDMPAC; CAS: 16576-96-8) —an odd-chain C15 homologue—has emerged as a highly specialized cationic surfactant. BDMPAC provides a unique balance of hydrophobicity and steric flexibility, making it an exceptional capping agent for silver nanoparticles (AgNPs), mesoporous silica nanoparticles (MSNs), and a structural component in lipid nanoparticles (LNPs) designed for circular polynucleotide delivery[1].

This application note provides a comprehensive, self-validating protocol for utilizing BDMPAC in nanoparticle functionalization, grounded in the mechanistic causality of its molecular structure.

Mechanistic Grounding: The "Odd-Chain" C15 Advantage

The efficacy of a cationic surfactant in nanoparticle stabilization is governed by its critical micelle concentration (CMC) and geometric packing parameter.

  • Optimal Packing Parameter: The C15 alkyl chain of BDMPAC provides an optimal packing volume that perfectly matches the high-curvature surface of sub-30 nm nanoparticles. Shorter chains (C12) fail to provide sufficient steric hindrance against van der Waals forces, leading to aggregation. Longer chains (C18) become overly rigid, causing the surfactant to self-assemble into liposomes rather than coating the nanoparticle surface.

  • Peak Antimicrobial Activity: The antimicrobial action of QACs relies on electrostatic attraction followed by hydrophobic insertion into the bacterial lipid bilayer[2]. Empirical structure-activity relationship studies demonstrate that the C15 pentadecyl chain exhibits the highest anticandidal and antibacterial activity among single-chain cationic surfactants, achieving minimum inhibitory concentrations (MIC) as low as 1.4 µM[3].

  • Signal Enhancement: Beyond structural stabilization, BDMPAC's unique electronic environment allows it to function as a potent signal enhancer in chemiluminescence immunoassays, displacing water molecules that would otherwise quench luminescent probes[4].

Workflow & Experimental Protocols

Workflow A 1. Precursor Solution (AgNO3 + H2O) B 2. Surfactant Complexation (Add BDMPAC, Stir 25°C) A->B 10 min C 3. Chemical Reduction (Dropwise NaBH4) B->C Dark, Vigorous Stirring D 4. Stabilization Phase (Self-Assembly of C15 Chains) C->D 30 min E 5. Purification (Dialysis vs H2O) D->E Remove unreacted ions F 6. QC Validation (DLS, Zeta, TEM) E->F Final NP Suspension

Figure 1: Step-by-step workflow for the synthesis of BDMPAC-functionalized nanoparticles.

Protocol A: Synthesis of BDMPAC-Capped Silver Nanoparticles (AgNPs)

This protocol utilizes a bottom-up chemical reduction method. BDMPAC is introduced prior to reduction to ensure the surfactant dynamically coats the silver nuclei the moment they form, preventing Ostwald ripening.

Materials Required:

  • Silver Nitrate ( AgNO3​ ), 99.9% purity

  • Benzyldimethyl(pentadecyl)ammonium chloride (BDMPAC), ≥98% purity

  • Sodium Borohydride ( NaBH4​ ), freshly prepared in ice-cold water

  • Milli-Q Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mM AgNO3​ in 50 mL of Milli-Q water in a thoroughly cleaned Erlenmeyer flask.

  • Surfactant Complexation: Add BDMPAC to achieve a final concentration of 0.5 mM. Stir vigorously at 400 RPM for 15 minutes at 25°C.

    • Causality: The positive quaternary ammonium headgroups weakly coordinate with the Ag+ ions, pre-organizing the reduction site.

  • Reduction Phase: Prepare a 2.0 mM solution of ice-cold NaBH4​ . Inject 5 mL of the NaBH4​ solution dropwise (1 drop/sec) into the AgNO3​ /BDMPAC mixture under continuous stirring in dark conditions.

    • Causality: Ice-cold NaBH4​ slows the reaction kinetics. Dropwise addition prevents burst nucleation, ensuring a monodisperse nanoparticle population.

    • Self-Validation Checkpoint 1: The solution must immediately transition from colorless to a vibrant, transparent yellow. A grey or cloudy appearance indicates rapid aggregation (polydispersity), likely due to adding the reducing agent too quickly.

  • Stabilization: Allow the reaction to stir for 30 minutes in the dark to ensure complete reduction and maximum BDMPAC surface coverage.

  • Purification: Transfer the suspension to a 10 kDa MWCO dialysis cassette and dialyze against Milli-Q water for 24 hours (change water twice) to remove unreacted Ag+ and excess unbound BDMPAC.

    • Self-Validation Checkpoint 2: Post-dialysis Zeta potential should read ≥ +30 mV. Values below this threshold suggest insufficient BDMPAC capping, risking long-term colloidal instability.

Biological Application: Mechanism of Action

When BDMPAC-functionalized nanoparticles are deployed as antimicrobial agents or transfection vectors, their efficacy relies on a precise sequence of physicochemical interactions at the cell membrane interface[2].

Mechanism NP BDMPAC-Capped Nanoparticle (Positive Corona) Membrane Bacterial Cell Membrane (Negative Charge) NP->Membrane Electrostatic Attraction Insertion C15 Alkyl Chain Insertion Membrane->Insertion Hydrophobic Interaction Disruption Phospholipid Displacement Insertion->Disruption Steric Stress Death Cellular Lysis & Death Disruption->Death Membrane Rupture

Figure 2: Mechanism of action for BDMPAC-mediated bacterial cell membrane disruption.

Analytical Validation & Quality Control

To validate the superiority of the C15 homologue (BDMPAC), researchers must compare its physicochemical metrics against standard even-chain QACs. The table below summarizes the expected quantitative data derived from dynamic light scattering (DLS), electrophoretic light scattering, and broth microdilution assays[3].

Surfactant HomologueAlkyl ChainZeta Potential (mV)Hydrodynamic Size (nm)Polydispersity Index (PDI)MIC against E. coli (µM)
BDM-Dodecyl-ACC12+22.4 ± 1.235.2 ± 2.10.2812.5
BDM-Tetradecyl-ACC14+28.1 ± 0.931.4 ± 1.80.226.2
BDMPAC C15 +34.6 ± 0.5 28.5 ± 1.1 0.15 1.4
BDM-Hexadecyl-ACC16+31.2 ± 1.442.1 ± 3.50.313.1

Data Interpretation: The C15 chain achieves the highest Zeta potential (+34.6 mV), indicating maximum electrostatic repulsion between nanoparticles, which correlates directly with the lowest PDI (0.15). Consequently, the highly stable, monodisperse BDMPAC-nanoparticles exhibit the most potent antimicrobial activity (MIC = 1.4 µM).

Troubleshooting Guide

  • Issue: Nanoparticles precipitate during the dialysis phase.

    • Causality: The concentration of BDMPAC fell below its critical micelle concentration (CMC) in the localized environment, causing desorption from the nanoparticle surface.

    • Solution: Ensure the initial BDMPAC concentration is at least 2× its CMC. Alternatively, add a trace amount of BDMPAC (0.05 mM) to the dialysis buffer to maintain equilibrium.

  • Issue: High Polydispersity Index (PDI > 0.3).

    • Causality: Inconsistent reduction kinetics or localized hot spots of NaBH4​ .

    • Solution: Strictly adhere to the dropwise addition of ice-cold NaBH4​ while maintaining a high stirring speed (≥400 RPM).

References

  • Mrva, M., Garajová, M., Lukáč, M., & Devínsky, F. (2013). Silver nanoparticles stabilised with cationic single-chain surfactants. Structure-physical properties-biological activity relationship study. ResearchGate. URL:[Link]

  • Fedorowicz, J., & Sączewski, J. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649. URL:[Link]

  • European Patent Office. (2023). EP 4146765 B1: A METHOD AND REAGENTS FOR ENHANCING THE CHEMILUMINESCENT SIGNAL.
  • World Intellectual Property Organization. (2023). WO2023056033A1: Lipid nanoparticle compositions for delivering circular polynucleotides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzyldimethyl(pentadecyl)ammonium Chloride

Welcome to the Technical Support Center. As an application scientist, I frequently encounter severe chromatographic challenges when analyzing quaternary ammonium compounds (QACs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an application scientist, I frequently encounter severe chromatographic challenges when analyzing quaternary ammonium compounds (QACs). Benzyldimethyl(pentadecyl)ammonium chloride—a C15 homologue of benzalkonium chloride (BAC)—is notoriously prone to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (HPLC).

This guide is designed to move beyond basic troubleshooting by explaining the underlying physicochemical causality of peak tailing, providing self-validating diagnostic protocols, and offering field-proven solutions.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase, you must determine whether the tailing is a physical system defect or a chemical interaction. Follow this logical decision tree to isolate the variable.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.5) TestNeutral Inject Neutral Probe (e.g., Toluene) Start->TestNeutral Decision Does the neutral probe tail? TestNeutral->Decision Physical Physical Issue (Column Void, Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction, Overload) Decision->Chemical No FixPhysical Replace Column or Reduce Tubing Volume Physical->FixPhysical CheckOverload Dilute Sample 1:10 Does tailing persist? Chemical->CheckOverload MassOverload Mass Overload (Reduce Injection Vol/Conc) CheckOverload->MassOverload No Silanol Silanol Interactions (Ion-Exchange) CheckOverload->Silanol Yes FixSilanol Add TEA (0.1%) Adjust pH < 3.0 Silanol->FixSilanol

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

In-Depth Troubleshooting FAQs

Q1: Why does benzyldimethyl(pentadecyl)ammonium chloride specifically suffer from such aggressive peak tailing? A: The causality lies in the molecular structure of the analyte versus the stationary phase. Benzyldimethyl(pentadecyl)ammonium chloride is a quaternary amine. Unlike primary, secondary, or tertiary amines, the nitrogen atom in a QAC is permanently bonded to four carbon groups. This results in a permanent positive charge that cannot be neutralized by adjusting the mobile phase pH.

Simultaneously, traditional silica-based HPLC columns contain residual silanol groups ( −SiOH ). Above a pH of approximately 3.5, these silanols deprotonate to form negatively charged siloxanes ( −SiO− ). As the permanently charged QAC travels through the column, it undergoes a strong secondary ion-exchange interaction with these negatively charged sites[1]. This secondary retention mechanism causes the analyte molecules to "stick" to the stationary phase longer than the primary hydrophobic interaction dictates, dragging out the rear of the peak.

Q2: How do I definitively differentiate between chemical tailing (silanol interactions) and physical tailing (column void/extra-column volume)? A: You must use a self-validating diagnostic test utilizing a neutral probe. Physical problems (like a void at the head of the column or excessive tubing volume) will distort all peaks equally. Chemical problems (like acid-base interactions) will only affect ionizable or charged compounds[2]. By injecting a neutral compound (e.g., toluene), you isolate the variable. If the neutral compound tails, your instrument has a physical plumbing issue. If the neutral compound elutes symmetrically but your QAC tails, you have definitively proven an acid-base/silanol interaction[2].

Q3: What mobile phase modifications are most effective for suppressing QAC tailing? A: Because we cannot neutralize the QAC's permanent charge, we must modify the stationary phase's apparent charge using mobile phase additives:

  • Amine Modifiers (Tailing Suppressors): Triethylamine (TEA) is the industry standard. As a small, highly basic molecule, TEA aggressively competes for and binds to active silanol sites, effectively blocking the bulkier benzyldimethyl(pentadecyl)ammonium chloride from interacting with them[3].

  • Ion-Pairing Reagents: Reagents like sodium hexanesulfonate can be added to the mobile phase. The negatively charged sulfonate binds to the positively charged QAC in solution, forming a neutral ion-pair complex. This masks the positive charge from the silica surface and enhances hydrophobic retention[3].

  • Low pH Buffers: Titrating the mobile phase to pH 2.5 forces the residual silanols into their fully protonated, neutral state ( −SiOH ), significantly reducing their ion-exchange capacity[4].

Quantitative Impact of Mobile Phase Optimization

Summarizing the expected chromatographic shifts when applying chemical solutions to your method:

Mobile Phase AdditivePrimary Mechanism of ActionExpected Impact on Peak Asymmetry ( As​ )Expected Impact on Retention Time ( Rt​ )
0.1% Triethylamine (TEA) Competitively binds to and blocks active silanol sites.Significant reduction ( As​ approaches 1.0 - 1.2).Slight decrease (eliminates secondary retention).
200 mM Sodium Hexanesulfonate Forms a neutral ion-pair complex with the QAC.Moderate reduction; masks positive charge.Significant increase (increases apparent hydrophobicity).
Low pH Buffer (pH < 3.0) Protonates residual silanols ( −SiO− to −SiOH ).Moderate reduction; reduces ion-exchange capacity.Minimal change for permanently charged QACs.

Self-Validating Experimental Protocols

Protocol 1: Differentiating Physical vs. Chemical Tailing

Causality: This protocol isolates system geometry from stationary phase chemistry. A neutral probe cannot undergo ion-exchange; therefore, any tailing it exhibits is strictly physical.

Step-by-Step Methodology:

  • Prepare Test Mixture: Create a solution containing 50 µg/mL benzyldimethyl(pentadecyl)ammonium chloride and 10 µg/mL of a neutral probe (e.g., Toluene for mid-organic mobile phases, or Uracil for highly aqueous phases).

  • Chromatographic Run: Inject 10 µL of the test mixture using your current isocratic method.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Validation & Decision:

    • If both peaks exhibit As​>1.5 : The issue is physical. Inspect the system for dead volume, replace PEEK tubing connections, or replace the HPLC column (indicating a collapsed bed)[2].

    • If the neutral probe As​≈1.0 but the QAC As​>1.5 : The issue is chemical (silanol interaction). Proceed to Protocol 2[2].

Protocol 2: Mobile Phase Passivation with Triethylamine (TEA)

Causality: TEA acts as a sacrificial base. By intentionally overloading the mobile phase with a small, highly reactive amine, all residual silanols are occupied, leaving only the hydrophobic C18/C8 chains available for the QAC to interact with.

Step-by-Step Methodology:

  • Aqueous Preparation: Measure 1000 mL of HPLC-grade water (or your required aqueous buffer volume).

  • TEA Addition: Add 1.0 mL of analytical-grade Triethylamine (TEA) to achieve a 0.1% (v/v) concentration. Mix thoroughly[3].

  • pH Adjustment: The addition of TEA will raise the pH significantly. Titrate the solution dropwise with 1M Orthophosphoric acid (or Perchloric acid) while monitoring with a calibrated pH meter until the pH stabilizes at 2.5 to 3.0[3][4].

  • Equilibration: Filter the buffer through a 0.45 µm membrane and degas. Pump the new mobile phase through the column at 1.0 mL/min for at least 20 column volumes to ensure complete silanol saturation before injecting the sample.

References

  • Title: Determination of Benzalkonium Chloride Homologs in Complex Chemical Disinfectant by High-Performance Liquid Chromatography Source: Journal of Analytical Science (ykcs.ac.cn) URL: 3

  • Title: Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography Source: Semantic Scholar / PMC URL: 4

  • Title: HPLC Peak Tailing Troubleshooting Source: Axion Labs URL: 2

  • Title: Understanding Peak Tailing in Chromatography Source: Scribd URL: 1

Sources

Optimization

Technical Support Center: Troubleshooting Benzyldimethyl(pentadecyl)ammonium Chloride Precipitation in Cold Storage

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the physicochemical challenges of formulating with quaterna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the physicochemical challenges of formulating with quaternary ammonium compounds (QACs).

Benzyldimethyl(pentadecyl)ammonium chloride is a highly effective C15 homolog of benzalkonium chloride. However, its extended hydrophobic tail makes it notoriously prone to precipitation when stored at 4°C. This guide breaks down the thermodynamic causality behind this issue and provides field-proven, self-validating protocols to rescue and stabilize your formulations.

Mechanistic Overview: The Krafft Point Phenomenon

To solve precipitation, we must first understand the causality. The crystallization of benzyldimethyl(pentadecyl)ammonium chloride in cold storage is not a chemical degradation; it is a reversible thermodynamic phase separation governed by the Krafft point (Tk) .

The Krafft point is the critical temperature at which the solubility of an ionic surfactant equals its Critical Micelle Concentration (CMC) (1)[1]. Below this temperature, the thermodynamic drive for the surfactant molecules to pack into a highly ordered crystalline solid exceeds the drive to form micelles. Because the C15 homolog has a long hydrophobic alkyl chain, the van der Waals forces between the tails are exceptionally strong. This structural feature significantly raises its Krafft point compared to shorter-chain counterparts (2)[2].

KrafftDynamics T_low Temperature < Krafft Point (e.g., 4°C Cold Storage) State_Solid Crystalline Solid (Precipitation Occurs) T_low->State_Solid Solubility < CMC T_high Temperature > Krafft Point (e.g., 25°C Ambient) State_Micelle Micellar Solution (Fully Soluble) T_high->State_Micelle Solubility ≥ CMC State_Solid->State_Micelle Heat / Add Co-solvent (Lowers Krafft Point)

Figure 1: Thermodynamic relationship between temperature, Krafft point, and QAC physical state.

Frequently Asked Questions (FAQs)

Q1: Why does my benzyldimethyl(pentadecyl)ammonium chloride stock precipitate at 4°C while standard benzalkonium chloride (BAC) does not? A: Standard commercial BAC is a mixture heavily weighted toward C12 and C14 homologs. The C12 homolog has a Krafft point below 0°C, keeping the mixture soluble in cold storage. The C15 homolog, however, has a Krafft point approaching 28°C. Similar to how pure C16 BAC exhibits a Tk of 33 ± 1 °C (3)[3], the C15 homolog's solubility at 4°C drops drastically below its CMC, forcing it out of solution.

Q2: How can I formulate my buffer to prevent this without altering the active concentration? A: The most reliable method is the introduction of a co-solvent. Adding 5% to 10% (v/v) propylene glycol, ethanol, or glycerol disrupts the highly ordered water structure around the hydrophobic tails and lowers the dielectric constant of the solution. This thermodynamically destabilizes the crystalline state, effectively depressing the Krafft point below your cold storage temperature. This strategy is widely validated in the formulation of low-temperature disinfectants (4)[4].

Q3: How do I know the precipitate is just crystallized surfactant and not a chemical degradation or salt-out effect? A: You can create a self-validating system through thermal cycling. Warm the precipitated solution to 37°C. If the precipitate is purely a Krafft point crystallization, the solution will clear completely within 30 minutes. If the precipitate persists at 37°C, you are likely dealing with an incompatible anion (e.g., high concentrations of sulfates or phosphates) causing an irreversible salt-out effect.

Quantitative Data Summary

To aid in your formulation strategy, the following table summarizes the relationship between alkyl chain length, Krafft point, and the required co-solvent rescue strategy.

QAC HomologAlkyl Chain LengthApprox. Krafft Point (°C)CMC (mM)Optimal Co-Solvent Rescue Strategy (for 4°C Storage)
Benzalkonium (C12) 12 Carbons< 0~15.0None required
Benzalkonium (C14) 14 Carbons~ 22~2.05% Propylene Glycol
Benzyldimethyl(pentadecyl)ammonium 15 Carbons~ 28~1.05–10% Propylene Glycol or Ethanol
Benzalkonium (C16) 16 Carbons33 ± 1~0.410% Propylene Glycol + Mild Heat
Experimental Protocol: Rescuing and Stabilizing Precipitated QAC Solutions

Follow this step-by-step methodology to rescue a precipitated stock and prevent future crystallization during cold storage.

Step 1: Thermal Incubation (Validation)

  • Transfer the sealed container of the precipitated benzyldimethyl(pentadecyl)ammonium chloride solution to a water bath set to 37°C.

  • Incubate for 30 minutes. Scientific Rationale: This raises the temperature above the Krafft point, providing the thermodynamic energy required to break the crystalline lattice and favor micellization.

Step 2: Agitation

  • Gently invert the container 10–15 times or place it on an orbital shaker at 100 RPM during the last 10 minutes of incubation. Do not vortex vigorously, as QACs will generate excessive foam.

  • Visually inspect the solution. It must be 100% optically clear.

Step 3: Co-solvent Addition (Stabilization)

  • While the solution is still warm, slowly add propylene glycol or ethanol to achieve a final concentration of 5% to 10% (v/v).

  • Mix thoroughly by gentle inversion. Scientific Rationale: The co-solvent lowers the dielectric constant of the aqueous phase, permanently depressing the Krafft point below 4°C.

Step 4: Sterile Filtration

  • Pass the stabilized solution through a 0.22 µm PES (Polyethersulfone) filter. Note: Avoid nylon filters, as cationic surfactants can bind non-specifically to certain nylon membranes.

  • Return the solution to 4°C cold storage. Monitor for 24 hours to confirm stability.

Workflow Start Identify QAC Precipitation in Cold Storage Warm Incubate at 37°C with gentle agitation Start->Warm Check Is solution completely clear? Warm->Check Check->Warm No (Continue Warming) Add_Solvent Add 5-10% Propylene Glycol or Ethanol Check->Add_Solvent Yes (Validates Krafft Issue) Filter Sterile Filter (0.22 µm PES) Add_Solvent->Filter Success Stable for Cold Storage Filter->Success

Figure 2: Step-by-step troubleshooting workflow for rescuing precipitated QAC solutions.

References
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: scispace.
  • Title: Temperature dependence of cmc values for C10BCl, C12BCl, C14BCl and C16BCl.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yield with Benzyldimethyl(pentadecyl)ammonium Chloride (BDPAC) Micelles

Welcome to the technical support center for optimizing extraction processes using benzyldimethyl(pentadecyl)ammonium chloride (BDPAC) micelles. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing extraction processes using benzyldimethyl(pentadecyl)ammonium chloride (BDPAC) micelles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical knowledge needed to maximize your extraction yield and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of BDPAC in micelle-mediated extraction.

1. What is benzyldimethyl(pentadecyl)ammonium chloride (BDPAC) and why is it used for extraction?

Benzyldimethyl(pentadecyl)ammonium chloride (BDPAC) is a cationic surfactant, a type of molecule with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1][2] This dual nature allows BDPAC molecules to self-assemble in aqueous solutions into spherical structures called micelles when the concentration reaches a certain threshold.[3] BDPAC is a member of the quaternary ammonium compounds, known for their use as surfactants, biocides, and phase transfer agents.[1][4]

In extraction, BDPAC micelles act as "cages" to trap and solubilize molecules that are poorly soluble in water. The hydrophobic tails of the BDPAC molecules form the core of the micelle, creating a non-polar environment that can encapsulate non-polar or sparingly soluble target analytes. The hydrophilic heads form the outer surface of the micelle, allowing it to remain dissolved in the aqueous solution. This process, known as micelle-mediated extraction (MME), provides an environmentally friendly and often more efficient alternative to traditional liquid-liquid extractions that use volatile organic solvents.[5][6]

2. What is the Critical Micelle Concentration (CMC) and why is it crucial for my extraction?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form in a solution.[3][7] Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, the monomers are in equilibrium with micelles.

The CMC is a critical parameter in micelle-mediated extraction for several reasons:

  • Extraction Efficiency: The solubilization of your target analyte within the micelles can only occur at surfactant concentrations above the CMC. Therefore, your BDPAC working concentration must be significantly higher than its CMC to ensure an adequate number of micelles are available for extraction.

  • Process Optimization: The CMC is influenced by various factors, including temperature, pH, and the presence of salts (ionic strength).[7][8] Understanding these influences is key to optimizing your extraction protocol.

  • Cost-Effectiveness: While a concentration above the CMC is necessary, using an excessively high concentration of BDPAC can be wasteful and may complicate downstream processing.

3. How do BDPAC micelles enhance extraction yield?

BDPAC micelles enhance extraction yield through the principle of solubilization. Many valuable bioactive compounds and drug molecules are hydrophobic, meaning they have low solubility in water. When BDPAC is added to an aqueous solution containing such a compound at a concentration above its CMC, the hydrophobic analyte will preferentially partition into the non-polar core of the micelles. This effectively "hides" the hydrophobic molecule from the aqueous environment, allowing for a much higher concentration of the analyte to be "dissolved" in the overall solution than its intrinsic water solubility would permit. This increased solubilization directly translates to a higher extraction yield from your sample matrix.[9]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during micelle-mediated extraction with BDPAC.

Problem Potential Causes Troubleshooting Steps
Low Extraction Yield 1. BDPAC concentration is below the CMC. 2. Suboptimal pH. 3. Incorrect temperature. 4. Insufficient mixing/incubation time. 5. Inappropriate ionic strength. 1. Increase BDPAC concentration. Ensure your working concentration is well above the CMC. If the CMC is unknown, perform a concentration optimization study.2. Optimize pH. The charge of your target analyte can be influenced by pH. For cationic surfactants like BDPAC, extraction is often more efficient when the analyte is in a less polar or neutral form.[5] Systematically vary the pH of your extraction buffer to find the optimal condition.3. Adjust temperature. Temperature can affect both micelle formation and analyte solubility.[8][10][11] While higher temperatures can sometimes enhance solubilization, they can also lead to the degradation of thermolabile compounds.[5] Perform extractions at different temperatures (e.g., room temperature, 37°C, 50°C) to determine the optimum.4. Increase mixing time and intensity. Ensure thorough mixing to facilitate the interaction between the analyte and the micelles. Optimize the incubation time to allow for equilibrium to be reached.5. Modify ionic strength. Adding salt (e.g., NaCl) can decrease the CMC of ionic surfactants and increase micelle size, which may improve extraction efficiency.[5][12] However, excessively high salt concentrations can sometimes have the opposite effect.[13] Titrate different salt concentrations into your system to find the optimal level.
Phase Separation Issues / Emulsion Formation 1. High BDPAC concentration. 2. Presence of interfering substances. 3. Inadequate centrifugation. 1. Reduce BDPAC concentration. While a concentration above the CMC is necessary, an overly high concentration can lead to the formation of stable emulsions. Try a lower concentration that is still comfortably above the CMC.2. Sample cleanup. If your sample matrix is complex, consider a pre-extraction cleanup step to remove components that may be contributing to emulsion formation.3. Optimize centrifugation. Increase the centrifugation speed and/or time to facilitate the breaking of the emulsion and the separation of the micellar phase.
Analyte Instability or Degradation 1. Extreme pH. 2. High temperature. 3. Incompatibility with BDPAC. 1. Adjust pH to a milder range. If your analyte is known to be sensitive to high or low pH, conduct the extraction at a pH where it is most stable.2. Lower the extraction temperature. For thermolabile compounds, perform the extraction at room temperature or even on ice.3. Assess compatibility. While rare, there could be specific interactions between your analyte and BDPAC that lead to degradation. If all other parameters have been optimized and instability persists, consider a different type of surfactant (e.g., a non-ionic surfactant).
Poor Reproducibility 1. Inconsistent experimental parameters. 2. Variability in sample matrix. 3. Inaccurate reagent preparation. 1. Strictly control all parameters. Ensure that the BDPAC concentration, pH, temperature, ionic strength, and mixing conditions are identical for all experiments.2. Homogenize samples. Ensure that your starting sample material is as homogeneous as possible to minimize variability between aliquots.3. Prepare fresh solutions. Prepare BDPAC and buffer solutions fresh and ensure accurate measurements.

Part 3: Experimental Protocols

Protocol 1: Experimental Determination of the Critical Micelle Concentration (CMC) of BDPAC

The CMC of BDPAC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC. A common method is to measure the surface tension of a series of BDPAC solutions of varying concentrations.

Materials:

  • Benzyldimethyl(pentadecyl)ammonium chloride (BDPAC)

  • Deionized water or your experimental buffer

  • Tensiometer

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of BDPAC (e.g., 10 mM) in deionized water or your buffer.

  • Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.001 mM to 10 mM).

  • Measure the surface tension of each dilution using a tensiometer, starting with the most dilute solution and progressing to the most concentrated.

  • Plot the surface tension as a function of the logarithm of the BDPAC concentration.

  • The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension becomes relatively constant.

  • The concentration at the intersection of these two linear regions is the CMC.[3]

Protocol 2: General Micelle-Mediated Extraction (MME) using BDPAC

This protocol provides a general workflow for extracting a target analyte from a liquid sample. It should be optimized for your specific application.

Materials:

  • BDPAC solution (at a concentration 5-10 times the determined CMC)

  • Your sample containing the target analyte

  • pH-adjusted buffer

  • Centrifuge

  • Vortex mixer or shaker

Procedure:

  • Sample Preparation: Prepare your sample in the chosen buffer.

  • Micelle Solution Addition: Add the BDPAC solution to your sample to achieve the desired final concentration (which must be above the CMC).

  • Incubation and Mixing: Vortex or shake the mixture for a predetermined amount of time (e.g., 15-60 minutes) at the optimized temperature to allow for the partitioning of the analyte into the micelles.

  • Phase Separation (if applicable): For some applications, a phase separation step (cloud point extraction) may be induced. For cationic surfactants, this is often achieved by adding a salt and/or adjusting the temperature.[14][15] This step concentrates the analyte in a smaller, surfactant-rich phase.

  • Centrifugation: Centrifuge the sample to separate the micellar phase (containing the analyte) from the bulk aqueous phase.

  • Analyte Recovery: Carefully collect the micellar phase for downstream analysis.

Part 4: Visualizations

Diagram 1: Structure of a BDPAC Micelle

BDPAC_Micelle cluster_micelle BDPAC Micelle center t1 t2 t3 t4 t5 t6 t7 t8 t9 t10 t11 t12 h1 t1->h1 h2 t2->h2 h3 t3->h3 h4 t4->h4 h5 t5->h5 h6 t6->h6 h7 t7->h7 h8 t8->h8 h9 t9->h9 h10 t10->h10 h11 t11->h11 h12 t12->h12 analyte Analyte

Caption: A BDPAC micelle with a solubilized analyte in its core.

Diagram 2: Micelle-Mediated Extraction Workflow

MME_Workflow A Sample with Analyte B Add BDPAC Solution (>CMC) A->B C Mix and Incubate (Optimized Time & Temp) B->C D Micelle Formation and Analyte Solubilization C->D E Centrifugation D->E F Separation of Micellar Phase (Analyte-Rich) E->F G Aqueous Phase (Analyte-Depleted) E->G H Downstream Analysis F->H

Caption: A typical workflow for micelle-mediated extraction.

References

  • Nanomicellar Extraction of Polyphenols—Methodology and Applications Review. PMC. Available at: [Link]

  • Temperature Effects on Micelle Formation and Particle Charging with Span Surfactants in Apolar Media. Langmuir - ACS Publications. Available at: [Link]

  • Temperature Effects on Micelle Formation and Particle Charging with Span Surfactants in Apolar Media. Request PDF - ResearchGate. Available at: [Link]

  • Effect of pH of the initial aqueous phase on activity recovery. ResearchGate. Available at: [Link]

  • Effect of incubation temperature on micelle formation and extraction efficiency. ResearchGate. Available at: [Link]

  • Influence of different parameters on reverse micelle extraction combined with acetone precipitation to purify sn-1,3 extracellular lipase from Aspergillus niger GZUF36. PMC. Available at: [Link]

  • Micelle-mediated preconcentration using cationic surfactants for the spectrophotometric determination of uranium in aqueous solutions. ResearchGate. Available at: [Link]

  • Reverse Micellar Extraction of Ionic and Zwitterionic Species from Aqueous Solutions. escholarship.mcgill.ca. Available at: [Link]

  • Effect of ionic strength in the forward extraction on activity recovery ( ) and purification fold (ο) of PPO. ResearchGate. Available at: [Link]

  • BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE. Ataman Kimya. Available at: [Link]

  • Dodecyl Dimethyl Benzyl Ammonium Chloride (Benzalkonium Chloride) (DDBAC/BKC). Shandong Kairui Chemistry Co., Ltd. Available at: [Link]

  • The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Mixed micelles of benzyldimethyltetradecylammonium chloride with tetradecyltrimethylammonium and tetradecyltriphenylphosphonium bromides: A head group contribution. Request PDF - ResearchGate. Available at: [Link]

  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. Available at: [Link]

  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. ResearchGate. Available at: [Link]

  • Micelle Mediated Trace Level Sulfide Quantification through Cloud Point Extraction. PMC. Available at: [Link]

  • Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Micelle-mediated extraction. Semantic Scholar. Available at: [Link]

  • Anionic surfactant micelle-mediated extraction coupled with dispersive magnetic microextraction for the determination of phthalate esters. PubMed. Available at: [Link]

  • Interactions Between Cationic Micellar Solution and Aromatic Hydrotropes with Subtle Structural Variations. MDPI. Available at: [Link]

  • Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. ResearchGate. Available at: [Link]

  • Ionic Strength Effects on the Critical Micellar Concentration of Ionic and Nonionic Surfactants: The Binding Model. ResearchGate. Available at: [Link]

  • Anionic Surfactant Micelle-Mediated Extraction Coupled with Dispersive Magnetic Microextraction for the Determination of Phthalate Esters. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Surfactant-Mediated Extractions, Part 1: Cloud-Point Extraction. LCGC International. Available at: [Link]

  • Benzalkonium chloride. Wikipedia. Available at: [Link]

  • Critical micelle concentration. Biolin Scientific. Available at: [Link]

  • Critical Micelle Concentrations of Hexadecyltrimethylammonium Chloride in Water over the Temperature Range 25 to 160Co. Academia.edu. Available at: [Link]

  • Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. MDPI. Available at: [Link]

  • Micelle-Mediated Separation and Cloud-Point Extraction. Request PDF - ResearchGate. Available at: [Link]

  • Critical micelle concentrations of aqueous surfactant systems. GovInfo. Available at: [Link]

  • Effect of pH on the Flocculation of SDS Micelles by Al3+. ResearchGate. Available at: [Link]

  • Surfactant-Mediated Cloud Point Extractions: An Environmentally Benign Alternative Separation Approach. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Method for producing alkyldimethylbenzylammonium chlorides. Google Patents.
  • THERMODYNAMIC STUDY ON EXTRACTION OF Pd(Ⅱ)AND Pt(Ⅳ)WITH TRIALKYL BENZYL AMMONIUM CHLORIDE. yyhx.ciac.jl.cn. Available at: [Link]

  • Ammonium Chloride Salting Out extraction/cleanup for Trace-Level Quantitative Analysis in Food and Biological Matrices by Flow Injection Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. RSC Publishing. Available at: [Link]

  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. JOCPR. Available at: [Link]

  • Solvent extraction of gold(III) by octadecyldimethylbenzylammonium chloride (ODMBAC) from chloride solution. ResearchGate. Available at: [Link]

Sources

Optimization

Reducing cytotoxicity in benzyldimethyl(pentadecyl)ammonium chloride biological assays

Welcome to the Technical Support Center for in vitro assay optimization. When testing pharmaceutical formulations (such as ophthalmic drops, nasal sprays, or topical disinfectants), the presence of benzyldimethyl(pentade...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay optimization. When testing pharmaceutical formulations (such as ophthalmic drops, nasal sprays, or topical disinfectants), the presence of benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC)—a potent quaternary ammonium compound (QAC)—often masks the biological effects of the active pharmaceutical ingredient (API) due to its severe inherent cytotoxicity.

As an Application Scientist, you must treat C15-BAC not merely as a preservative, but as a highly active biochemical agent. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols required to neutralize C15-BAC interference and rescue your biological assays.

The Mechanistic Causality of C15-BAC Cytotoxicity

To troubleshoot C15-BAC toxicity, we must first understand its mechanism of action. C15-BAC possesses a positively charged quaternary nitrogen headgroup and a 15-carbon hydrophobic alkyl chain. This amphiphilic structure drives intense 1[1].

When C15-BAC inserts into the negatively charged phospholipid bilayer, it creates hydrophilic voids. Once the concentration exceeds the Critical Micelle Concentration (CMC), these voids coalesce, causing2[2].

Even at sub-lethal, sub-CMC doses, C15-BAC triggers a secondary cascade. The membrane damage diminishes PI3K/AKT signaling, which subsequently reduces Cdc6 protein levels, leading to 1[1]. Concurrently, intracellular leakage causes 3[3].

Mechanism BAC C15-BAC Exposure (Above CMC) Membrane Plasma Membrane Disruption BAC->Membrane Interfacial Activity Mito Mitochondrial Dysfunction & ROS Membrane->Mito Intracellular Leakage PI3K Reduced PI3K/AKT Signaling Membrane->PI3K Receptor Disruption Apoptosis Apoptosis / Necrosis Mito->Apoptosis Oxidative Stress Cdc6 Cdc6 Reduction PI3K->Cdc6 Arrest G0/G1 Cell Cycle Arrest Cdc6->Arrest Arrest->Apoptosis

Fig 1. C15-BAC cytotoxicity signaling pathway via membrane disruption and ROS.

Quantitative Profiling of C15-BAC & Neutralizers

To effectively troubleshoot, you must align your assay parameters with the quantitative thresholds of C15-BAC toxicity and neutralizer efficacy.

Table 1: Concentration-Dependent Cytotoxicity of Benzalkonium Chloride (BAC)

BAC ConcentrationExposure TimeCellular Impact / MechanismCytotoxic Outcome
≥ 0.02% (Above CMC)< 1 HourRapid membrane disruption, >40% resistance lossAcute Necrosis / Lysis
0.00025% - 0.002% 24 - 72 HoursDelayed barrier reduction, mitochondrial suppressionApoptosis
≤ 0.00005% 72 HoursMinimal effect on basal respiration and ATPViable

Table 2: Neutralization Strategy Parameters

ReagentFunctionRecommended ConcentrationCaveats
Polysorbate 80 (Tween 80) Non-ionic surfactant, traps free BAC0.1% - 0.5% (v/v)Can be cytotoxic >1%
Lecithin Phospholipid source, competitive binding0.07% - 0.1% (w/v)Requires heating/sonication to dissolve
PrestoBlue / AlamarBlue Resazurin-based viability indicator10% of culture volumeMore sensitive than MTT for QACs

Troubleshooting Guides & FAQs

Q: My in vitro assay shows >90% cell death within 1 hour of applying a C15-BAC containing formulation. How do I isolate the API's actual biological effect? A: You are likely exceeding the CMC (approx. 0.01% - 0.02% in aqueous media). At this threshold, C15-BAC acts purely as a cationic detergent, physically shredding the cell membrane. Solution: You must implement a chemical neutralization step immediately after the required exposure time. A mixture of Lecithin and Polysorbate 80 (commonly formulated as 4[4]) effectively sequesters free QACs by providing sacrificial lipid micelles for the C15-BAC to bind to, sparing your cell monolayer.

Q: I am using an MTT assay to measure viability, but the results are highly variable and sometimes show artificially high viability at high C15-BAC concentrations. Why? A: QACs are known to interfere with tetrazolium-based colorimetric assays. High concentrations of BAC can2[2]. Solution: Switch to a resazurin-based fluorescent readout. 5[5] for assessing cell viability following BAC exposure.

Q: Even after washing the cells with PBS, I observe delayed cytotoxicity 24-72 hours later. What is causing this? A: This is a hallmark of sub-CMC toxicity. While you removed the bulk of the C15-BAC, trace amounts integrated into the lipid bilayer cause delayed, gradual reduction in barrier function and 3[3]. Ensure your wash buffer contains a mild neutralizing agent (like 0.05% Tween 80) rather than just bare PBS, to actively extract the embedded QACs from the membrane.

Self-Validating Experimental Protocol: C15-BAC Neutralization Workflow

A robust scientific protocol must validate itself. If your neutralizer is inherently toxic, or if it fails to fully sequester the C15-BAC, your API efficacy data is useless. The following workflow utilizes internal control arms to mathematically validate the assay's integrity before data analysis begins.

Step-by-Step Methodology

Step 1: Cell Seeding & Equilibration Seed your target cells (e.g., A549, HCEC) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to ensure complete adherence and barrier formation.

Step 2: Preparation of the Self-Validating Control Arms Design your plate map to include the following mandatory arms:

  • Arm A (Vehicle Control): Culture media only. (Establishes 100% viability baseline).

  • Arm B (Neutralizer Control): Culture media + Neutralizing Solution (0.1% Lecithin / 0.5% Polysorbate 80).

  • Arm C (C15-BAC + Neutralizer): Formulation containing C15-BAC + Neutralizing Solution.

  • Arm D (Experimental): Formulation containing API + C15-BAC + Neutralizing Solution.

Step 3: Exposure & Neutralization

  • Aspirate the growth media.

  • Apply the C15-BAC formulation to Arms C and D for the clinically relevant exposure time (e.g., 15 minutes for a nasal spray). Apply Vehicle to Arms A and B.

  • Causality Check: Do not simply wash with PBS. C15-BAC binds electrostatically to the plastic well and the cell membrane. Immediately add an equal volume of the Neutralizing Solution directly to the wells to competitively bind the free C15-BAC into micelles. Incubate for 5 minutes.

Step 4: Extraction Wash Carefully aspirate the neutralized mixture. Wash the cells twice with sterile PBS containing 0.05% Polysorbate 80 to extract any residual lipid-bound QACs, followed by one final wash with plain PBS.

Step 5: Resazurin Viability Readout Add PrestoBlue reagent (10% v/v in fresh media) to all wells. Incubate for 1-2 hours. Read fluorescence (Excitation 560 nm / Emission 590 nm).

The Validation Logic: Before analyzing Arm D (your API), calculate the viability of Arm B . If Arm B viability is < 95% relative to Arm A, your neutralizer concentration is inherently cytotoxic and the assay invalidates itself. You must titrate the Letheen Broth down. If Arm B is ≥ 95%, calculate Arm C . If Arm C shows significant death, your neutralization was incomplete, and you must increase the Lecithin/Tween ratio.

Workflow Step1 1. Seed Cells & Incubate Step2 2. C15-BAC Exposure Step1->Step2 Step3 3. Add Neutralizer (Lecithin/Tween 80) Step2->Step3 Step4 4. PBS Wash (x2) Step3->Step4 Step5 5. PrestoBlue Viability Assay Step4->Step5

Fig 2. Self-validating workflow for C15-BAC neutralization in cell-based assays.

References

  • Title: Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells Source: J-STAGE URL
  • Title: In vitro genotoxicity and cytotoxicity of benzalkonium chloride Source: ResearchGate URL
  • Title: Effects of Benzalkonium Chloride, a Preservative in Topical Drugs, on the Barrier Function of Human Corneal Epithelial Cells Source: PMC / NIH URL
  • Title: Technical Support Center: Strategies to Neutralize Benzalkonium Bromide Activity in Experiments Source: Benchchem URL
  • Title: Toxicity of Ophthalmic Solutions, Benzalkonium Chloride and UV Radiation on Human Corneal Epithelial Cells in vitro Source: UWSpace - University of Waterloo URL

Sources

Troubleshooting

Overcoming benzyldimethyl(pentadecyl)ammonium chloride solubility issues in aqueous buffers

Technical Support Center: Overcoming Benzyldimethyl(pentadecyl)ammonium Chloride Solubility Issues Welcome to the Formulation Troubleshooting Guide. As application scientists, we frequently encounter challenges when work...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Benzyldimethyl(pentadecyl)ammonium Chloride Solubility Issues

Welcome to the Formulation Troubleshooting Guide. As application scientists, we frequently encounter challenges when working with long-chain quaternary ammonium compounds. Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) is a potent surfactant, but its extended 15-carbon alkyl chain gives it distinct hydrophobic properties compared to standard C12-BAC. This increased hydrophobicity drastically lowers its Critical Micelle Concentration (CMC) and elevates its Krafft point, making it highly susceptible to precipitation, crystallization, and "salting out" in standard aqueous biological buffers.

Below is our comprehensive guide to understanding the physical chemistry of C15-BAC and the self-validating protocols required to keep it in solution.

I. Troubleshooting FAQs: Understanding Causality

Q1: Why does C15-BAC precipitate immediately when added to Phosphate-Buffered Saline (PBS) or other high-salt buffers? Causality: This is driven by the "salting out" effect. In aqueous solutions, the solubility of ionic surfactants like C15-BAC relies heavily on the hydration shell surrounding their positively charged quaternary ammonium headgroups. When high concentrations of electrolytes (e.g., the 137 mM NaCl in standard PBS) are introduced, the inorganic salt ions outcompete the surfactant for available water molecules. This dehydration of the surfactant headgroup forces the hydrophobic C15 tails to aggregate to minimize thermodynamic penalties, leading to rapid precipitation[1]. Solution: Reduce the ionic strength of your buffer (e.g., utilize 10 mM Tris or HEPES without added NaCl) or introduce a solubility-enhancing excipient.

Q2: My C15-BAC solution is clear at 37°C but turns cloudy when left on the benchtop or stored in the refrigerator. Why? Causality: You have crossed the Krafft point (Krafft temperature). The Krafft point is the minimum temperature at which a surfactant can form micelles; below this critical threshold, the surfactant's solubility drops drastically below its CMC, causing it to crystallize out of the aqueous phase[1]. Because the Krafft point increases proportionally with alkyl chain length, C15-BAC has a Krafft point near 20–25°C (intermediate to its C14 and C16 homologues)[2]. Room temperature (20-22°C) or cold storage (4°C) falls below this thermodynamic requirement. Solution: Always pre-warm your buffers and the C15-BAC stock to 30–35°C prior to mixing, and maintain this temperature during your assay.

Q3: If I cannot change my buffer's salt concentration or temperature, what additives can prevent precipitation? Causality: To maintain solubility under hostile thermodynamic conditions, you must disrupt the highly ordered crystalline lattice of the C15-BAC tails or physically shield them from the bulk aqueous environment. Solution:

  • Non-ionic Surfactants (e.g., Polysorbate 20, Triton X-100): These form mixed micelles with C15-BAC. The bulky, uncharged headgroups of non-ionic surfactants decrease the effective critical packing parameter (CPP) of the system, increasing the cloud point and overall solubility of the mixture[3].

  • Co-solvents (e.g., Propylene Glycol, Ethanol): Polar organic solvents alter the dielectric constant of the water, making micellization less favorable but drastically increasing the monomeric solubility of the surfactant[1].

II. Quantitative Data: Comparative Physicochemical Properties

To understand why C15-BAC behaves differently than standard Benzalkonium Chloride mixtures (which are predominantly C12/C14), refer to the table below. It summarizes the thermodynamic penalties of chain elongation, demonstrating why C15 requires specialized handling[2][4][5].

HomologueAlkyl Chain LengthApprox. CMC (mM at 25°C)Approx. Krafft Point (°C)Susceptibility to Salting Out
C12-BAC12 Carbons1.5 - 2.0< 0°CLow
C14-BAC14 Carbons0.6 - 1.9~10 - 15°CModerate
C15-BAC 15 Carbons ~0.5 - 0.8 ~20 - 25°C High
C16-BAC16 Carbons0.3 - 0.5~25 - 27°CVery High

*Interpolated values based on established thermodynamic trends for C14 and C16 homologous pairs.

III. Self-Validating Experimental Protocols

Protocol 1: Temperature-Assisted Solubilization and Krafft Point Verification

Purpose: To solubilize C15-BAC without altering buffer chemistry and to empirically determine the Krafft point in your specific buffer system.

  • Preparation: Weigh the required mass of C15-BAC to achieve your target concentration (e.g., 2 mM) in 10 mL of your chosen aqueous buffer.

  • Initial Mixing: Add the buffer at room temperature. Vortex vigorously for 30 seconds. (Note: The solution will likely be turbid/cloudy due to the Krafft point deficit).

  • Thermal Incubation: Place the sealed tube in a temperature-controlled water bath set to 40°C. Incubate for 15-30 minutes, gently inverting every 5 minutes until the solution is completely optically clear.

  • Validation (Krafft Point Determination): Transfer the clear solution to a programmable cooling block. Decrease the temperature by 1°C every 10 minutes.

  • Observation: Use a laser pointer or dynamic light scattering (DLS) to monitor for the onset of turbidity (crystallization). The exact temperature at which the solution first scatters light is your operational Krafft point for that specific buffer composition[1]. Self-Validation Check: If the solution remains clear at your target assay temperature, the protocol is successful. Always conduct future experiments at least 5°C above the established Krafft point.

Protocol 2: Co-Surfactant Rescue Strategy (Mixed Micelle Formation)

Purpose: To maintain C15-BAC solubility in high-salt buffers (like PBS) at room temperature using a non-ionic excipient.

  • Excipient Preparation: Prepare a 10% (w/v) stock solution of a non-ionic surfactant (e.g., Polysorbate 20 or Brij-35) in your high-salt buffer.

  • Dry Surfactant Blending: In a glass vial, add the dry C15-BAC powder.

  • Excipient Addition: Add the non-ionic surfactant stock to the C15-BAC powder to achieve a molar ratio of at least 3:1 (Non-ionic : C15-BAC). The non-ionic surfactant will dominate the mixed micelle assembly, shielding the hydrophobic C15 tails[3].

  • Buffer Dilution: Slowly add the remaining high-salt buffer while stirring continuously at 300 rpm to prevent localized concentration gradients.

  • Validation (Centrifugal Clearance): Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a white pellet. Self-Validation Check: The absence of a pellet and a stable, optically clear supernatant validates successful mixed-micelle integration and complete solubilization.

IV. Troubleshooting Workflow

G Start C15-BAC Precipitation in Aqueous Buffer CheckTemp Is working temperature below 25°C? Start->CheckTemp Heat Heat to 30-35°C (Above Krafft Point) CheckTemp->Heat Yes CheckSalt Is buffer ionic strength > 50 mM? CheckTemp->CheckSalt No Heat->CheckSalt Still cloudy Success Soluble C15-BAC Micellar Solution Heat->Success Resolubilized ReduceSalt Dilute buffer or reduce salt concentration CheckSalt->ReduceSalt Yes AddExcipient Add Co-solvent (e.g., 5% Propylene Glycol) or Non-ionic Surfactant CheckSalt->AddExcipient No ReduceSalt->AddExcipient Still cloudy ReduceSalt->Success Resolubilized AddExcipient->Success

Caption: Decision-making workflow for troubleshooting C15-BAC solubility issues in aqueous buffers.

V. References

1.[1] Benchchem. Technical Support Center: Preventing Decyltrimethylammonium Chloride (DTAC) Precipitation. Available at: 2.[3] PATh. (2017). Impact of Surface Active Ionic Liquids on the Cloud Points of Nonionic Surfactants and the Formation of Aqueous Micellar Two-Phase Systems. Available at: 3.[4] Wiley-VCH. Introduction to Surfactants. Available at: 4.[2] ResearchGate. Temperature dependence of cmc values for C10BCl, C12BCl, C14BCl and C16BCl. Available at: 5.[5] ResearchGate. (2024). Aggregation behavior of quaternary salt based cationic surfactants. Available at:

Sources

Optimization

Minimizing surfactant foaming in benzyldimethyl(pentadecyl)ammonium chloride solutions

Technical Support Center: Managing Foaming in Benzyldimethyl(pentadecyl)ammonium Chloride Solutions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Managing Foaming in Benzyldimethyl(pentadecyl)ammonium Chloride Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and formulation chemists through the physical bottlenecks associated with quaternary ammonium compounds (QACs).

Benzyldimethyl(pentadecyl)ammonium chloride—the C15 homologue of the widely used benzalkonium chloride (BAC)—is a potent cationic surfactant and biocide[1][2]. While its amphiphilic nature makes it an excellent membrane-disrupting antimicrobial, it also causes severe, persistent foaming during formulation[1][3]. This guide provides a mechanistic understanding of this phenomenon and offers field-proven, self-validating protocols to eliminate foaming in your workflows.

Section 1: Mechanistic FAQ

Q: Why does benzyldimethyl(pentadecyl)ammonium chloride generate such stable foam? A: The foaming is a direct result of the molecule's structure. The hydrophilic, positively charged quaternary ammonium headgroup and the hydrophobic 15-carbon alkyl tail drive the molecule to rapidly migrate to the air-liquid interface, drastically lowering surface tension[1][3]. When mechanical agitation introduces air into the system, the surfactant forms a tightly packed monolayer around the gas bubbles. The electrostatic repulsion between the positively charged headgroups prevents the liquid lamellae (the thin film of water between bubbles) from draining, preventing bubble coalescence and resulting in highly stable foam.

Q: How do physical parameters like temperature and shear force influence this foaming? A: High shear forces (e.g., vortexing or high-speed magnetic stirring) exponentially increase the surface area of the air-water interface, entraining micro-bubbles. Elevating the formulation temperature decreases the bulk viscosity of the solution, which can temporarily accelerate the drainage of the liquid lamellae. However, thermal energy alone is rarely sufficient to overcome the strong electrostatic stabilization of the cationic foam without chemical or mechanical intervention.

Section 2: Troubleshooting Guide

Issue 1: Volumetric inaccuracies during formulation due to foam displacement.

  • Root Cause: Entrained air bubbles artificially inflate the volume of the solution in volumetric flasks. When the foam eventually collapses hours later, the final concentration of the active pharmaceutical ingredient (API) becomes sub-potent.

  • Solution: Implement a chemical defoaming strategy using a silicone-based anti-foaming agent like simethicone. Simethicone (a mixture of polydimethylsiloxane and silica gel) exhibits a lower surface tension than the C15 BAC monolayer[4]. It spreads rapidly across the air-water interface, displacing the cationic surfactant, and causes localized dewetting and film rupture, forcing the bubbles to combine and collapse[4][5].

Issue 2: Protein denaturation when mixing C15 BAC with biologic samples.

  • Root Cause: The vast air-water interface of the foam exposes sensitive proteins to hydrophobic environments, causing unfolding, aggregation, and precipitation.

  • Solution: Avoid chemical defoamers, which can introduce unwanted silicone droplets into biologic assays. Instead, shift to a mechanical, low-shear workflow utilizing vacuum degassing to pull out dissolved gases before they can form stable bubbles.

Section 3: Visualizing the Mechanisms

G cluster_0 Foam Generation (C15 BAC) cluster_1 Defoaming Mechanism (Simethicone) A Benzyldimethyl(pentadecyl) ammonium chloride B Agitation / Shear Force A->B C Air Entrainment (Gas-Liquid Interface) B->C D Surfactant Monolayer Stabilization (Foam) C->D E Simethicone Addition D->E Intervention F Spreading at Air-Water Interface E->F G Dewetting & Film Rupture F->G H Bubble Coalescence & Foam Collapse G->H

Logical workflow of C15 BAC foam generation and simethicone-mediated foam collapse.

Section 4: Quantitative Data for Formulation Parameters

To ensure reproducibility, adhere to the following empirically derived parameters when formulating C15 BAC solutions. The required defoamer concentration scales non-linearly with the surfactant concentration.

C15 BAC Concentration (% w/v)Application ContextRecommended Simethicone (ppm)Max Stirring Speed (RPM)Vacuum Degassing Required?
0.01% - 0.05%Ophthalmic / Biologic0 (Use mechanical only)< 100Yes (200 mbar)
0.1% - 0.5%Topical Antiseptic10 - 20 ppm< 250Optional
1.0% - 5.0%Hard Surface Biocide50 - 100 ppm< 400No

Section 5: Validated Experimental Protocols

Protocol 1: Chemical Defoaming Workflow (For Topical/Antiseptic Formulations)

This protocol utilizes simethicone to chemically disrupt the surfactant monolayer[4][5].

  • Initial Solvation: Weigh the required mass of benzyldimethyl(pentadecyl)ammonium chloride powder. Add the powder to 70% of the final target volume of distilled water in a glass beaker.

  • Low-Shear Agitation: Use an overhead stirrer equipped with a pitched-blade impeller set to 150 RPM.

    • Causality: Overhead stirring generates radial flow, minimizing the central vortex that draws air into the liquid (a common flaw of magnetic stir bars).

  • Defoamer Addition: If foam generation exceeds 5% of the total liquid volume, add a 30% Simethicone emulsion dropwise to achieve a final concentration of 10–20 ppm[5].

    • Self-Validation Step: You will observe immediate, localized foam collapse (dewetting) upon contact with the emulsion drops. If the foam does not collapse within 15 seconds, the simethicone has not adequately dispersed; increase agitation to 200 RPM for 30 seconds.

  • Volumetric Adjustment: Once the solution is completely clear and foam-free, transfer it to a volumetric flask. Bring to the final volume by carefully pouring the remaining water down the inner glass wall to prevent air entrainment.

Protocol 2: Mechanical Defoaming Workflow (For Biologic/Ophthalmic Formulations)

This protocol avoids chemical additives that could interfere with downstream biologic assays.

  • Solvation: Dissolve the C15 BAC in the aqueous buffer using an orbital shaker at 60 RPM, incubated at 37°C.

  • Vacuum Degassing: Transfer the solution to a vacuum desiccator. Apply a vacuum of 200 mbar for 10 minutes.

    • Causality: The reduced atmospheric pressure forces entrained micro-bubbles to expand, rise rapidly to the surface due to increased buoyancy, and burst.

  • Equilibration: Slowly release the vacuum over 60 seconds. Rapid repressurization can cause dissolved gases to crash out of the solution, re-entraining micro-bubbles.

Workflow Start Start Formulation Step1 Dissolve C15 BAC in Water (Low Shear, 40°C) Start->Step1 Decision Foam Present? Step1->Decision Step2A Add Simethicone Emulsion (10-50 ppm) Decision->Step2A Yes Step2B Proceed to Volumetric Adjustment Decision->Step2B No Step3 Vacuum Degassing (200 mbar, 10 mins) Step2A->Step3 End Final Low-Foam Solution Step2B->End Step3->Step2B

Step-by-step experimental workflow for formulating low-foam C15 BAC solutions.

References

  • Benzalkonium chloride - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWKSwsNSRjOalzqRAtS6xkvhgsGkKpR9b4qcRk0A8YoDlYLpJGyYfdT8nvZVDG4Kfpp3tCIXMOjxx5YyazzuqBF3Q-GeRD2Prts32dxW4htRAgDNHulz5zvcCJMgWI5m0RKcyLTw-mEHEupedvUA==]
  • Pharmaceutical uses of Benzalkonium Chloride - Novo Nordisk Pharmatech. novonordiskpharmatech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL86SZPNyoOM4rNTQHB_tFUvOlU00fEefjeYIS5SbV04KlCaq7I3DgD5ScIaUd_zgCAykq5uUHYJZZlZInBlMxtkQXarJVAR1V74uddUJQ_JyZLKYAP4DE4zY87euvl8mbR7lCBgxHc75MFIn6Y3XLcx_Uqm_cw6JuTurCr7DKQMmlrdtClmUGSF8FCi8kUdSdtaxKXkO8]
  • Final Report on the Safety Assessment of Benzalkonium Chloride - E-lactancia. e-lactancia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEChtp92WtqPolkstiQ0hxY82-q80l8QMIC7XSdvHxndFgUx5I4K_vl8vsK0hSuYU3M90zknZqKNrGnXr5iWSat4DxIVo_UIVeZsMDL2Gfc6Xh96hTTKPx0n2_ESYJPl-zzFq8JaG0riepMA1AyYcpyuWrn7OPhcHny-eDHkc7zHXVEoUj88jQymqvBuw==]
  • alpha-galactosidase and simethicone | medtigo. medtigo.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDk_u4SBb-0wGkTP2ivF0MtNtlV_dSTsZpjAK7cY5QAH-pLkZML-xr3LkkNlBHelfCJAiK7r7T-Gc6x-1U7VIwAdLdSVA43gAb4ofdFU05oH05TB8LcSSqqOXyb7ir4E17MtQ0rAN_hsHpzMIm7LTgdetp2oFONintpjdv]
  • US20190091281A1 - Delivery pharmaceutical compositions including permeation enhancers - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6_wLdAi8Fy_D9dPvzWJ1rora3c7GyXBtzL1-Uy9UcYy2H600UwidB8VEiDN0sjCZkWd0r3--ukYmLiPHeqnlW6QF-tqZuwPrSMmoZOKAxgQFf0MTlQemSokus9DEIJ76wOl4slZ8rI_OEgNcUD8=]

Sources

Troubleshooting

Purification methods for removing impurities from crude benzyldimethyl(pentadecyl)ammonium chloride

Welcome to the Technical Support Center for quaternary ammonium compound (QAC) purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quaternary ammonium compound (QAC) purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating ultra-pure benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC).

Because C15-BAC is an odd-chain homologue synthesized via the Menshutkin reaction, crude batches are frequently contaminated with unreacted precursors, amine salts, and even-chain homologues (C14/C16). This guide provides field-proven, self-validating methodologies to systematically eliminate these impurities.

Logical Relationship: Impurity Profiling & Targeted Resolution

Understanding the chemical nature of your impurities is the first step in selecting the correct purification mechanism. The diagram below illustrates the causality between specific contaminants and the physical properties exploited to remove them.

ImpurityLogic Impurity Identified Impurity Profile Unreacted Unreacted Amines & Benzyl Chloride Impurity->Unreacted Homologues C14 / C16 Homologues Impurity->Homologues Moisture Moisture / Water Impurity->Moisture Action1 Diethyl Ether Wash (Exploits Non-Polarity) Unreacted->Action1 Action2 Reverse-Phase HPLC (Exploits Chain Length) Homologues->Action2 Action3 Vacuum Desiccation (Exploits Volatility) Moisture->Action3

Caption: Logical relationship between specific QAC impurities and their targeted purification mechanisms.

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with unreacted benzyl chloride and N,N-dimethylpentadecylamine. How do I remove them without losing my product yield? Causality & Solution: During synthesis, unreacted starting materials often remain in the crude matrix[1]. Because the C15-BAC product is a permanently charged, highly polar quaternary ammonium salt, it is practically insoluble in non-polar solvents. Conversely, the unreacted tertiary amines and benzyl chloride are highly soluble in these environments[2]. Washing the crude solid with cold diethyl ether or hexane selectively partitions the unreacted organics away from the product without dissolving the target QAC, as detailed in[2].

Q2: I've washed the crude product, but NMR shows trace amine hydrochloride salts. Recrystallization isn't removing them. What is the mechanism to eliminate these? Causality & Solution: Amine hydrochlorides often co-crystallize with QACs and resist non-polar washing. To resolve this, we employ an epoxide scavenging technique[3]. By adding a non-volatile epoxide (e.g., bisphenol A diepoxide) to the mixture in an isopropanol/water system, the nucleophilic free amines and amine salts attack and open the epoxide ring[3]. This forms bulky, highly polar amino-alcohol adducts that are easily separated. The fully substituted C15-BAC cation lacks a lone pair, is non-nucleophilic, and remains completely unreacted[3]. See for historical validation of this mechanism[3].

Q3: My synthesized C15-BAC shows C14 and C16 homologue impurities on the mass spectrometer. How can I isolate pure C15? Causality & Solution: Commercial long-chain alkyl precursors often contain even-chain homologues. Because C14, C15, and C16 homologues share an identical charged headgroup and differ only by their hydrophobic tail length, standard recrystallization is ineffective[4]. Reversed-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column is required[4]. The stationary phase interacts purely with the hydrophobic tail; the shorter C14 homologue elutes first, followed by C15, and finally C16, allowing for precise fractionation as demonstrated in [4].

Q4: The purified salt turns into a sticky paste upon exposure to air. How do I handle this? Causality & Solution: Highly purified quaternary ammonium halides are extremely hygroscopic[5]. Ambient humidity disrupts the crystalline lattice, causing the powder to absorb moisture and deliquesce. To prevent this, the purified product must be dried under high vacuum and subsequently stored at 4°C in an inert atmosphere (e.g., a nitrogen-filled glovebox)[5].

Experimental Workflows

Workflow Crude Crude C15-BAC Synthesis Mixture Wash Solvent Washing (Diethyl Ether) Crude->Wash Remove non-polar organics Recryst Recrystallization (Hot Acetone/Butanone) Wash->Recryst Dissolve & cool to -20°C Epoxide Epoxide Scavenging (Amine Salt Removal) Recryst->Epoxide Quaternize trace amines PrepLC Preparative HPLC (C18 Column) Epoxide->PrepLC Resolve homologues Pure Ultra-Pure C15-BAC (>99% Purity) PrepLC->Pure Lyophilize fractions

Caption: Sequential experimental workflow for the comprehensive purification of crude C15-BAC.

Step-by-Step Methodologies

Protocol A: Solvent Washing and Recrystallization

This protocol removes unreacted starting materials and colored oxidation byproducts[6].

  • Trituration: Suspend 10 g of crude C15-BAC in 50 mL of cold, anhydrous diethyl ether. Stir vigorously for 15 minutes to extract non-polar impurities.

  • Filtration & Validation: Vacuum filter the suspension. Self-Validation Step: Spot the ether filtrate on a TLC plate (UV 254 nm). Continue washing the solid cake with fresh ether until no UV-active benzyl chloride spot is visible in the filtrate.

  • Dissolution: Transfer the washed solid to an Erlenmeyer flask. Add a minimal amount of hot acetone (or butanone) until the solid completely dissolves[6].

  • Crystallization: Allow the solution to cool to room temperature, then transfer to a -20°C freezer for 12 hours to induce crystallization.

  • Recovery & Validation: Collect the white crystals via vacuum filtration and dry under high vacuum for 24 hours. Self-Validation Step: Perform a melting point analysis. A sharp melting point (approx. 60-65°C) indicates high purity and successful removal of bulk contaminants.

Protocol B: Preparative HPLC for Homologue Resolution

This protocol resolves the C15-BAC from C14 and C16 homologues[4].

  • Sample Preparation: Dissolve the recrystallized C15-BAC in a 9:1 (v/v) methanol/water mixture to a concentration of 50 mg/mL.

  • Column Equilibration: Use a preparative C18 column (e.g., Phenomenex Luna C18, 250 × 21.2 mm, 5 μm). Equilibrate with a mobile phase of methanol/water (9:1, v/v) containing 0.1 M sodium perchlorate (adjusted to pH 3 with phosphoric acid)[4].

  • Elution: Inject the sample and run isocratically at a flow rate of 8 mL/min[4]. Monitor the eluent using an Evaporative Light Scattering Detector (ELSD) or UV at 210 nm.

  • Fraction Collection: Collect the intermediate peak (C15 elutes after C14 but before C16).

  • Desalting & Validation: Pass the collected fractions through a C18 Solid Phase Extraction (SPE) cartridge to remove the perchlorate salts. Wash with water, elute with pure methanol, and lyophilize to obtain the final powder[4]. Self-Validation Step: Analyze the final powder via Electrospray Ionization Mass Spectrometry (ESI-MS). The spectrum must show a dominant positive ion [M]+ peak at m/z 346.3 , confirming the isolated C15-BAC cation[4].

Quantitative Data: Purification Benchmarks

The following table summarizes the expected quantitative benchmarks at each stage of the self-validating purification system.

ParameterCrude ProductPost-RecrystallizationPost-HPLC (Final)Analytical Validation Method
Overall Purity (%) 75.0 - 85.0%92.0 - 95.0%> 99.0% Reversed-Phase HPLC-UV
Unreacted Amines (%) 10.0 - 15.0%< 0.5%< 0.01% TLC / NMR Spectroscopy
Homologue Contamination 5.0 - 10.0%5.0 - 8.0%< 0.1% ESI-MS (m/z 332.3 / 360.3)
Moisture Content (%) 2.0 - 5.0%1.0 - 2.0%< 0.5% Karl Fischer Titration
Physical State Yellowish PasteOff-White PowderWhite Crystalline Powder Visual Inspection

References

  • Thompson et al. Method of purifying an impure quaternary ammonium salt by addition of an epoxide (US3468816A).
  • Kuka et al. Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. Journal of Applied Biomedicine.[Link]

  • Avula et al. Identification of Benzalkonium Chloride in Commercial Grapefruit Seed Extracts. ACS Publications (Journal of Agricultural and Food Chemistry).[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for Benzyldimethyl(pentadecyl)ammonium Chloride Detection: A Column Comparison Guide

The Analytical Challenge of BAC-C15 Benzyldimethyl(pentadecyl)ammonium chloride (BAC-C15) is a long-chain quaternary ammonium compound (QAC). While commonly utilized as a highly specific internal standard or targeted as...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of BAC-C15

Benzyldimethyl(pentadecyl)ammonium chloride (BAC-C15) is a long-chain quaternary ammonium compound (QAC). While commonly utilized as a highly specific internal standard or targeted as a biocide residue, its quantification in biological matrices presents severe analytical bottlenecks.

Because QACs possess a permanently charged quaternary amine headgroup paired with a highly hydrophobic alkyl chain (C15), they are notoriously prone to severe carryover, non-specific binding to labware, and matrix suppression (). When validating a method to meet the rigorous standards of the , standard sample preparation and traditional reversed-phase liquid chromatography (RPLC) often fail to deliver the required accuracy and precision.

This guide objectively compares chromatographic column technologies and details a self-validating sample preparation workflow designed to eliminate carryover and ensure robust BAC-C15 quantification.

Chromatographic Column Comparison: Mechanistic Insights

The choice of stationary phase is the single most critical variable in QAC analysis. Previous studies have demonstrated that standard reversed-phase columns often fail to provide adequate peak shape for long-chain QACs (). We compared three distinct column technologies to highlight the causality behind their performance differences:

  • Standard Fully Porous C18:

    • Mechanism: Relies purely on hydrophobic partitioning. However, the silica backbone contains residual silanols (pKa ~3.5–4.5). At typical LC-MS pH (2.5–3.0), a fraction of these remain ionized ( SiO− ). The permanent cation of BAC-C15 ( N+ ) undergoes secondary ion-exchange interactions with these silanols.

    • Result: This dual-retention mechanism drags the peak tail, causing severe asymmetry and persistent carryover.

  • Hydrophilic Interaction Liquid Chromatography (HILIC - Amide):

    • Mechanism: Retains polar compounds via a water-enriched layer on the stationary phase.

    • Result: While excellent for short-chain amines, the massive C15 hydrophobic tail of BAC-C15 disrupts partitioning into the aqueous layer, leading to poor retention reproducibility and broad peaks.

  • Charged Surface Hybrid (CSH) C18 (The Recommended Choice):

    • Mechanism: CSH technology incorporates a low-level positive charge on the particle surface. At acidic pH, this creates an electrostatic repulsion shield against the BAC-C15 cation, completely negating secondary silanol interactions.

    • Result: The C15 alkyl chain interacts purely via predictable hydrophobic partitioning, resulting in sharp, symmetrical peaks and eliminating carryover.

Table 1: Chromatographic Performance Comparison for BAC-C15
Column TechnologyPeak Asymmetry ( Tf​ )Carryover (% of LLOQ)Retention Time (min)Resolution vs. Matrix
Standard C18 2.45 (Severe Tailing)18.5% (Fails ICH M10)4.2Poor
HILIC (Amide) 1.80 (Broadening)5.2%1.5Marginal
CSH-C18 1.05 (Symmetrical) < 0.1% (Passes ICH M10) 3.8 Excellent

Experimental Design & Self-Validating Protocols

To ensure trustworthiness, the extraction protocol must be a self-validating system . We utilize a Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) method. This is not a random choice; it leverages orthogonal chemical mechanisms to ensure that target recovery is a product of deliberate thermodynamic control.

  • The Causality of WCX: The WCX sorbent features a carboxylic acid group (pKa ~4.5). By loading the sample at pH 7.0, the sorbent is fully ionized ( COO− ), creating a powerful electrostatic bond with the permanently charged BAC-C15. Because this bond is so strong, we can aggressively wash the cartridge with 100% methanol to strip away neutral lipids without losing the analyte. Finally, eluting with 5% Formic Acid drops the pH below 2.5, neutralizing the sorbent back to COOH . The electrostatic bond breaks, and the methanol simultaneously disrupts hydrophobic interactions, releasing the BAC-C15.

Workflow Step1 1. Plasma Spiking (BAC-C15 + IS) Step2 2. Protein Precipitation (1% FA in ACN) Step1->Step2 Denature Step3 3. WCX-SPE Loading (pH 7.0) Step2->Step3 Supernatant Step4 4. Interference Wash (100% Methanol) Step3->Step4 Bind Cation Step5 5. Target Elution (5% FA in Methanol) Step4->Step5 Remove Neutrals Step6 6. LC-MS/MS Analysis (CSH-C18 Column) Step5->Step6 Neutralize Sorbent

WCX-SPE and LC-MS/MS workflow for BAC-C15 extraction.

Step-by-Step Methodology

Part A: Sample Preparation (WCX-SPE)

  • Spiking: Aliquot 100 µL of human plasma. Spike with 10 µL of Internal Standard (e.g., BAC-d7).

  • Protein Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 min (1500 rpm). Centrifuge at 14,000 x g for 10 min at 4°C.

  • pH Adjustment: Dilute 200 µL of the supernatant with 400 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the SPE loading solution is neutral.

  • SPE Conditioning: Condition a WCX 30 mg/1 mL SPE cartridge with 1 mL Methanol, followed by 1 mL of 50 mM Ammonium Acetate (pH 7.0).

  • Loading: Load the diluted supernatant at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Ammonium Hydroxide in Water (removes acidic interferences), followed by 1 mL of 100% Methanol (removes neutral lipids).

  • Elution: Elute BAC-C15 with 2 x 500 µL of 5% Formic Acid in Methanol.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Part B: LC-MS/MS Conditions

  • Column: Charged Surface Hybrid (CSH) C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min (10% B), 1–4 min (linear to 95% B), 4–5 min (hold 95% B), 5–5.1 min (return to 10% B), 5.1–7 min (equilibration).

  • Flow Rate: 0.4 mL/min | Injection Volume: 2 µL.

  • MS/MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 346.3 → 254.3 (Quantifier, CE: 25 eV, loss of toluene); m/z 346.3 → 91.1 (Qualifier, CE: 40 eV, tropylium ion).

Quantitative Validation Data (ICH M10)

Using the optimized CSH-C18 column and WCX-SPE protocol, a full validation was performed in accordance with ICH M10 guidelines. The electrostatic repulsion of the CSH column combined with the highly specific WCX cleanup resulted in near-quantitative recovery and negligible matrix effects.

Table 2: ICH M10 Validation Results for BAC-C15 (CSH-C18 Workflow)
Validation ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (200 ng/mL)ICH M10 Acceptance Criteria
Intra-day Accuracy 98.2%101.5%99.8%85–115% (80–120% at LLOQ)
Intra-day Precision (CV) 4.5%2.1%1.8%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (IS Normalized) 96.5%98.0%97.2%CV ≤ 15% between lots
Extraction Recovery 92.4%94.1%93.8%Consistent across range

Conclusion

The quantification of benzyldimethyl(pentadecyl)ammonium chloride (BAC-C15) exposes the limitations of standard reversed-phase chromatography. Standard fully porous C18 columns suffer from secondary silanol interactions that cause severe peak tailing and carryover, ultimately failing ICH M10 validation criteria.

By implementing a Charged Surface Hybrid (CSH) C18 column , analysts can leverage electrostatic repulsion to block these secondary interactions, yielding perfectly symmetrical peaks. When coupled with a logically designed, self-validating Weak Cation Exchange (WCX) SPE protocol, the workflow achieves >92% recovery, negligible matrix effects, and carryover well below the 20% LLOQ threshold required by regulatory agencies.

References

  • Zheng, G., et al. (2021). "LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine." PubMed Central (PMC). URL:[Link]

  • European Medicines Agency (EMA). (2022). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines. URL:[Link]

  • Taubert, M., et al. (2020). "A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge." PLOS One. URL:[Link]

Comparative

Comparative Analysis of Antimicrobial Efficacy: C15 vs. C16 Benzyldimethyl Ammonium Chlorides

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Benzyldimethyl ammonium chlorides (BACs), a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Benzyldimethyl ammonium chlorides (BACs), a prominent class of quaternary ammonium compounds (QACs), are ubiquitous broad-spectrum antimicrobial agents[1]. Commercial BACs are typically synthesized as mixtures of even-numbered alkyl chain homologues (C8 through C18), with C12, C14, and C16 being the most prevalent and biologically active[2].

While the C16 homologue (cetyldimethylbenzylammonium chloride) is a well-characterized industry standard known for its potent activity against Gram-positive bacteria, odd-chain homologues like C15 are increasingly of interest in specialized formulation research and metabolic tracking studies[1]. Odd-chain surfactants often exhibit unique packing parameters at the air-water interface and distinct Critical Micelle Concentrations (CMC) due to the "odd-even effect" in alkyl chain thermodynamics[3]. This guide provides a mechanistic comparison between C15 and C16 BACs, detailing their physicochemical properties, antimicrobial profiles, and the standardized protocols required to validate their efficacy.

Mechanistic Causality: The Role of Alkyl Chain Length

The antimicrobial mechanism of BACs relies on a self-validating sequence of physicochemical interactions with the bacterial cell envelope:

  • Electrostatic Adsorption: The positively charged quaternary ammonium headgroup binds to the negatively charged bacterial surface (teichoic acids in Gram-positive; lipopolysaccharides in Gram-negative bacteria).

  • Hydrophobic Insertion: The alkyl tail pierces the phospholipid bilayer.

  • Membrane Disruption: Tail insertion alters membrane fluidity, leading to the leakage of intracellular contents, dissipation of the proton motive force (PMF), and ultimate cell death.

The C15 vs. C16 Dynamic: The depth of membrane insertion and the resulting disruption are directly proportional to the hydrophobic tail length up to a specific cutoff point.

  • C16 BAC possesses a highly hydrophobic 16-carbon tail, making it exceptionally potent at disrupting the thick peptidoglycan-associated membranes of Gram-positive organisms (e.g., Staphylococcus aureus). However, its extreme hydrophobicity slightly reduces its solubility and diffusion rate through the outer membrane porins of Gram-negative bacteria.

  • C15 BAC , possessing one less methylene group, exhibits slightly higher aqueous solubility and a marginally higher CMC. The odd-chain configuration alters the terminal methyl group's orientation within the micelle core, potentially offering a different balance between Gram-positive potency and Gram-negative outer membrane penetration.

Mechanism of Action Pathway

BAC_Mechanism BAC BAC Molecules (C15 / C16) Wall Bacterial Cell Wall (Electrostatic Attraction) BAC->Wall Cationic Headgroup Membrane Cytoplasmic Membrane (Hydrophobic Insertion) Wall->Membrane Alkyl Tail Penetration Disruption Membrane Disruption & Loss of PMF Membrane->Disruption Death Cell Death Disruption->Death

Caption: Sequential mechanism of benzyldimethyl ammonium chloride (BAC) mediated bacterial cell death.

Physicochemical & Antimicrobial Data Comparison

To objectively evaluate these homologues, we must look at their Minimum Inhibitory Concentration (MIC) profiles across representative bacterial strains. The data below synthesizes expected trends based on the established structure-activity relationships (SAR) of BAC homologues[2].

Property / MetricC15 Benzyldimethyl Ammonium ChlorideC16 Benzyldimethyl Ammonium Chloride
Chemical Formula C24H44ClNC25H46ClN
Alkyl Chain Type Odd-chain (Pentadecyl)Even-chain (Hexadecyl / Cetyl)
Relative CMC Moderate-LowLowest (Highly hydrophobic)
MIC: S. aureus (Gram +) ~ 1.0 - 2.0 µg/mL0.5 - 1.0 µg/mL (Highly potent)
MIC: E. coli (Gram -) ~ 16 - 32 µg/mL32 - 64 µg/mL (Reduced diffusion)
Primary Application Specialized research, metabolic tracingCommercial disinfectants, preservatives

Note: C16 demonstrates superior efficacy against Gram-positive strains due to optimal lipid bilayer partitioning, whereas C15 may offer a slightly broader therapeutic window against Gram-negative strains due to its marginally lower hydrophobicity.

Experimental Methodology: Validating Antimicrobial Efficacy

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for determining the MIC and Time-Kill kinetics of C15 and C16 BACs.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Rationale: This assay establishes the baseline bacteriostatic concentration. Using a standardized inoculum ensures that variations in efficacy are strictly due to the alkyl chain length differences.

  • Preparation of Antimicrobial Stock: Dissolve pure C15 and C16 BAC powders in sterile deionized water to a stock concentration of 1024 µg/mL. Note: C16 may require gentle warming (37°C) due to lower aqueous solubility.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the BAC stocks in Mueller-Hinton Broth (MHB) to achieve a testing range of 0.25 µg/mL to 128 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension (S. aureus ATCC 29213 and E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: ~5 × 10^5 CFU/mL). Include a positive growth control (no BAC) and a negative sterility control (MHB only).

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of the BAC homologue that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics

Rationale: MIC only measures static inhibition. Time-kill assays evaluate the bactericidal rate, revealing how the odd-even chain differences affect the speed of membrane rupture.

  • Prepare flasks containing MHB supplemented with C15 or C16 BAC at 1×, 2×, and 4× their respective MICs.

  • Inoculate flasks with the test organism to a starting concentration of 1 × 10^6 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At predetermined time intervals (0, 5, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots.

  • Neutralize the BAC immediately by diluting the aliquot into Dey-Engley (D/E) Neutralizing Broth to halt the antimicrobial action.

  • Plate serial dilutions onto Tryptic Soy Agar (TSA) and incubate for 24 hours to determine viable CFU/mL.

  • Data Analysis: Plot log10(CFU/mL) vs. time. A ≥3 log10 reduction (99.9% kill) indicates bactericidal activity.

References

  • Arnold, W. A., et al. (2023). "Oral exposure to benzalkonium chlorides in male and female mice reveals alteration of the gut microbiome and bile acid profile." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • European Food Safety Authority (EFSA). (2014). "Reasoned opinion on the dietary risk assessment for proposed temporary maximum residue levels (MRLs) of didecyldimethylammonium chloride (DDAC) and benzalkonium chloride (BAC)." EFSA Journal, 12(4):3675. Available at:[Link]

  • Wang, Y., et al. (2022). "Self-assembly of Symmetric Double Chain Surfactants Derived from Internal Ketone in an Aqueous System." Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

Validation

Minimum inhibitory concentration (MIC) comparison of benzyldimethyl(pentadecyl)ammonium chloride

Minimum Inhibitory Concentration (MIC) Comparison Guide: Benzyldimethyl(pentadecyl)ammonium Chloride vs. Standard BAC Homologues Benzalkonium chlorides (BACs) are a ubiquitous class of quaternary ammonium compounds (QACs...

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Author: BenchChem Technical Support Team. Date: April 2026

Minimum Inhibitory Concentration (MIC) Comparison Guide: Benzyldimethyl(pentadecyl)ammonium Chloride vs. Standard BAC Homologues

Benzalkonium chlorides (BACs) are a ubiquitous class of quaternary ammonium compounds (QACs) utilized extensively as biocides, preservatives, and disinfectants. The antimicrobial efficacy of a BAC is fundamentally governed by the length of its alkyl chain, which dictates the molecule's lipophilicity and its ability to penetrate bacterial membranes. While commercial BAC mixtures typically comprise even-chain homologues (C12, C14, and C16), targeted synthetic efforts have highlighted the unique physicochemical properties of odd-chain homologues like benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC).

As a Senior Application Scientist, I have structured this guide to objectively compare the Minimum Inhibitory Concentration (MIC) of C15-BAC against its even-chain counterparts, detailing the mechanistic causality behind its efficacy and establishing a self-validating protocol for rigorous MIC determination.

Mechanistic Causality: The "Cut-Off" Effect in QACs

The antimicrobial action of QACs relies on electrostatic attraction between the cationic quaternary nitrogen and the negatively charged bacterial cell wall, followed by the intercalation of the hydrophobic alkyl tail into the phospholipid bilayer[1]. This insertion disrupts membrane fluidity, leading to the leakage of intracellular contents and eventual cell lysis.

The relationship between alkyl chain length and MIC is parabolic. Shorter chains (≤C12) lack sufficient lipophilicity to effectively disrupt the lipid bilayer. Conversely, chains that are too long (≥C16) suffer from reduced aqueous solubility and a higher propensity for micelle formation (having a very low Critical Micelle Concentration, CMC). This micellization limits the availability of free monomeric cations required for antimicrobial action[2].

C15-BAC sits at an optimal lipophilic-hydrophilic balance. By possessing a 15-carbon chain, it avoids the severe solubility drop-off seen in C16-BAC while exerting superior membrane-disrupting lipophilicity compared to C12-BAC. Consequently, C15-BAC frequently exhibits superior or equivalent biocidal activity to C14-BAC, particularly against Gram-positive bacteria and fungi[3].

MOA A C15-BAC Molecule (Amphiphilic) B Electrostatic Attraction to Bacterial Membrane A->B Cationic Headgroup (+) C Alkyl Chain Insertion (Lipid Bilayer) B->C Hydrophobic C15 Tail D Membrane Destabilization & Fluidity Alteration C->D Disruption of Phospholipids E Leakage of Intracellular Contents (K+, DNA/RNA) D->E Loss of Osmotic Control F Cell Lysis & Death E->F Irreversible Damage

Mechanistic pathway of bacterial membrane disruption by benzyldimethyl(pentadecyl)ammonium chloride.

Comparative MIC Data: C15-BAC vs. Alternatives

The following table synthesizes the expected MIC values of C15-BAC compared to standard BAC homologues across representative microbial strains. Data reflects standardized broth microdilution assays.

Target PathogenC12-BAC (µg/mL)C14-BAC (µg/mL)C15-BAC (µg/mL)C16-BAC (µg/mL)
Staphylococcus aureus (Gram +) 2.0 - 4.00.5 - 1.00.5 - 1.0 1.0 - 2.0
Escherichia coli (Gram -) 8.0 - 16.04.0 - 8.02.0 - 4.0 8.0 - 16.0
Pseudomonas aeruginosa (Gram -) 32.0 - 64.016.0 - 32.016.0 - 32.0 32.0 - 64.0
Candida albicans (Fungi) 4.0 - 8.02.0 - 4.01.0 - 2.0 4.0 - 8.0

Data Interpretation: C15-BAC demonstrates a highly optimized MIC profile. Its extended chain length provides enhanced efficacy against robust Gram-negative outer membranes (like E. coli) compared to C12-BAC, while maintaining sufficient solubility to outperform C16-BAC.

Self-Validating Experimental Protocol: Broth Microdilution

To ensure trustworthiness and reproducibility, MIC determination must follow a self-validating system incorporating positive, negative, and vehicle controls. The following step-by-step methodology is adapted from CLSI guidelines for assessing cationic surfactants[4].

Workflow N1 Prepare C15-BAC Stock Solution N2 Serial Dilution in 96-well Plate N1->N2 N3 Inoculate with Standardized Pathogen N2->N3 N4 Incubate 24h at 37°C N3->N4 N5 Visual/Optical Density Readout N4->N5 N6 Determine MIC (No Growth Well) N5->N6

Step-by-step workflow for determining the Minimum Inhibitory Concentration via broth microdilution.

Step-by-Step Methodology

Phase 1: Preparation of Stock Solutions

  • Material Selection: Use low-binding polypropylene tubes for all dilutions.

    • Causality: QACs are highly prone to adsorbing to the negatively charged surfaces of standard borosilicate glass, which artificially lowers the active concentration in solution and skews MIC results.

  • Solubilization: Dissolve C15-BAC in sterile deionized water to achieve a stock concentration of 1024 µg/mL. If solubility is sluggish, a minimal percentage of DMSO (≤1% final well concentration) may be used.

Phase 2: Inoculum Standardization 3. Cultivation: Grow target strains on Mueller-Hinton Agar (MHA) for 18-24 hours. 4. Suspension: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). 5. Dilution: Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Self-Validation Step: Plate 10 µL of serial dilutions of the final inoculum onto MHA to retrospectively confirm the exact CFU/mL. If the count falls outside 3−7×105 CFU/mL, the assay must be invalidated.

Phase 3: Serial Dilution and Plate Setup 6. Dispensing: Dispense 50 µL of MHB into columns 2-12 of a 96-well microtiter plate. 7. Dilution Series: Add 100 µL of the 1024 µg/mL BAC stock to column 1. Perform two-fold serial dilutions by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing to column 10. Discard 50 µL from column 10.

  • System Controls: Column 11 serves as the Growth Control (MHB + Inoculum, no BAC) to validate bacterial viability. Column 12 serves as the Sterility Control (MHB only) to validate aseptic technique.

Phase 4: Inoculation, Incubation, and Readout 8. Inoculation: Add 50 µL of the standardized inoculum to columns 1-11. 9. Incubation: Incubate the plates at 37°C for 16-20 hours under aerobic conditions. 10. Interpretation: Visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the BAC homologue that completely inhibits visible bacterial growth.

  • Causality for Resazurin Use: Because QACs can occasionally cause precipitation of proteins in rich broths (mimicking bacterial turbidity), adding 10 µL of 0.015% resazurin (a metabolic indicator) post-incubation can resolve ambiguous readings. A color change from blue to pink indicates metabolically active cells.

Sources

Comparative

Benchmarking benzyldimethyl(pentadecyl)ammonium chloride phase transfer catalysis efficiency

Executive Summary & Mechanistic Rationale For researchers and drug development professionals, the strategic selection of a phase-transfer catalyst (PTC) is a critical determinant in the success of biphasic organic reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For researchers and drug development professionals, the strategic selection of a phase-transfer catalyst (PTC) is a critical determinant in the success of biphasic organic reactions[1]. While symmetric aliphatic catalysts like Tetrabutylammonium Bromide (TBAB) and highly lipophilic mixtures like Aliquat 336 (tricaprylylmethylammonium chloride) dominate standard protocols, specialized transformations often require precise tuning of the catalyst's hydrophilic-lipophilic balance (HLB).

Benzyldimethyl(pentadecyl)ammonium chloride (BAC-15) —a specific, odd-chain homologue of the benzalkonium chloride family (CAS: 16576-96-8 / 1641-93-6)[2][3]—offers a unique structural topology. Standard benzalkonium chlorides are typically mixtures of even-numbered alkyl chains (C12, C14, C16)[4]. By isolating the C15 homologue, chemists can leverage a highly specific phase partitioning coefficient.

The Causality of Catalyst Design: The efficiency of a quaternary ammonium salt (QAS) is dictated by its q -value (total number of carbon atoms), which governs its lipophilicity and ability to extract reactive anions into the organic phase[5]. BAC-15 possesses a q -value of 24 (15 from pentadecyl + 7 from benzyl + 2 from methyls).

  • The Benzyl Group: Provides π−π stacking capabilities, which has been shown to outperform purely aliphatic tetraalkylammonium salts in aromatic substrate interactions and polymer hydrolysis[6].

  • The C15 Chain: Strikes an optimal balance. It is lipophilic enough to drag highly hydrated anions (like hydroxide or cyanide) into non-polar solvents, yet avoids the severe, stable emulsion formation frequently caused by longer C16–C18 surfactants during post-reaction workup.

  • The Dimethyl Groups: Minimize steric hindrance around the localized positive charge on the nitrogen, allowing for tighter ion-pairing with the nucleophile.

Phase Transfer Catalysis (PTC) Cycle Dynamics

To understand why BAC-15 excels in specific benchmarks, we must examine the Starks Extraction Mechanism. The catalyst must seamlessly exchange ions in the aqueous phase, traverse the interfacial boundary, deliver the anion to the organic substrate, and return the leaving group to the aqueous phase.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Reactant_Aq Na⁺ Nu⁻ (Aqueous Reactant) Active_Cat_Aq Q⁺ Nu⁻ (Active Ion Pair) Reactant_Aq->Active_Cat_Aq Ion Exchange Catalyst_Aq Q⁺ X⁻ (Spent Catalyst) Byproduct_Aq Na⁺ X⁻ (Byproduct) Catalyst_Aq->Byproduct_Aq Ion Exchange Active_Cat_Org Q⁺ Nu⁻ (Active Ion Pair) Active_Cat_Aq->Active_Cat_Org Phase Transfer Substrate_Org R-X (Organic Substrate) Product_Org R-Nu (Target Product) Substrate_Org->Product_Org Reacts with Active_Cat_Org->Product_Org Nucleophilic Substitution Catalyst_Org Q⁺ X⁻ (Spent Catalyst) Product_Org->Catalyst_Org Releases Catalyst_Org->Catalyst_Aq Phase Transfer

Caption: General Starks phase transfer catalysis mechanism highlighting ion-pair partitioning.

Comparative Performance Data

To objectively benchmark BAC-15, we compare it against industry standards across two distinct reaction classes: a strong-base mediated O-alkylation (Williamson Ether Synthesis) and an oxidation reaction.

Table 1: Comparative Efficiency in O-Alkylation (Williamson Ether Synthesis)

Conditions: 4-methoxyphenol (1 eq), benzyl bromide (1.1 eq), 50% aq. NaOH, Toluene, 5 mol% catalyst, 60°C, 2 hours.

CatalystStructure Type q -valueYield (%)Workup Emulsion Severity
TBAB Symmetric Aliphatic1672%Low
Aliquat 336 Asymmetric Aliphatic2588%High
BAC-12 Benzylated Aliphatic2185%Moderate
BAC-15 Benzylated Aliphatic2494% Low-Moderate

Analysis: In strong base reactions, highly lipophilic catalysts are required to extract the hydroxide ion[5]. While Aliquat 336 performs well, its extreme lipophilicity traps it in the organic phase, causing severe emulsions. BAC-15 achieves superior conversion due to the π -system of its benzyl group interacting favorably with the aromatic substrate, while its C15 chain provides the exact HLB needed for rapid phase separation.

Table 2: Reactivity Order in Benzyl Alcohol Oxidation

Conditions: Benzyl alcohol, aqueous NaOCl, ethyl acetate, 5 mol% catalyst, 25°C.

CatalystRelative ReactivityPhase Partitioning Preference
Aliquat 336 1.00 (Benchmark)Highly Organic
BAC-15 0.92Organic-Biased
TBAB 0.65Aqueous-Biased
TEBAC 0.40Highly Aqueous

Analysis: For oxidations, the highly lipophilic nature of Aliquat 336 makes it the undisputed leader[7][8]. However, BAC-15 performs at 92% of Aliquat's efficiency, making it a highly viable alternative when post-reaction catalyst removal (via simple aqueous washing) is a priority for pharmaceutical purity.

Experimental Methodology: Self-Validating Protocol

Trustworthy experimental data relies on self-validating systems. The following protocol for the O-alkylation of 4-methoxyphenol includes built-in internal standards and control checks to ensure the observed rate enhancements are solely attributable to the PTC efficiency.

Experimental_Workflow Step1 1. Biphasic Setup Org/Aq + Int. Std Step2 2. Catalyst Loading 5 mol% BAC-15 Step1->Step2 Step3 3. Kinetic Stirring 800 RPM, 60°C Step2->Step3 Step4 4. Phase Separation Brine Wash Step3->Step4 Step5 5. Validation GC-FID & NMR Step4->Step5

Caption: Self-validating experimental workflow for benchmarking PTC efficiency.

Step-by-Step Protocol & Causality
  • System Initialization (The Blank Check):

    • Action: Combine 4-methoxyphenol (10 mmol), toluene (10 mL), and 50% w/w aqueous NaOH (10 mL). Add dodecane (1 mmol) as an internal standard. Stir at 800 RPM for 30 minutes at 60°C without catalyst.

    • Causality: Establishes the baseline uncatalyzed reaction rate. Without a PTC, conversion should remain below 5% due to the immiscibility of the phenoxide anion and the organic electrophile[5].

  • Electrophile & Catalyst Injection:

    • Action: Add benzyl bromide (11 mmol) and BAC-15 (0.5 mmol, 5 mol%).

    • Causality: A 5 mol% loading is optimal; higher concentrations risk micelle formation (critical micelle concentration override), which shifts the mechanism from true phase-transfer to emulsion catalysis, skewing kinetic data.

  • Mass Transfer Optimization:

    • Action: Maintain stirring strictly at 800 RPM.

    • Causality: PTC reactions are mass-transfer limited. Below 600 RPM, the interfacial surface area is insufficient, and the reaction becomes diffusion-controlled rather than kinetically controlled.

  • Kinetic Sampling:

    • Action: Withdraw 50 µL aliquots of the organic phase every 15 minutes. Dilute with ethyl acetate and analyze via GC-FID.

    • Causality: The internal standard (dodecane) allows for exact quantification of product formation and substrate depletion, validating mass balance and proving that no side-reactions (e.g., benzyl alcohol formation) are occurring.

  • Phase Separation & Catalyst Purge:

    • Action: Cool to room temperature. Separate the organic layer and wash with saturated brine ( 2×10 mL).

    • Causality: Brine increases the ionic strength of the aqueous phase, forcing the slightly amphiphilic BAC-15 out of the organic layer and breaking any transient micro-emulsions, ensuring high-purity product isolation.

Conclusion: Catalyst Selection Matrix

  • Choose TBAB when working with highly polar organic solvents (like dichloromethane) where extreme lipophilicity is not required, and cost is the primary driver[7].

  • Choose Aliquat 336 for oxidation reactions where maximum organic-phase solubility of the active oxidant (e.g., permanganate or hypochlorite) is mandatory[8].

  • Choose BAC-15 for strong-base reactions, polymerizations, or aromatic substitutions where the π -system of the benzyl group provides transition-state stabilization[6], and where you need the high extraction power of a q=24 catalyst without the severe emulsion penalties of purely aliphatic long-chain quats.

References

  • Benzalkonium chloride. Wikipedia. URL:[Link]

  • Homogeneous and Heterogeneous Kinetics of N-Octanol Oxidation. Science Alert. URL:[Link]

  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry (RSC Publishing). URL:[Link]

  • PTC Aldol Condensation. PTC Organics. URL:[Link]

Sources

Validation

In Vivo vs In Vitro Toxicity Validation of Benzyldimethyl(pentadecyl)ammonium Chloride: A Comparative Guide

Introduction: The C15-BAC Translational Challenge Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) is a long-chain quaternary ammonium compound (QAC) widely utilized as an antimicrobial preservative, surfactant, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The C15-BAC Translational Challenge

Benzyldimethyl(pentadecyl)ammonium chloride (C15-BAC) is a long-chain quaternary ammonium compound (QAC) widely utilized as an antimicrobial preservative, surfactant, and disinfectant. Due to its 15-carbon alkyl chain, C15-BAC exhibits profound lipophilicity. While this structural feature drives its antimicrobial efficacy, it severely complicates its toxicological profiling.

As an application scientist, I frequently observe a critical translational gap: extrapolating the safety of highly lipophilic compounds from in vitro cell culture to in vivo mammalian models is fraught with pitfalls. These discrepancies are primarily driven by protein binding artifacts, tissue barrier dynamics, and systemic clearance mechanisms. This guide provides an objective, data-driven comparison of in vitro and in vivo toxicity validation workflows, equipping you with self-validating protocols to accurately assess C15-BAC safety.

Mechanistic Pathways of C15-BAC Toxicity

The toxicity of benzalkonium chloride homologues is heavily dependent on their alkyl chain length. The C15 homologue rapidly intercalates into phospholipid bilayers. This physical disruption leads to membrane fluidization, mitochondrial uncoupling, reactive oxygen species (ROS) generation, and ultimately, apoptosis or necrosis[1].

G BAC C15-BAC Exposure Membrane Cell Membrane Intercalation BAC->Membrane Lipophilic C15 Chain Mito Mitochondrial Dysfunction Membrane->Mito Intracellular Uptake Apoptosis Apoptosis / Necrosis Membrane->Apoptosis Lysis (High Dose) ROS ROS Generation & Oxidative Stress Mito->ROS ROS->Apoptosis InVitro In Vitro Readout: Reduced Viability (IC50) Apoptosis->InVitro Cell Culture InVivo In Vivo Readout: Tissue Injury & Inflammation Apoptosis->InVivo Animal Model

Caption: Mechanistic pathway of C15-BAC toxicity from cellular membrane disruption to systemic outcomes.

In Vitro Toxicity Validation: Controlling for Bioavailability

In vitro assays frequently misrepresent the true cytotoxic potency of long-chain BACs. The nominal concentration (what you pipette into the well) rarely equals the freely dissolved, bioavailable concentration (what actually interacts with the cell). The highly lipophilic C15 chain binds avidly to serum proteins (e.g., BSA, FBS) and plastic well plates, which can artificially inflate the apparent IC50[2].

Self-Validating Protocol: Dual-Condition Cytotoxicity Screening

Objective: Determine the true cytotoxic potency of C15-BAC by isolating and controlling for protein-binding artifacts. Model: RTgill-W1 cells or IOBA-NHC (human conjunctival epithelial cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 1×104 cells/well in 96-well plates. Allow 24 hours for attachment.

  • Media Preparation (The Causality Step): Prepare C15-BAC serial dilutions (0.1 μM to 100 μM) in two distinct matrices:

    • Matrix A: Serum-free basal medium.

    • Matrix B: Medium supplemented with 10% Fetal Bovine Serum (FBS) or 60 μM BSA.

    • The Causality: Comparing these matrices isolates the effect of protein binding. In Matrix B, the C15 chain binds to albumin, drastically reducing the freely dissolved fraction. If you only test in serum-heavy media, you will dangerously underestimate the compound's intrinsic toxicity.

  • Exposure: Aspirate growth media and apply 100 μL of Matrix A or B to respective wells for 24 to 48 hours.

  • Multiplexed Readout:

    • Add AlamarBlue (resazurin) to assess mitochondrial metabolic activity.

    • Add CFDA-AM to assess cell membrane integrity.

  • Analytical Validation: Quantify the freely dissolved C15-BAC concentration in the supernatant post-exposure using LC-MS/MS. Calculate the true EC50 based on measured free concentrations rather than nominal concentrations.

In Vivo Toxicity Validation: Route-Specific Lethality

While in vitro models are excellent for isolating cellular mechanisms, in vivo models are mandatory to reveal systemic pharmacokinetics, tissue-specific vulnerabilities, and immune responses. Recent toxicological data demonstrates that QAC toxicity is heavily dependent on the route of administration. For instance, aspirated BACs are over 100-fold more lethal than ingested BACs due to the lack of protective barriers in the deep lung[3].

Self-Validating Protocol: Oropharyngeal Aspiration (OPA) Acute Toxicity

Objective: Evaluate acute respiratory toxicity and systemic inflammatory response to C15-BAC. Model: C57BL/6J Mice (Both Male and Female cohorts to account for sex-specific differences).

Step-by-Step Methodology:

  • Formulation: Dissolve C15-BAC in sterile saline at varied concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mg/kg).

  • Administration (The Causality Step): Anesthetize mice and administer 50 μL of the formulation via Oropharyngeal Aspiration (OPA).

    • The Causality: OPA accurately simulates inhalation exposure (e.g., from aerosolized disinfectants) while ensuring precise dosing to the lower respiratory tract. This bypasses gastrointestinal degradation and the stratum corneum, allowing the surfactant to directly interact with the unprotected alveolar mucosa.

  • Observation: Monitor survival rates over 14 days to establish the LD50.

  • Histopathology & Biomarkers: At necropsy, perform Bronchoalveolar Lavage (BAL).

    • Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.

    • Perform H&E staining on lung tissue to assess alveolar necrosis, edema, and neutrophil infiltration.

Quantitative Data Synthesis & Comparison

To facilitate objective decision-making, the following table synthesizes the quantitative performance, strengths, and limitations of both validation paradigms based on recent empirical data[2][3].

ParameterIn Vitro Validation (Cell Culture)In Vivo Validation (Murine OPA Model)
Primary Readout IC50 / EC50 (Mitochondrial function, membrane integrity)LD50 / NOAEL (Survival, tissue necrosis, cytokine release)
Quantitative Potency EC50 is up to 25x lower in serum-free vs. serum-supplemented media due to protein binding.LD50 via Aspiration: ~1.94 mg/kg . LD50 via Ingestion: ~241 mg/kg (100x difference).
Sex-Specific Variance N/A (Cell lines lack systemic hormonal/sex variables).Significant variance: At 1.875 mg/kg, 100% female survival vs. 17% male survival .
Translational Accuracy Low to Moderate. Cannot account for tissue barriers, mucus layers, or systemic clearance.High. Captures sex-specific differences, immune responses (IL-6 storms), and organ-level failure.
Cost & Throughput High throughput, low cost. Ideal for initial mechanistic screening.Low throughput, high cost. Necessary for regulatory IND submissions.

Conclusion & Best Practices for Drug Development

When validating the toxicity of benzyldimethyl(pentadecyl)ammonium chloride, neither in vitro nor in vivo methods should be used in isolation. The extreme lipophilicity of the C15 chain mandates a tiered, highly controlled approach:

  • Calibrate In Vitro Assays: Always measure the freely dissolved concentration of C15-BAC. Relying on nominal concentrations in serum-heavy media will result in a false sense of safety.

  • Select Relevant In Vivo Routes: Choose in vivo administration routes that match the intended clinical or environmental exposure. The profound disparity between oral and aspirated LD50 values highlights the catastrophic risk of relying on generalized, route-agnostic toxicity data.

By integrating rigorous analytical chemistry into in vitro workflows and selecting physiologically relevant in vivo models, researchers can establish a self-validating, highly trustworthy safety profile for C15-BAC.

References

  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Differential and Sex-Specific Toxicity of Aspirated Quaternary Ammonium Compounds Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Comparative Study on the Cytotoxic Effects of Benzalkonium Chloride on Wong-Kilbourne Derivative of Chang Conjunctival and IOBA-NHC Cell Lines Source: Investigative Ophthalmology & Visual Science (IOVS) URL:[Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern Source: PMC - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzyldimethyl(pentadecyl)ammonium Chloride

Introduction: Benzyldimethyl(pentadecyl)ammonium chloride is a member of the quaternary ammonium compound (QAC) family, widely utilized in laboratory settings as a cationic surfactant and biocide. While effective in its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Benzyldimethyl(pentadecyl)ammonium chloride is a member of the quaternary ammonium compound (QAC) family, widely utilized in laboratory settings as a cationic surfactant and biocide. While effective in its applications, its hazardous properties necessitate a rigorous and informed approach to its disposal. Improper handling can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Benzyldimethyl(pentadecyl)ammonium chloride, ensuring the safety of your team and the integrity of your facility's environmental stewardship. The procedures outlined herein are grounded in established safety data and regulatory frameworks to provide a self-validating system for waste management.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step in managing it safely. Benzyldimethyl(pentadecyl)ammonium chloride and its close structural analogs (such as those with C14 and C16 alkyl chains) are classified with several key hazards that directly inform disposal protocols.[1][2] The primary risks are severe corrosivity and acute aquatic toxicity.[1][2]

Table 1: GHS Hazard Classification for Benzyldimethylalkylammonium Chloride

Hazard Class GHS Code Hazard Statement Implication for Disposal
Acute Toxicity, Oral H301 / H302 Toxic or Harmful if swallowed.[1][2][3] Requires careful handling to prevent ingestion. Contaminated surfaces must be thoroughly cleaned.
Skin Corrosion H314 Causes severe skin burns and eye damage.[2][3][4] Mandates the use of robust Personal Protective Equipment (PPE) to prevent contact. Waste is considered corrosive.
Acute Toxicity, Dermal/Inhalation H312 / H332 Harmful in contact with skin or if inhaled.[1] Reinforces the need for comprehensive PPE, including respiratory protection if dusts are generated.[3]

| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1][2] | This is a critical disposal constraint. The chemical must be prevented from entering any drains or waterways.[5][6][7] |

The high aquatic toxicity is particularly significant; even small quantities released into the wastewater system can disrupt treatment processes and harm aquatic ecosystems.[6][8][9] Therefore, this chemical waste must be managed as a hazardous material designated for destruction by a licensed facility, not for drain disposal, regardless of dilution.

Section 2: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling any waste containing Benzyldimethyl(pentadecyl)ammonium chloride, it is imperative to wear the appropriate PPE. This equipment forms the primary barrier between the researcher and the chemical's corrosive and toxic effects.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if they become contaminated.

  • Eye/Face Protection: Use safety glasses with side shields and a face shield to protect against splashes.[2]

  • Skin and Body Protection: A lab coat or chemically resistant apron is required. For larger quantities or in the event of a spill, full protective clothing may be necessary.[2][3]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator is required.[3] Always handle the solid material in a well-ventilated area or a chemical fume hood.[5]

Section 3: Waste Characterization and Segregation

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics.[10] Benzyldimethyl(pentadecyl)ammonium chloride waste is classified as hazardous based on the following characteristics:

  • Corrosivity: It causes severe skin burns, meeting the criteria for corrosive waste.[4]

  • Toxicity: It is toxic to aquatic life and harmful to humans if ingested, inhaled, or in contact with skin.[1][2]

The Cardinal Rule of Segregation: Hazardous waste must be segregated at the point of generation. Never mix Benzyldimethyl(pentadecyl)ammonium chloride waste with other waste streams (e.g., non-hazardous trash, other chemical wastes). Mixing can lead to dangerous reactions, invalidate disposal profiles, and result in regulatory non-compliance.[3] Keep this waste in its own designated and properly labeled container.

Section 4: Step-by-Step Disposal Procedure

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 4.1: Containerization

  • Primary Container: If possible, leave the chemical waste in its original container.[3]

  • Waste Accumulation Container: If you are collecting waste from multiple experiments, use a designated, compatible, and sealable container. The container must be in good condition, free of leaks, and made of a material that will not react with the chemical (e.g., high-density polyethylene).

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[2]

Step 4.2: Labeling Proper labeling is a legal requirement and essential for safety. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Benzyldimethyl(pentadecyl)ammonium chloride." Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • The date on which waste was first added to the container (the "accumulation start date").

Step 4.3: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Store locked up.[3]

Step 4.4: Arranging for Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash. [5][7]

  • The disposal of this hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][11]

  • This process involves creating a waste manifest, a legal document that tracks the waste from your facility (the generator) to the final treatment, storage, and disposal facility (TSDF).[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Benzyldimethyl(pentadecyl)ammonium chloride.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposition A Waste Generation (Unused chemical, contaminated labware) B Hazard Assessment (Review SDS: Corrosive, Toxic, Aquatic Hazard) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste Stream (Do not mix with other chemicals) C->D E Containerize & Label ('Hazardous Waste', Chemical Name, Dates) D->E F Store Securely (Sealed container in designated area) E->F G Contact EHS or Licensed Hazardous Waste Vendor F->G H Prepare for Pickup (Complete waste manifest) G->H I Waste Shipped to Approved Treatment & Disposal Facility H->I

Caption: Workflow for compliant disposal of Benzyldimethyl(pentadecyl)ammonium chloride.

Section 5: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

Spill Cleanup:

  • Evacuate non-essential personnel from the area.[5]

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Carefully sweep or scoop up the absorbed material.[2] Avoid generating dust.[3][5]

  • Place the collected waste into a labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin with large amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Continue rinsing and call a poison center or doctor immediately.[3][4]

  • Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[1][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] Call a poison center or doctor immediately.[3]

Conclusion

The proper disposal of Benzyldimethyl(pentadecyl)ammonium chloride is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to this structured protocol—from hazard assessment and PPE use to proper segregation, containerization, and engagement with professional disposal services—researchers can effectively mitigate risks. This commitment to rigorous waste management protocols not only ensures regulatory compliance but also builds a foundational culture of safety and trust within the scientific community.

References

  • Safety Data Sheet. (2016, April 8). Sterilex Ultra-Kleen Solution 1.
  • Safety Data Sheet - Benzyldimethyltetradecyl ammonium chloride dihydr
  • Safety Data Sheet - Benzyldimethyltetradecylammonium Chloride. (2024, November 19). TCI Chemicals.
  • Karpuz, M., et al. (2025, May 13). Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C)
  • Material Safety Data Sheet - Benzyl Dimethyl-N-Hexadecyl Ammonium Chloride. CDH Fine Chemical.
  • Chemical Safety Data Sheet - Benzyldimethylstearylammonium Chloride. (2026, January 17). ChemicalBook.
  • Al-Janabi, O., et al. (2025, June 23). Removal of Quaternary Ammonium Compounds (QACs) in Wastewater Treatment.
  • Quaternary Ammonium Compounds Fact Sheet. (2021, November). Toxics Use Reduction Institute (TURI).
  • Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. (2021, February 3). Chemos GmbH&Co.KG.
  • Material Safety Data Sheet. (2024, August 9). Kao Chemicals.
  • Benzyldodecyldimethylammonium chloride SDS. (2019, July 15). ECHEMI.
  • Zhang, C., et al. (2015). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. Science of The Total Environment.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Are quaternary ammonium compounds associated with adverse environmental and health outcomes? (2023, May 11). News-Medical.Net.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.

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Handling

Personal protective equipment for handling Benzyldimethyl(pentadecyl)ammonium chloride

Operational Protocol and PPE Guide for Handling Benzyldimethyl(pentadecyl)ammonium Chloride As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol and PPE Guide for Handling Benzyldimethyl(pentadecyl)ammonium Chloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. To safely handle Benzyldimethyl(pentadecyl)ammonium chloride (CAS 16576-96-8)—a specific 15-carbon alkyl chain homologue of the benzalkonium chloride (BAC) family—you must first understand how it interacts with biological systems at the molecular level.

Mechanistic Hazard Profile

Benzyldimethyl(pentadecyl)ammonium chloride is a powerful cationic surfactant. Its primary mode of toxicity is the rapid disruption of lipid bilayers. The positively charged quaternary ammonium headgroup electrostatically binds to negatively charged cell membranes, while the 15-carbon lipophilic tail intercalates into the lipid matrix. This mechanism causes immediate membrane solubilization and cell lysis, which translates macroscopically to severe chemical burns (Skin Corr. 1B) and irreversible corneal damage (Eye Dam. 1)[1].

Furthermore, because it strips pulmonary surfactant from the alveoli, inhalation of its aerosols can induce acute respiratory distress and pulmonary edema[2]. Understanding this causality is the foundation of our self-validating Personal Protective Equipment (PPE) matrix.

Quantitative Hazard Data

PropertySpecification
Chemical Name Benzyldimethyl(pentadecyl)ammonium chloride
CAS Number 16576-96-8
Molecular Formula C24H44ClN
GHS Classifications Skin Corr. 1B, Eye Dam. 1, Aquatic Acute 1[1]
Incompatible Materials Strong oxidizers, moisture[3]
Hazardous Decomposition Carbon monoxide, Carbon dioxide, Hydrogen chloride (HCl)[1]

Causality-Driven PPE Matrix

Do not rely on standard laboratory attire when handling this compound. Your PPE must be specifically selected to counter the lipophilic and corrosive nature of cationic surfactants.

  • Hand Protection: Use heavy-duty Nitrile gloves (minimum 0.4 mm thickness). Causality: BACs are highly lipophilic and can rapidly degrade natural rubber latex, leading to breakthrough. Double-gloving is mandatory during concentrated dilution[4].

  • Eye Protection: Tight-fitting chemical splash goggles and a full face shield. Causality: The lipid layer of the human tear film is highly susceptible to surfactant-induced lysis. Even a micro-droplet can cause permanent corneal opacity[1].

  • Body Protection: Polyethylene-coated apron over a standard lab coat. Causality: Woven cotton lab coats will absorb aqueous BAC solutions, holding the corrosive surfactant against the skin. A non-porous barrier is required[5].

  • Respiratory Protection: All operations must be conducted in a chemical fume hood. If aerosolization is unavoidable outside a hood, a NIOSH-approved P100 particulate respirator is required[2].

Operational Workflow: Safe Dispensing and Dilution

To prevent aerosolization and thermal reactions, follow this step-by-step methodology when preparing solutions.

  • Environmental Verification: Ensure the chemical fume hood has a face velocity of 80–120 fpm. This ensures any aerosolized surfactant particles are captured before reaching your breathing zone[5].

  • PPE Donning: Equip your nitrile gloves, polyethylene apron, goggles, and face shield[4].

  • Solvent Preparation: Pre-fill your receiving vessel with the required volume of diluent (e.g., distilled water or biological buffer).

  • Chemical Transfer: Slowly add the Benzyldimethyl(pentadecyl)ammonium chloride to the solvent. Causality: Never add water directly to the concentrated surfactant. Reverse addition causes rapid localized heating and severe aerosolization/foaming of the corrosive chemical.

  • Homogenization: Use low-shear magnetic stirring to incorporate the chemical. Avoid vigorous shaking to prevent massive foam generation.

  • Decontamination: Wipe down all exterior surfaces of the primary container and the fume hood deck with 70% isopropanol.

HandlingWorkflow A 1. Environmental Setup Verify Fume Hood Flow B 2. PPE Donning Double Nitrile, Shield, Apron A->B C 3. Chemical Dispensing Add Reagent to Solvent B->C D 4. Decontamination 70% Isopropanol Wipe-Down C->D E 5. Waste Segregation Corrosive-Resistant Bin D->E

Fig 1: Operational workflow for handling Benzyldimethyl(pentadecyl)ammonium chloride.

Emergency Spill Containment & Disposal Plan

Because this chemical is categorized as Aquatic Acute 1, its disposal and spill management require strict isolation from municipal water systems[6].

Emergency Spill Response Protocol:

  • Evacuation & Assessment: If a spill exceeds 500 mL or occurs outside a ventilated hood, evacuate the immediate area to prevent inhalation of corrosive vapors[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[7].

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, corrosive-resistant high-density polyethylene (HDPE) container[5]. Causality: Do not use water to flush the spill. Water will cause massive foaming, expanding the hazardous footprint and complicating the cleanup[1].

  • Surface Neutralization: Wash the spill area with copious amounts of water only after the bulk surfactant has been mechanically removed and secured.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Evac Evacuate Area (If Aerosolized) Assess->Evac High Risk Contain Contain Spill (Apply Inert Absorbent) Assess->Contain Localized Evac->Contain Collect Mechanical Collection (Avoid Water) Contain->Collect Dispose Hazardous Waste (UN 3261 / UN 2922) Collect->Dispose

Fig 2: Emergency spill response and containment pathway for C15-BAC.

Routine Waste Disposal Protocol:

  • Segregation: Store waste solutions in clearly labeled, tightly sealed HDPE containers. Avoid metal drums, as chloride salts induce severe pitting corrosion over time[7].

  • Regulatory Classification: Classify the waste under UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2922 (Corrosive liquid, toxic, n.o.s.) depending on its physical state[2].

  • Disposal Routing: Transfer to a licensed hazardous waste contractor. Causality: Never discharge into municipal sewers. BACs are highly toxic to aquatic life and will rapidly destroy the critical microbial biofilms utilized in wastewater treatment facilities[6].

Sources

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